Tubastatin A

Catalog No.
S548562
CAS No.
1252003-15-8
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubastatin A

CAS Number

1252003-15-8

Product Name

Tubastatin A

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO

solubility

Soluble in DMSO, not in water

Synonyms

Tubastatin A

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO

The exact mass of the compound Tubastatin A is 335.16338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is the mechanism of action of Tubastatin A

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis & Selectivity

Tubastatin A's high selectivity for HDAC6 is attributed to its unique molecular structure, which fits into the specific architecture of the HDAC6 active site.

  • Molecular Structure: It features a tetrahydro-γ-carboline capping group connected to a phenylhydroxamate moiety that acts as the zinc-binding group (ZBG) [1] [2].
  • Binding Interaction: The phenyl ring of the linker sits in a hydrophobic tunnel formed by residues F583 and F643. The capping group interacts with the L1-loop pocket, a region that contributes to HDAC6's wider rim and unique topology compared to other HDACs [1].
  • Zinc Coordination: The hydroxamate ZBG coordinates the zinc ion (Zn²⁺) in the HDAC6 active site in a monodentate fashion (one oxygen atom binds to zinc), which is characteristic of selective phenylhydroxamate-based HDAC6 inhibitors [1].

This specific interaction profile results in its remarkable selectivity, showing over 1000-fold selectivity for HDAC6 over other HDAC isoforms, with the exception of HDAC8 (57-fold selectivity) [3] [4].

Quantitative Pharmacology Profile

For research and development purposes, the quantitative pharmacological data for this compound is summarized in the following table.

Parameter Value / Finding Context / Notes
HDAC6 Inhibitory Potency (IC50) 15 nM [3] Cell-free assay
Selectivity (HDAC1 IC50) >16 µM [4] >1000-fold selectivity
Cellular Activity (HeLa cells) IC50 = 2.5 µM [3] Reduction of α-tubulin K40 hyperacetylation
In Vivo Efficacy (Mice) 10 - 25 mg/kg [1] [5] [6] Intraperitoneal (IP) injection; effective in disease models
Plasma Half-Life (Mice, IV) 0.35 hours [1] High clearance rate
Oral Bioavailability (Mice) ~6% [1] Low, due to high efflux ratio

Functional Consequences & Therapeutic Implications

By inhibiting HDAC6, this compound induces a cascade of cellular effects that underlie its therapeutic potential in various disease models.

G cluster_effects Key Functional Outcomes cluster_therapeutic Therapeutic Implications in Models TubA This compound HDAC6 HDAC6 Inhibition TubA->HDAC6 AcTub ↑ Acetylated α-Tubulin HDAC6->AcTub AcOther ↑ Acetylated HSP90, Peroxiredoxin HDAC6->AcOther Aggresome Impaired Aggresome Formation HDAC6->Aggresome Micro Microtubule Stabilization AcTub->Micro Transport Improved Axonal Transport AcTub->Transport Stress Enhanced Stress Response AcOther->Stress Neuro Neurodegenerative Diseases Micro->Neuro Transport->Neuro Psychiatry Psychiatric Disorders Stress->Psychiatry Cancer Cancer (Cell Proliferation) Aggresome->Cancer

Summary of this compound's cellular mechanism and functional outcomes.

  • Neurological Diseases: In models of Alzheimer's disease and depression, this compound demonstrated efficacy. The proposed mechanisms include the activation of extracellular signal-regulated kinase (ERK) signaling, reversal of anhedonia, and reduction of behavioral despair, suggesting rapid and sustained antidepressant effects [5] [6] [7].
  • Oncology: this compound promotes autophagy and increases apoptosis in various cancer cell lines. Its antiproliferative effects are observed in the low micromolar range (IC50 values of 2-10 µM) in cells such as HCT116, MCF7, and PC3 [3].

Important Research Considerations

When working with this compound, it is crucial to be aware of its pharmacological and specificity profile.

  • Pharmacokinetic Limitations: this compound has a short plasma half-life and low oral bioavailability in mice, largely due to a high efflux ratio [1]. Intraperitoneal (IP) injection is often the preferred administration route in rodent studies to circumvent this issue [1] [6].
  • Debated Specificity: While widely described as a highly selective HDAC6 inhibitor, one study in mouse oocytes suggested that this compound may also inhibit other HDACs and Sirtuins, causing effects not seen in Hdac6 knockout models [8] [9]. This indicates that some observed phenotypes could result from off-target inhibition, especially at higher concentrations.

References

how does Tubastatin A cross the blood brain barrier

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A BBB Penetration & Pharmacokinetics

Parameter Value / Finding Context & Notes
Brain-to-Plasma Ratio (B/P) 0.15 - 0.18 [1] [2] Ratio of drug exposure (AUC) in brain compared to plasma. Indicates limited penetration.
Efflux Ratio 9.83 [1] High value indicates TubA is a strong substrate for efflux pumps at the BBB, actively transported out of the brain.
Plasma Half-Life (IV, mouse) 0.35 hours [1] Rapid clearance from systemic circulation.
Effective Dosing (IP, rodent) 25 - 40 mg/kg [3] [2] [4] Doses shown to produce therapeutic effects in various neurological disease models.

| Primary Evidence of BBB Crossing | • Increased acetylated α-tubulin in brain [2] • Efficacy in disease models (stroke, ICH) [1] [3] [2] | Functional and biomarker evidence confirms that therapeutically relevant concentrations are achieved in the brain. |

Mechanism of BBB Passage and Experimental Evidence

TubA's passage across the BBB is characterized by limited passive diffusion coupled with significant active efflux.

  • Mechanism of Passage: TubA's ability to cross the BBB is primarily attributed to passive diffusion due to its small molecular size and suitable physicochemical properties [5]. However, its brain concentration is severely limited because it is a strong substrate for efflux transporters, particularly P-glycoprotein (P-gp), on the brain endothelial cells. These pumps actively transport TubA back into the blood, resulting in a high efflux ratio and a low brain-to-plasma ratio [1].

  • Functional Evidence of BBB Penetration: Despite its low penetration ratio, multiple studies using disease models confirm that TubA administered via intraperitoneal (IP) injection reaches the brain in sufficient quantities to exert a biological effect. The key evidence includes:

    • Biomarker Changes: TubA treatment significantly restores levels of acetylated α-tubulin (a direct substrate of HDAC6) in the brains of rats after stroke [2].
    • Therapeutic Efficacy: Administration of TubA (25-40 mg/kg, IP) reduces brain infarction, improves functional recovery after ischemic stroke [2], and mitigates blood-brain barrier disruption and neurological deficits following intracerebral hemorrhage [3] [4].

The following diagram illustrates the journey of this compound at the Blood-Brain Barrier and its key mechanism of action inside the neuron:

Research Implications and Future Directions

The property of limited BBB penetration is a significant consideration for drug development.

  • The "Limited but Sufficient" Paradigm: TubA demonstrates that a drug does not need high brain concentrations to be therapeutically relevant. Even modest levels achieved despite efflux can sufficiently inhibit HDAC6 and produce significant neuroprotective effects [1] [2].
  • Strategies to Improve Brain Delivery: Research is actively exploring ways to overcome the BBB challenge for HDAC inhibitors. A leading strategy is the use of nanocarriers, such as lactoferrin-coated nanoparticles, which have been shown to successfully deliver other HDAC6 inhibitors across the BBB in models of Parkinson's disease [6]. Another approach is the chemical design of new inhibitors to make them substrates for influx transporters (like the pyrilamine-sensitive H+ antiporter) on the BBB, thereby actively pulling them into the brain [7].

Key Experimental Protocols for Assessing BBB Penetration

To evaluate the BBB penetration of a compound like this compound, researchers typically use the following key methodologies:

  • In Vivo Pharmacokinetic (PK) Study:

    • Administration: The compound is administered to animals (e.g., mice) intravenously (IV) and/or orally (PO).
    • Sample Collection: Blood and brain tissue samples are collected at multiple time points.
    • Bioanalysis: Drug concentrations in plasma and homogenized brain tissue are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
    • Data Calculation: Key parameters are calculated, including Area Under the Curve (AUC) for plasma and brain to determine the B/P ratio, half-life (t1/2), and clearance (Cl) [1].
  • In Vivo Pharmacodynamic (PD) Study:

    • Dosing & Tissue Preparation: Animals are dosed with the drug (e.g., IP injection) and brain tissues are harvested after a predetermined time.
    • Western Blot Analysis: Brain tissue is homogenized and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for acetylated α-tubulin.
    • Data Interpretation: An increase in acetylated α-tubulin levels in the brain, compared to untreated controls, serves as direct functional evidence of HDAC6 inhibition and confirms that the drug has reached its target in the central nervous system [2] [4].

References

Tubastatin A molecular interactions HDAC6 crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Tubastatin A-HDAC6 Interaction

The molecular interactions between this compound and the second catalytic domain (CD2) of HDAC6 have been resolved to an ultra-high 1.10 Å resolution (PDB ID: 6THV), providing an exceptionally clear view of its binding mechanism [1] [2].

Interaction Feature Structural Description
Zinc Coordination Monodentate coordination with the active-site Zn²⁺ ion [1].
Linker Placement The phenylhydroxamate linker is wedged between F583 and F643 side chains, engaging in a double π-stacking arrangement [1].
Cap Group Positioning The tetrahydro-γ-carboline (indole) cap nestles in a hydrophobic L1-loop pocket formed by H463, P464, F583, and L712 [1].
Solvent-Exposed Group The methylpiperazine moiety resides in a solvent-rich environment with limited direct enzyme contacts [1].

Quantitative Pharmacological and PK/PD Profile

This compound is characterized as a highly potent and selective inhibitor. The table below summarizes key quantitative data essential for research and development applications [3] [4] [1].

Parameter Value Context / Notes
HDAC6 IC₅₀ 15 nM Cell-free assay [3] [4].
Selectivity (vs. other HDACs) >1000-fold Except HDAC8 (~57-fold) [3].
In Vitro Anti-proliferative IC₅₀ 2 μM (HCT116 cells) Example from one cell line; varies by cell type [3].
Plasma Half-Life (Mouse, IV) 0.35 hours High plasma clearance [1].
Oral Bioavailability (Mouse) ~6% Low, due to high efflux ratio [1].
Volume of Distribution (Vss, Mouse) 4.14 L/kg Suggests broad tissue distribution [1].
Effective Dose (In Vivo, IP) 10 - 100 mg/kg Dose range showing efficacy in rodent disease models [1].

Key Experimental Protocols and Methodologies

For researchers aiming to study HDAC6 inhibition or this compound's effects, here are summaries of key experimental methodologies.

In Vitro HDAC6 Inhibition Assay

A common fluorogenic assay uses full-length human recombinant HDAC6 expressed in Sf9 insect cells.

  • Procedure: The enzyme is pre-incubated with this compound, followed by addition of a fluorogenic substrate (e.g., RHK-K(Ac)-AMC). Deacetylation of the substrate releases a fluorescent group, and the rate of fluorescence increase is measured.
  • Measurement: IC₅₀ is determined from the concentration-dependent inhibition of fluorescence signal, often after 90 minutes to 2 hours of incubation [3].
Assessment of Target Engagement in Cells and Tissues

A standard method to confirm HDAC6 inhibition is to measure acetylation levels of its primary substrate, α-tubulin, via western blot.

  • Cell Treatment: Treat cells (e.g., HeLa, MCF-7) with this compound (e.g., 2.5-10 μM) for several hours [3] [4].
  • Tissue Analysis: In vivo, administer this compound via IP injection (e.g., 25 mg/kg) and analyze brain or other tissue homogenates by western blot. An increase in acetylated α-tubulin signal indicates successful HDAC6 inhibition [1] [5].
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling in Mice
  • Administration: this compound is typically administered via intraperitoneal (IP) injection to circumvent poor oral bioavailability caused by efflux transporters [1].
  • Sample Collection: Blood plasma and tissue samples (e.g., brain) are collected at multiple time points post-injection.
  • Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) determines drug concentration. Acetylated α-tubulin levels in tissues are measured to correlate drug exposure with pharmacological effect [1].

Biological Pathways and Functional Implications

HDAC6 is a cytosolic deacetylase with a wide range of substrates. Inhibiting it with this compound impacts several critical cellular processes, as illustrated in the following pathway diagram.

This compound inhibits HDAC6, leading to increased acetylation of key substrates and diverse cellular outcomes. The interaction between this compound and HDAC6 demonstrates how rational, structure-based design can yield highly selective inhibitors. The monodentate zinc coordination and specific cap-group interactions are key features that can inform the development of novel derivatives with potentially improved properties [1] [6].

References

Pharmacokinetics and Tissue Distribution of Tubastatin A

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Outcome Experimental Details

| Plasma Half-life (t₁/₂) | IV: 0.35 h; PO: 0.86 h [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg; PO 30 mg/kg [1] | | Plasma Clearance (CL) | 222 mL/min/kg (High clearance) [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg [1] | | Volume of Distribution (Vss) | 4.14 L/kg (Indicates broad tissue distribution) [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg [1] | | Oral Bioavailability (F%) | ~6% [1] | Species/Strain: CD1 mice Dose: PO 30 mg/kg [1] | | Brain Penetration (B/P ratio) | ~0.15 (Limited) [1] | Finding: High efflux ratio (9.83) significantly limits brain absorption [1]. | | Effective Brain Penetration | Therapeutically active in brain disease models [1] | Evidence: Efficacy shown in Alzheimer's (25 mg/kg, IP), Parkinson's, and stroke models despite low B/P ratio [1]. | | Pharmacodynamic Effect (Peripheral) | Maximum Ac-α-tubulin in heart at 1 h post-injection [1] | Species/Strain: Mice Dose: 10 mg/kg, IP [1] |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a detailed methodology for key in vivo experiments.

Pharmacokinetic (PK) Study in Mice

This protocol is the source for the quantitative PK data in the table above [1].

  • Animals: Male CD1 mice [1].
  • Formulation: 5% DMSO in "10% HP-β-CD in saline" (pH adjusted with 0.5 M HCl) [1].
  • Administration:
    • IV dose: 3 mg/kg [1].
    • PO dose: 30 mg/kg [1].
  • Data Collection: Plasma concentrations were measured over time. Parameters (half-life, clearance, AUC, etc.) were calculated from this data [1].
Pharmacodynamic (PD) Study for Target Engagement

This protocol measures the functional effect of HDAC6 inhibition in vivo, correlating drug levels with biological activity [1].

  • Dosing: Tubastatin A administered at 10 mg/kg via intraperitoneal (IP) injection to mice [1].
  • Tissue Collection: Heart tissues were collected at various time points post-injection [1].
  • Analysis: Levels of acetylated α-tubulin (a direct substrate of HDAC6) in tissue lysates were measured by western blot as a biomarker of HDAC6 inhibition [1].
Efficacy Study in a Model of Inflammation/Arthritis

This established protocol demonstrates this compound's efficacy in a peripheral disease model [2].

  • Animal Model: DBA/1 mice with Collagen-Induced Arthritis (CIA) [2].
  • Dosing: this compound at 30 mg/kg, IP [2].
  • Assessment:
    • Clinical scores for arthritis severity were recorded [2].
    • Paw volume was measured to quantify inflammation [2].
    • Cytokine levels (e.g., IL-6) in paw tissues were analyzed [2].
    • Histopathological evaluation of joints was performed [2].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the established mechanism of this compound and a generalized workflow for in vivo efficacy studies.

G cluster_0 Key Substrates & Effects TubA This compound (IP) HDAC6 Inhibits HDAC6 TubA->HDAC6  Systemic Exposure Substrates ↑ Acetylation of Substrates HDAC6->Substrates Effects Downstream Effects Substrates->Effects S1 • Acetylated α-tubulin ↑ Effects->S1 S2 • Acetylated Hsp90 ↑ Effects->S2 S3 • Inflammatory Cytokines ↓  (TNF-α, IL-6, NO) Effects->S3 S4 • Microtubule-dependent  transport altered Effects->S4 Outcomes In Vivo Outcomes O1 • Reduced arthritis scores • Neuroprotection • Antidepressant effects Outcomes->O1 S1->Outcomes  PD Biomarker S2->Outcomes  Client protein degradation S3->Outcomes  Anti-inflammatory response S4->Outcomes  Altered inflammasome activation

Diagram of this compound's in vivo mechanism and efficacy study workflow.

Key Insights for Research and Development

  • Administration Route is Critical: The preferred route for in vivo studies is intraperitoneal injection, as it bypasses the poor oral bioavailability and high efflux in the GI tract [1].
  • Brain Efficacy is Context-Dependent: this compound shows therapeutic effects in brain disease models despite low brain concentration. This suggests that even limited HDAC6 inhibition may be sufficient for efficacy or that the blood-brain barrier may be compromised in disease states [1].
  • Monitor Peripheral Biomarkers: Acetylated α-tubulin in easily accessible tissues (e.g., blood cells, heart) serves as a robust PD marker to confirm HDAC6 inhibition in vivo [1].

References

Comprehensive Application Notes and Protocols: Tubastatin A Synthesis and Radiochemical Labeling for HDAC6-Targeted Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Histone deacetylase 6 (HDAC6) represents a unique member of the histone deacetylase family characterized by its cytoplasmic localization, ubiquitin-binding domain, and diverse non-histone substrates. Unlike other HDACs, HDAC6 possesses a complex domain structure including two catalytic domains (DD1 and DD2) and a C-terminal zinc finger ubiquitin-binding domain (HDAC6-UBD) that recognizes ubiquitinated proteins. This structural complexity enables HDAC6 to play crucial roles in cellular proteostasis, aggresome formation, and protein degradation pathways, making it an attractive therapeutic target for cancer and neurodegenerative diseases. The unique role of HDAC6 in the aggresomal degradation pathway positions it as a key regulator of cellular response to misfolded proteins and proteotoxic stress.

The tubastatin A scaffold has emerged as a privileged structure for developing highly selective HDAC6 inhibitors with improved pharmacological profiles. As a research chemical tool, this compound demonstrates remarkable selectivity (≥1000-fold) for HDAC6 over other HDAC isoforms, which has fueled extensive medicinal chemistry campaigns to develop optimized derivatives with enhanced potency, selectivity, and drug-like properties. The following diagram illustrates the central role of HDAC6 in cellular protein degradation pathways and the potential intervention points for this compound-based inhibitors:

hdac6_pathway cluster_0 Ubiquitin-Proteasome System (Primary) cluster_1 Aggresomal Pathway (Backup) MisfoldedProtein Misfolded Protein Polyubiquitinated Polyubiquitinated Protein MisfoldedProtein->Polyubiquitinated Proteasome Proteasome Degradation Polyubiquitinated->Proteasome Pathway 1 Aggregates Protein Aggregates Polyubiquitinated->Aggregates Pathway 2 Ataxin3 Deubiquitination by Ataxin-3 Aggregates->Ataxin3 Aggregates->Ataxin3 FreeUbiquitin Free Ubiquitin Chains (C-terminal) Ataxin3->FreeUbiquitin Ataxin3->FreeUbiquitin HDAC6 HDAC6 Binding via UBD FreeUbiquitin->HDAC6 FreeUbiquitin->HDAC6 MTOC Microtubule Transport to MTOC HDAC6->MTOC HDAC6->MTOC Aggresome Aggresome Formation MTOC->Aggresome MTOC->Aggresome Autophagosome Autophagosomal Engulfment Aggresome->Autophagosome Aggresome->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome Autophagosome->Lysosome TubastatinA This compound & Derivatives HDAC6_Inhibition HDAC6 Inhibition TubastatinA->HDAC6_Inhibition HDAC6_Inhibition->HDAC6 Disrupts Binding

Figure 1: HDAC6 Role in Protein Degradation Pathways. HDAC6 recognizes free ubiquitin chains generated from protein aggregates via its ubiquitin-binding domain (UBD), facilitating their transport along microtubules to the microtubule organizing center (MTOC) for aggresome formation and subsequent lysosomal degradation. This compound and related inhibitors can disrupt this process through HDAC6 inhibition. Based on information from [1].

Synthetic Strategies and Structure-Activity Relationships

Cap Group Modifications and Fluorination Strategies

The This compound scaffold follows the classic pharmacophore model of HDAC inhibitors consisting of three key components: (1) a cap group that interacts with the surface of the HDAC enzyme, (2) a linker region that occupies the hydrophobic channel, and (3) a zinc-binding group (ZBG) that chelates the zinc ion at the catalytic site. Recent synthetic efforts have focused extensively on modifying the cap group with fluorinated bi-, tri-, and tetracyclic systems to enhance potency and optimize drug-like properties. Luo et al. synthesized 16 novel this compound derivatives with fluorinated cap groups and observed that variations in the cap group from bi- to tri-, then to tetracyclic, coupled with the introduction of fluorinated groups, significantly enhanced antitumor activity [2].

The strategic introduction of fluorine atoms and fluorinated groups (e.g., difluoromethyl) serves multiple purposes in optimizing HDAC6 inhibitors. Fluorination can enhance metabolic stability, influence lipophilicity, and modulate membrane permeability through strategic changes in electronic distribution and molecular conformation. These modifications enable fine-tuning of pharmacokinetic properties while maintaining or improving target engagement. In the case of this compound derivatives, difluoromethyl-modified tricyclic derivatives demonstrated particularly broad-spectrum in vitro antitumor effects, with the most promising compound (14f) achieving sub-micromolar efficacy against human nasopharyngeal carcinoma (SUNE1) and breast cancer cells (MDA-MB-231) with IC~50~ values of 0.51 μM and 0.52 μM, respectively [2].

Table 1: Selected Fluorinated this compound Derivatives and Antitumor Activity [2]

Compound Cap Group Structure Fluorination Pattern Cancer Cell Line IC~50~ (μM) HDAC6 Binding Energy (kcal/mol)
14f Tetrahydrocarbozole 3,3-difluoro SUNE1 (nasopharyngeal) 0.51 -8.72
14f Tetrahydrocarbozole 3,3-difluoro MDA-MB-231 (breast) 0.52 -8.72
13c Indenoindole 8-fluoro SW1990 (pancreatic) 2.06 -7.45
13a Dihydrobenzocarbazole 2-fluoro MCF-7 (breast) 1.98 -9.84
Alternative Zinc-Binding Groups

While this compound incorporates a hydroxamic acid function as the zinc-binding group, this moiety presents certain limitations including metabolic instability and potential genotoxicity concerns. Research by Kalin et al. explored mercaptoacetamide-based HDAC6 inhibitors as alternatives with improved pharmacological profiles [3]. These efforts yielded compound 2b featuring an aminoquinoline cap group, which demonstrated remarkable HDAC6 potency (1.3 nM) with >3000-fold selectivity over HDAC1. The thiol-based ZBG maintained excellent efficacy in cellular models, inducing a 10-fold increase in acetylated tubulin at 1 μM concentration in rat primary cortical cultures [3].

The synthetic pathways for these advanced derivatives typically involve:

  • Reductive amination to connect cap and linker components
  • Amide coupling reactions using activating agents such as PyBOP or TBTU
  • Hydroxamic acid formation through reaction of ester precursors with hydroxylamine under basic conditions
  • Protecting group strategies for thiol-based ZBGs (e.g., trityl protection)

Radiochemical Labeling Approaches

Carbon-11 Labeling Strategies

Radiolabeling of this compound with carbon-11 provides a valuable tool for studying HDAC6 expression and inhibition using positron emission tomography (PET). The short half-life of carbon-11 (t~1/2~ = 20.4 min) necessitates efficient and rapid radiolabeling procedures. Miller et al. developed a method for labeling this compound at the hydroxamic acid site using [^11^C]carbon monoxide [4]. Initial attempts at a one-pot palladium-mediated insertion of [[^11^C]carbon monoxide between an aryl iodide and hydroxylamine resulted in low radiochemical yields (<5%). However, a optimized two-step process significantly improved yields:

  • Pd-mediated carbonylation of aryl iodide with [[^11^C]carbon monoxide in the presence of p-nitrophenol to form [[^11^C]p-nitrophenyl ester
  • Ultrasound-assisted hydroxyaminolysis with excess hydroxylamine in DMSO/THF mixture using phosphazene base P1-t-Bu

This optimized approach achieved useful radiochemical yields of 16.1 ± 5.6% (n = 4) and represents a valuable method for incorporating carbon-11 into hydroxamic acid-containing HDAC inhibitors [4]. The production of [[^11^C]carbon monoxide itself has advanced significantly, with both "gas-phase" methods (e.g., reduction of [[^11^C]CO~2~ over zinc or molybdenum) and "wet" methods (e.g., decomposition of [[^11^C]formyl chloride) providing reliable access to this valuable synthon [5].

Fluorine-18 Labeling and Evaluation

Fluorine-18 labeling (t~1/2~ = 109.8 min) offers the advantage of longer half-life compared to carbon-11, facilitating more extended imaging protocols and wider distribution from production sites. Researchers have developed a fluorine-18 labeled this compound analog ([^18^F]3) through a two-step synthesis comprising [^18^F]fluorination followed by hydroxamic acid formation [6]. This compound demonstrated favorable in vitro characteristics with IC~50~ values of 33.1 nM against HDAC6 and 996 nM against HDAC1, confirming retention of HDAC6 selectivity.

However, in vivo biodistribution studies in mice revealed low brain uptake of [[^18^F]3, limiting its application for neurodegenerative disease imaging. Metabolic studies showed promising stability with 70% of the compound remaining unchanged at 30 minutes post-injection in mouse plasma. Importantly, the compound demonstrated high tolerance to defluorination with stable bone radioactivity (~2% ID/g), suggesting the low brain uptake was not attributable to P-glycoprotein efflux based on cyclosporine A pretreatment experiments [6]. The experimental workflow for developing and evaluating such radiolabeled HDAC6 inhibitors is summarized below:

radiochem_workflow Precursor Precursor Synthesis (Aryl iodide/ester derivatives) Radiolabeling Radiolabeling Reaction Precursor->Radiolabeling C11_Approach Carbon-11 Labeling: • [¹¹C]CO production • Pd-mediated carbonylation • Hydroxyaminolysis Radiolabeling->C11_Approach F18_Approach Fluorine-18 Labeling: • Nucleophilic fluorination • Hydroxamic acid formation Radiolabeling->F18_Approach Purification Purification & Formulation C11_Approach->Purification F18_Approach->Purification QC Quality Control Purification->QC InVitro In Vitro Evaluation: • HDAC inhibition assay • Selectivity profiling QC->InVitro InVivo In Vivo Evaluation: • Biodistribution • Metabolite analysis • PET imaging InVitro->InVivo BBB_Study BBB Permeability Assessment InVivo->BBB_Study

Figure 2: Experimental Workflow for Radiochemical Labeling and Evaluation of this compound Derivatives. The protocol encompasses both carbon-11 and fluorine-18 labeling approaches, with comprehensive in vitro and in vivo evaluation to assess imaging potential. Based on information from [4] [6].

Biological Evaluation Methods and Protocols

Antitumor Activity Assessment

The evaluation of this compound derivatives for anticancer applications employs standardized in vitro assays to determine potency and selectivity. The anti-proliferative activity is typically measured using cell viability assays (e.g., MTT, MTS, or WST-1) after 48-72 hours of compound exposure. Results are expressed as IC~50~ values, representing the concentration that inhibits cell proliferation by 50%. Luo et al. demonstrated that the most promising fluorinated this compound derivatives exhibited micromolar or sub-micromolar efficacy across various cancer cell lines, with compound 13c showing particular promise due to its significant anti-proliferative activity against pancreatic cancer cells (SW1990) coupled with low cytotoxicity to normal cells [2].

For mechanistic studies, western blot analysis is employed to monitor acetylation of HDAC6-specific substrates such as α-tubulin (acetylation at Lys40), while histone H3 acetylation serves as a marker for class I HDAC inhibition. This allows researchers to confirm the on-target engagement and selectivity of this compound derivatives for HDAC6 versus other HDAC isoforms. Additionally, colony formation assays assess the ability of compounds to inhibit long-term cancer cell proliferation and metastatic potential, providing insight into the sustained antitumor effects beyond immediate cytotoxicity [7].

Blood-Brain Barrier Permeability Assessment

For potential central nervous system applications, assessing blood-brain barrier permeability is crucial. Multiple complementary approaches are employed:

  • Theoretical prediction using computational models based on physicochemical properties
  • In vitro PAMPA-BBB assay (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier)
  • In vivo brain pharmacokinetic studies measuring compound levels in brain tissue versus plasma after systemic administration

Studies with benzothiazole-derived HDAC inhibitors related to this compound have demonstrated significantly higher BBB permeability compared to reference compounds like SAHA, highlighting the importance of structural optimization for CNS targeting [7]. These assessment methods are particularly relevant for developing HDAC6 inhibitors for neurodegenerative diseases where brain exposure is essential for therapeutic efficacy.

Table 2: Biological Evaluation Methods for this compound Derivatives

Assay Type Specific Method Key Readouts Application to this compound
Anti-proliferative Cell viability assay (MTT/MTS) IC~50~ values Sub-micromolar potency in various cancer lines [2]
Target Engagement Western blot Acetylated α-tubulin, acetylated histone H3 HDAC6 selectivity confirmation [7]
Colony Formation Clonogenic assay Colony number and size Inhibition of metastatic potential [7]
HDAC Selectivity Fluorescence-based enzyme assay IC~50~ for HDAC isoforms >1000-fold selectivity for HDAC6 [3]
BBB Permeability PAMPA-BBB, in vivo PK Brain-to-plasma ratio CNS penetrance optimization [7]
Molecular Interactions Molecular docking Binding energy, interaction patterns -9.84 kcal/mol for compound 13a [2]

Applications and Future Perspectives

The development of this compound derivatives and their radiochemical analogs holds significant promise for both therapeutic and imaging applications. In oncology, the potent antitumor activity against various cancer types—including nasopharyngeal carcinoma, breast cancer, and pancreatic cancer—supports further development as anticancer agents, particularly given the favorable selectivity profiles observed with fluorinated derivatives [2]. The combination of HDAC6 inhibition with proteasome inhibitors represents a particularly promising approach for hematological malignancies like multiple myeloma, leveraging the interconnected roles of HDAC6 in protein degradation pathways [1].

In the central nervous system domain, the development of CNS-penetrant HDAC6 inhibitors based on the this compound scaffold faces challenges but continues to advance. While the fluorine-18 labeled this compound analog exhibited limited brain penetration [6], other structural modifications—particularly those incorporating benzoheterocyclic cap groups derived from amyloid-β probes—have demonstrated significantly improved BBB permeability while maintaining HDAC6 inhibitory activity [7]. These advances open possibilities for treating neurodegenerative diseases such as Alzheimer's disease, where HDAC6 inhibition may modulate tau phosphorylation and facilitate clearance of protein aggregates.

The radiochemical tools developed for this compound provide valuable research instruments for studying HDAC6 biology and for patient stratification in clinical trials of HDAC6-targeted therapies. While current radiolabeled versions have limitations in brain imaging, ongoing optimization of physicochemical properties through fluorination and other structural modifications may yield improved PET tracers for quantifying HDAC6 expression in both peripheral and central nervous system disorders.

Conclusion

This compound and its structurally optimized derivatives represent valuable chemical tools for probing HDAC6 biology and developing potential therapeutics for cancer and neurodegenerative diseases. Strategic fluorination of cap groups, particularly with difluoromethyl-modified tricyclic systems, significantly enhances antitumor potency while maintaining selectivity. Radiochemical labeling approaches using carbon-11 and fluorine-18, while challenging, provide important molecular imaging tools for target engagement studies and patient stratification. Continued optimization of these compounds, particularly regarding blood-brain barrier penetration and pharmacokinetic properties, will further expand their therapeutic potential and utility as research probes for understanding HDAC6 biology in health and disease.

References

Application Notes and Protocols: Tubastatin A as a Ferroptosis Inducer to Potentiate Cancer Radiotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubastatin A as a Novel Ferroptosis Inducer

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, distinct from apoptosis, necroptosis, and autophagy in its morphological and biochemical features. [1] [2] The discovery of druggable ferroptosis inducers represents a promising therapeutic approach for cancer treatment, particularly for tumors developing resistance to conventional therapies. Through large-scale drug screening, this compound (Tub), previously characterized as a selective HDAC6 inhibitor, has been identified as a novel ferroptosis inducer that directly binds to and inhibits glutathione peroxidase 4 (GPX4), the key enzyme responsible for neutralizing lipid peroxides. [1] [2] This newly discovered mechanism is independent of HDAC6 inhibition, as demonstrated by the inability of other HDAC6 inhibitors (CAY10603 and SKLB-23bb) to induce ferroptosis and the maintained ferroptosis induction in HDAC6-knockdown cells. [1]

Radiotherapy, a cornerstone in cancer treatment, promotes ferroptosis by generating reactive oxygen species (ROS) and upregulating acyl-CoA synthetase long-chain family member 4 (ACSL4). [1] [3] However, cancer cells often develop ferroptosis tolerance and radioresistance through adaptive mechanisms, including Nrf2-mediated GPX4 transcription and inhibition of lysosome-mediated GPX4 degradation. [1] [2] this compound overcomes this resistance by directly inhibiting GPX4 enzymatic activity, thereby sensitizing cancer cells to radiotherapy-induced lipid peroxidation and cell death. [1] [2] The excellent bioavailability and significant tumor suppression capability of this compound demonstrated in mouse xenograft models provide a compelling rationale for its clinical evaluation in combination with radiotherapy. [1] [2]

Experimental Design and Workflow

Graphical Abstract and Experimental Workflow

The diagram below illustrates the experimental workflow for evaluating this compound as a ferroptosis inducer in combination with radiotherapy:

G cluster_0 In Vitro Protocol cluster_1 In Vivo Protocol cluster_2 Analysis Phase Start Study Design InVitro In Vitro Experiments Start->InVitro InVivo In Vivo Experiments Start->InVivo CellPrep Cell Preparation (MDA-MB-231, MCF-7) InVitro->CellPrep Xenograft Xenograft Model (MDA-MB-231 cells) InVivo->Xenograft Analysis Data Analysis Ferroptosis Ferroptosis Confirmation (Lipid ROS, GSH, GPX4) Analysis->Ferroptosis Treatment Compound Treatment (this compound: 0.5-5 µM, 24h) CellPrep->Treatment Radiation Radiation Exposure (2-8 Gy) Treatment->Radiation Assays Viability & Mechanism Assays Radiation->Assays Assays->Analysis InVivoTx Treatment Regimen (this compound: 10-25 mg/kg, IP) Xenograft->InVivoTx RT Localized Radiation (2-5 Gy fractions) InVivoTx->RT Monitoring Tumor Monitoring & Analysis RT->Monitoring Monitoring->Analysis Rescue Rescue Experiments (Fer-1, DFO, Z-VAD) Ferroptosis->Rescue Stats Statistical Analysis (ANOVA, t-tests) Rescue->Stats

Mechanism of Action Diagram

The following diagram illustrates the molecular mechanism by which this compound induces ferroptosis and sensitizes cancer cells to radiotherapy:

G Radiotherapy Radiotherapy LipidPerox Lipid Peroxides (PL-PUFA-OOH) Radiotherapy->LipidPerox Generates ROS Nrf2 Nrf2 Pathway Radiotherapy->Nrf2 Activates TubastatinA This compound GPX4 GPX4 Enzyme TubastatinA->GPX4 Direct Binding & Enzymatic Inhibition GPX4->LipidPerox Neutralizes Ferroptosis Ferroptosis LipidPerox->Ferroptosis Accumulation Radiosens Radiosensitization Ferroptosis->Radiosens Enhances Nrf2->GPX4 Enhances Transcription Lysosome Lysosomal Degradation Lysosome->GPX4 Degradation Inhibited

Materials and Equipment

Cell Lines and Culture Conditions

Table 1: Recommended cell lines and culture conditions for this compound ferroptosis studies

Cell Line Cancer Type Ferroptosis Sensitivity Culture Medium Key Characteristics
MDA-MB-231 Breast cancer High (ACSL4-high) DMEM + 10% FBS Triple-negative, invasive
MCF-7 Breast cancer Moderate RPMI-1640 + 10% FBS Luminal A type
Y79-CR Retinoblastoma High (drug-resistant) RPMI-1640 + 20% FBS Carboplatin-resistant, high autophagy
Patient-derived organoids Various Variable Organoid-specific medium Clinically relevant models
Reagents and Compounds

Table 2: Essential reagents and working concentrations for this compound ferroptosis studies

Reagent/Compound Function Stock Concentration Working Concentration Supplier Examples

| this compound | GPX4 inhibitor, ferroptosis inducer | 10-50 mM in DMSO | 0.1-10 µM (in vitro) 10-25 mg/kg (in vivo) | Cayman Chemical, MedChemExpress | | Ferrostatin-1 (Fer-1) | Ferroptosis inhibitor | 10 mM in DMSO | 1-2 µM | Sigma-Aldrich, Tocris | | Deferoxamine (DFO) | Iron chelator | 100 mM in water | 10-100 µM | Sigma-Aldrich | | Z-VAD-FMK | Apoptosis inhibitor | 20 mM in DMSO | 20 µM | Selleck Chemicals | | RSL3 | GPX4 inhibitor (positive control) | 10 mM in DMSO | 0.1-1 µM | MedChemExpress | | Erastin | System Xc- inhibitor (positive control) | 10 mM in DMSO | 1-10 µM | Sigma-Aldrich | | C11-BODIPY581/591 | Lipid peroxidation sensor | 2 mM in DMSO | 2 µM | Thermo Fisher |

Equipment and Instruments
  • Irradiation equipment: X-ray irradiator (e.g., X-RAD 320, Precision X-Ray) or cesium-137 gamma irradiator
  • Cell viability assessment: Plate reader for MTT/WST-8 assays, flow cytometer for propidium iodide staining
  • Lipid peroxidation detection: Flow cytometer or fluorescence microscope for C11-BODIPY581/591
  • GSH measurement: Microplate reader for GSH-Glo glutathione assay
  • GPX4 activity: Microplate reader for glutathione peroxidase assay kit
  • Western blot: Electrophoresis and transfer systems, chemiluminescence imager
  • Animal imaging: In vivo imaging system (IVIS) for bioluminescence monitoring

Detailed Experimental Protocols

In Vitro Protocol: this compound and Radiation Combination Treatment
4.1.1 Cell Culture and Preparation
  • Cell maintenance: Culture MDA-MB-231 and MCF-7 cells in their respective complete media at 37°C in a 5% CO₂ humidified incubator.
  • Experimental plating:
    • Harvest exponentially growing cells using trypsin-EDTA
    • Seed cells at optimized densities in appropriate plates:
      • 96-well plates (5-8×10³ cells/well) for viability assays
      • 6-well plates (2-3×10⁵ cells/well) for protein analysis and flow cytometry
      • 35-mm dishes (1×10⁵ cells/dish) for microscopy
    • Allow cells to adhere for 24 hours before treatments
4.1.2 Compound Treatment and Radiation Exposure
  • This compound preparation:

    • Prepare fresh working solutions from DMSO stock in complete medium
    • Ensure final DMSO concentration does not exceed 0.1% (v/v) in all treatments
    • Include vehicle control (0.1% DMSO) in all experiments
  • Treatment protocol:

    • Pre-treat cells with this compound (0.1-10 µM) for 2 hours before irradiation
    • Include appropriate controls:
      • Vehicle control (DMSO)
      • Positive ferroptosis inducers (erastin 10 µM, RSL3 1 µM)
      • Radiation alone
      • This compound alone
    • For rescue experiments, add ferroptosis inhibitors (Fer-1 1 µM, DFO 10 µM) 1 hour before this compound treatment
  • Radiation exposure:

    • Place cells in radiation chamber and expose to specified doses (typically 2-8 Gy)
    • Use non-irradiated controls (sham irradiation)
    • Return cells to incubator immediately after irradiation
    • Continue incubation for 24-72 hours based on experimental endpoint
4.1.3 Assessment of Ferroptosis and Cell Viability
  • Cell viability measurement:

    • MTT assay: Add MTT solution (0.5 mg/mL) to each well, incubate 2-4 hours at 37°C
    • Dissolve formazan crystals with DMSO or acidified isopropanol
    • Measure absorbance at 570 nm with reference at 650 nm
    • Alternative: Use WST-8, alamarBlue, or ATP-based viability assays
  • Lipid peroxidation detection:

    • Harvest cells and load with C11-BODIPY581/591 (2 µM) in serum-free medium
    • Incubate 30 minutes at 37°C
    • Analyze by flow cytometry (FITC channel for oxidized, TRITC for reduced) or fluorescence microscopy
    • Calculate ratio of oxidized to reduced signal as lipid peroxidation index
  • GSH measurement:

    • Use commercial GSH-Glo glutathione assay per manufacturer's instructions
    • Lyse cells in provided buffer
    • Incubate with GSH-dependent enzyme and luciferin-NT substrate
    • Measure luminescence (GSH levels proportional to signal)
  • GPX4 activity assay:

    • Isolate endogenous GPX4 by immunoprecipitation from cell lysates
    • Use glutathione peroxidase assay kit with cumene hydroperoxide as substrate
    • Monitor NADPH oxidation at 340 nm over time
    • Calculate enzyme activity based on NADPH consumption rate
In Vivo Protocol: Xenograft Tumor Models
4.2.1 Animal Model Establishment
  • Cell preparation for inoculation:

    • Harvest exponentially growing MDA-MB-231 cells
    • Resuspend in PBS:Matrigel (1:1) mixture at 5×10⁶ cells/mL
    • Keep on ice until inoculation
  • Tumor implantation:

    • Use 6-8 week old female immunodeficient mice (NU/J or NSG)
    • Inject 100 µL cell suspension (5×10⁵ cells) subcutaneously into flank
    • Monitor tumor growth until palpable (~100 mm³), typically 7-14 days
4.2.2 Treatment Protocol
  • Randomization and grouping:

    • Randomize mice into experimental groups when tumors reach 100-150 mm³
    • Include groups:
      • Vehicle control
      • This compound alone
      • Radiation alone
      • This compound + radiation
      • Positive control (e.g., RSL3 if available in suitable formulation)
  • Drug administration:

    • Prepare this compound in vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)
    • Administer via intraperitoneal injection at 10-25 mg/kg daily
    • Maintain vehicle control group with equivalent injections
  • Radiation treatment:

    • Anesthetize mice with isoflurane
    • Shield body with lead shields, exposing only tumor-bearing flank
    • Irradiate with 2-5 Gy fractions using X-ray irradiator
    • Administer 3-5 fractions every other day
    • For combination group, administer this compound 2 hours before each radiation fraction
4.2.3 Monitoring and Analysis
  • Tumor measurement:

    • Measure tumor dimensions 2-3 times weekly with calipers
    • Calculate volume using formula: V = (length × width²)/2
    • Monitor body weight as general health indicator
  • Lipid peroxidation assessment in tumors:

    • At endpoint, harvest tumors and prepare single-cell suspensions
    • Analyze fresh tumor cells with C11-BODIPY581/591 as described for in vitro protocol
    • Alternatively, freeze tumor tissue for malondialdehyde (MDA) measurement via TBARS assay
  • Histological analysis:

    • Fix tumor tissues in 4% paraformaldehyde
    • Process, embed in paraffin, and section at 4-5 µm
    • Perform H&E staining, immunohistochemistry for 4-HNE, and GPX4 expression

Data Analysis and Interpretation

Key Parameters and Expected Results

Table 3: Expected experimental outcomes for this compound and radiation combination

Parameter This compound Alone Radiation Alone Combination Treatment Significance
Cell Viability 60-80% (at 2-5 µM) 70-90% (at 4-8 Gy) 20-40% Synergistic effect (CI<1)
Lipid Peroxidation 2-3 fold increase 1.5-2 fold increase 4-6 fold increase Significant potentiation
GPX4 Activity 40-60% inhibition No significant change 40-60% inhibition This compound-specific effect
GSH Levels No significant change No significant change No significant change Confirms GPX4 direct inhibition
Tumor Growth Inhibition 30-50% TGI 40-60% TGI 70-90% TGI Significant enhancement vs monotherapy
Statistical Analysis
  • Experimental design:

    • Perform at least three independent replicates for in vitro experiments
    • Use 5-8 mice per group for in vivo studies
    • Include appropriate randomization and blinding where possible
  • Statistical tests:

    • Compare two groups with Student's t-test
    • Analyze multiple groups with one-way ANOVA followed by post-hoc tests (Tukey, Dunnett)
    • Assess synergy using Combination Index (CI) method of Chou-Talalay
    • Analyze survival data with Kaplan-Meier curves and log-rank test
    • Consider p < 0.05 as statistically significant
  • Data presentation:

    • Express quantitative data as mean ± SEM
    • Include individual data points in graphs where appropriate
    • Use consistent scaling for comparative analyses

Troubleshooting and Optimization

Table 4: Common issues and solutions in this compound ferroptosis experiments

Problem Possible Causes Solutions
Inconsistent ferroptosis induction Variable iron levels in serum Use consistent serum batch, consider chelex treatment
Lack of radiation sensitization Suboptimal timing between drug and radiation Test pre-treatment times (1-4 hours before radiation)
High variability in in vivo results Uneven tumor uptake of drug Verify drug formulation, consider alternative administration routes
Weak lipid peroxidation signal Insufficient oxidative stress Combine with low-dose erastin (0.1-0.5 µM) to enhance effect
Toxicity in animal studies Dose too high Implement dose escalation study, monitor weight daily
GPX4 activity not inhibited Ineffective drug preparation Verify stock concentration, prepare fresh working solutions

Conclusion and Applications

The combination of this compound with radiotherapy represents a promising strategy for overcoming radioresistance across various cancer types through the induction of ferroptosis. The detailed protocols provided herein enable researchers to reliably assess the efficacy and mechanism of this combination approach in both in vitro and in vivo settings. The key advantage of this compound lies in its direct inhibition of GPX4 enzymatic activity, bypassing the common resistance mechanisms that limit the effectiveness of conventional ferroptosis inducers.

Future applications of this approach may include combination with immunotherapy, given the emerging role of ferroptosis in enhancing antitumor immunity, and extension to other treatment-resistant cancer types beyond those discussed here. Additionally, the development of biomarkers for patient selection, such as GPX4 expression levels or lipid peroxidation capacity, could facilitate the clinical translation of this therapeutic strategy.

References

Application Notes: Tubastatin A in Pulmonary Fibrosis Research via TGFβ-PI3K-Akt Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tubastatin A (TubA) is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant anti-fibrotic effects in experimental models of pulmonary fibrosis. While initially characterized as an HDAC6 inhibitor with an IC50 of 15 nM and >1000-fold selectivity over other HDAC isoforms (except HDAC8, 57-fold), emerging research suggests that its anti-fibrotic mechanisms may extend beyond HDAC6 inhibition alone [1]. Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a chronic, progressive, and fatal disease characterized by excessive deposition of extracellular matrix proteins such as type I collagen, leading to compromised lung function. The transforming growth factor-beta (TGF-β) pathway plays a central role in fibrogenesis, activating both Smad-dependent and independent signaling cascades, including the PI3K-Akt pathway, which promotes fibroblast proliferation and differentiation into collagen-producing myofibroblasts [2] [3].

Recent investigations have revealed that this compound effectively ameliorates pulmonary fibrosis primarily by targeting the TGFβ-PI3K-Akt pathway, likely through an HDAC6-independent mechanism [2] [3] [4]. Treatment with this compound results in decreased Akt phosphorylation at Ser473 and enhanced association of Akt with its negative regulator PHLPP (PH domain and Leucine rich repeat Protein Phosphatase). This leads to subsequent modulation of downstream pathways including reduction in HIF-1α-VEGF axis signaling and restoration of autophagy processes, as evidenced by increased LC3B-II levels, a marker of autophagosome formation [2]. The compound has shown efficacy in both in vitro models using human lung fibroblasts and in vivo animal models of bleomycin-induced pulmonary fibrosis, positioning it as a promising candidate for therapeutic development against fibrotic lung diseases.

Table 1: Key Characteristics of this compound in Pulmonary Fibrosis Research

Parameter Specification Experimental Context
Primary Target HDAC6 (IC50 = 15 nM) Enzymatic inhibition assays [1]
Selectivity >1000-fold vs other HDACs (except HDAC8: 57-fold) Isoform selectivity profiling [1]
Anti-fibrotic Mechanism Targets TGFβ-PI3K-Akt pathway Human lung fibroblasts and mouse models [2]
Effect on Akt Signaling Reduces Akt phosphorylation (Ser473) Immunoblot analysis [2]
Effect on Collagen I Significant repression of TGF-β1-induced expression qRT-PCR and immunoblots [2]
In Vivo Efficacy Ameliorates bleomycin-induced fibrosis Mouse model, 21-day treatment [2]

In Vitro Experimental Protocol

Cell Culture and Treatment
  • Cell Sources: Primary human lung fibroblasts (NHLFs) can be obtained from commercial sources (e.g., Lonza) or isolated from explanted IPF and control lungs. Use cells between passages 3-6 for optimal responsiveness [2].
  • Culture Conditions: Maintain NHLFs in fibroblast growth medium 2 (FGM-2). Prior to experiments, culture cells until they reach 80% confluence, then serum-starve them overnight in fibroblast basal medium 2 (FBM-2) supplemented with 0.2% bovine serum albumin (BSA) to synchronize cell cycles and reduce background signaling [2] [3].
  • This compound Preparation: Prepare a stock solution of this compound in appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM, and store at -20°C. Avoid repeated freeze-thaw cycles to maintain compound stability [2].
  • Treatment Protocol:
    • Pre-treat serum-starved fibroblasts with this compound (typical working concentration: 10-20 μM) for 1-2 hours prior to stimulation with TGF-β1 [2].
    • Stimulate cells with human recombinant TGF-β1 (2-5 ng/mL) for 24-48 hours to induce fibrotic responses [2] [3].
    • Include control groups: vehicle-only (DMSO), TGF-β1 only, and this compound only to assess specific effects.
Assessment of Cytotoxicity and Viability
  • MTT Assay: Perform MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays to assess potential cytotoxic effects of this compound treatments using a standard in vitro toxicology assay kit according to manufacturer's protocols [2] [3].
  • Experimental Setup: Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well), treat with this compound across a concentration range (0-50 μM) with and without TGF-β1 stimulation for 24-48 hours, then measure absorbance at 570 nm with a reference filter of 650 nm [2].
Gene Knockdown Studies
  • RNA Interference: To investigate HDAC6-specific effects, perform knockdown experiments using HDAC6-specific siRNA (100 pmol) transfected into NHLFs using Lipofectamine RNAiMAX reagent according to manufacturer's protocol [2] [3].
  • Controls: Include appropriate negative control siRNA and consider HDAC10 knockdown given that this compound may also inhibit HDAC10 [1].
  • Validation: Confirm knockdown efficiency 48-72 hours post-transfection via immunoblotting or qRT-PCR before proceeding with functional assays [2].

In Vivo Experimental Protocol

Animal Model of Pulmonary Fibrosis
  • Bleomycin-Induced Fibrosis: Utilize 8-12 week old C57BL/6 mice for bleomycin-induced pulmonary fibrosis studies. Administer a single dose of bleomycin (1-2 U/kg) via oropharyngeal aspiration to induce lung fibrosis [2].
  • This compound Administration: Initiate treatment with this compound (typically 10-25 mg/kg) via intraperitoneal injection daily for 21 days starting immediately after bleomycin instillation [2]. Based on related research, these doses have demonstrated efficacy in rodent disease models with acceptable safety profiles [5] [6].
  • Control Groups: Include sham-treated animals (saline instead of bleomycin), vehicle-treated fibrotic controls (bleomycin + vehicle), and this compound-treated fibrotic animals (bleomycin + TubA) with n=8-12 animals per group for adequate statistical power [2].
  • HDAC6 KO Mice: For mechanism studies, include HDAC6 knockout (KO) mice treated with bleomycin to assess HDAC6-independent effects, as this compound has been shown to exert anti-fibrotic effects even in HDAC6 KO models [2].
Tissue Collection and Processing
  • Sample Harvest: Euthanize animals at experimental endpoint (typically day 21 post-bleomycin) and harvest lung tissues for analysis [2].
  • Histology: Inflate lungs with 10% neutral buffered formalin under constant pressure (25 cm H2O), fix for 24-48 hours, then embed in paraffin for sectioning (4-5 μm thickness) [2] [3].
  • Homogenates: For molecular analyses, snap-freeze portions of lung tissue in liquid nitrogen and store at -80°C until processing. Prepare lung homogenates using RIPA buffer for protein extraction or Trizol for RNA isolation [2] [3].

Molecular Analyses and Data Interpretation

Protein Expression Analysis
  • Immunoblotting: Separate 20 μg of protein extracts on NuPAGE Novex Bis-Tris 4-12% gels, transfer to PVDF membranes, and probe with specific primary antibodies overnight at 4°C [2].
  • Key Targets: Assess fibrotic markers (type I collagen, α-SMA), pathway components (phospho-Akt Ser473, total Akt, PHLPP, HIF-1α, VEGF), autophagy markers (LC3B-I/II), and HDAC6 activity readouts (acetylated α-tubulin) [2] [3].
  • Detection: Use appropriate HRP-conjugated secondary antibodies with ECL detection and quantify band intensities using ImageJ software [2].

Table 2: Key Antibodies for this compound Mechanism Studies

Target Supplier Catalog Number Application
Type I Collagen Abcam Custom Fibrosis marker [2]
α-SMA Sigma-Aldrich Custom Myofibroblast marker [2]
Phospho-Akt (Ser473) Cell Signaling Technology Custom PI3K-Akt pathway activation [2]
HDAC6 Santa Cruz (H-300) Custom Target expression [2]
Acetylated α-tubulin Cell Signaling Technology #3971 HDAC6 inhibition biomarker [7]
LC3B Cell Signaling Technology Custom Autophagy marker [2]
HIF-1α Santa Cruz Custom Downstream signaling [2]
Gene Expression Analysis
  • RNA Isolation: Extract total RNA from cell cultures or lung homogenates using Trizol reagent according to manufacturer's protocol [2] [3].
  • qRT-PCR: Perform quantitative real-time PCR using SYBR green supermix with gene-specific primers on an iCycler system [2].
  • Data Analysis: Calculate relative fold changes using the 2^(-ΔΔCt) method with 36B4 or GAPDH as reference genes [2].
  • Primer Sequences:
    • h-Collagen-1: Fwd: CGGAGGAGAGTCAGGAAGG, Rev: CACAAGGAACAGAACAGAACA
    • m-Collagen-1: Fwd: GCCAAGAAGACATCCCTGAAG, Rev: CACAAGGAACAGAACAGAACAG
    • h-α-SMA: Fwd: GAAGAAGAGGACAGCACT, Rev: TCCCATTCCCACCATCAC [2]
Histological Assessment
  • Trichrome Staining: Perform Masson's trichrome staining on lung sections to visualize collagen deposition (appears blue) according to standard protocols [2].
  • Morphometric Analysis: Quantify fibrotic areas using image analysis software such as ImageJ, expressing results as percentage of blue-stained collagen area per total lung area [2] [3].
  • Injury Scoring: Develop a systematic scoring system (0-4) for histological assessment of fibrotic lesions, considering thickness of alveolar walls, inflammatory cell infiltration, and collagen deposition [7].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-fibrotic effects and the key experimental approaches for investigating these mechanisms:

G This compound Anti-fibrotic Signaling Pathway and Experimental Analysis TGFb TGF-β1 Stimulation AktP Akt Phosphorylation (Ser473) TGFb->AktP Induces HDAC6i This compound (HDAC6 Inhibitor) PHLPP Akt-PHLPP Association HDAC6i->PHLPP Enhances Autophagy Autophagy (LC3B-II) HDAC6i->Autophagy Promotes HIF1a HIF-1α Expression AktP->HIF1a Activates AktP->Autophagy Inhibits PHLPP->AktP Inhibits VEGF VEGF Expression HIF1a->VEGF Stimulates Collagen1 Type I Collagen Production HIF1a->Collagen1 Promotes VEGF->Collagen1 Promotes Autophagy->Collagen1 Suppresses Fibrosis Pulmonary Fibrosis Collagen1->Fibrosis Drives InVitro In Vitro Models: Primary Human Lung Fibroblasts + TGF-β1 InVitro->TGFb InVivo In Vivo Models: Bleomycin-induced Mouse Model of Pulmonary Fibrosis InVivo->Fibrosis Molecular Molecular Analyses: Immunoblotting, qRT-PCR, Histology Molecular->Collagen1

This diagram illustrates the central finding that this compound ameliorates pulmonary fibrosis by targeting the TGFβ-PI3K-Akt pathway through enhancing Akt-PHLPP association, which reduces Akt phosphorylation and subsequently modulates downstream effectors including HIF-1α-VEGF axis and autophagy, ultimately leading to reduced collagen production and fibrosis. The dashed lines indicate the experimental approaches used to investigate these mechanisms.

Applications and Therapeutic Implications

The experimental protocols outlined above demonstrate that this compound represents a promising therapeutic candidate for pulmonary fibrosis through its multimodal inhibition of pro-fibrotic signaling. The compound's ability to repress TGF-β1-induced collagen expression in lung fibroblasts, coupled with its efficacy in ameliorating bleomycin-induced fibrosis in mouse models, provides compelling evidence for its therapeutic potential [2]. Interestingly, the anti-fibrotic effects appear to operate through an HDAC6-independent mechanism, as demonstrated by the persistence of this compound's benefits in HDAC6 knockout mice and the inability of HDAC6 knockdown alone to replicate its anti-fibrotic effects [2]. This suggests that this compound may have additional molecular targets beyond HDAC6 that contribute to its anti-fibrotic activity, possibly including HDAC10 or other components of the TGFβ-PI3K-Akt pathway [1].

From a therapeutic development perspective, this compound offers several advantages, including its favorable selectivity profile and demonstrated efficacy in multiple disease models [1] [8]. The dosing regimen of 10-25 mg/kg via intraperitoneal injection has shown significant anti-fibrotic effects without apparent toxicity in rodent studies [2] [6]. Researchers should consider that the therapeutic window may vary based on the specific fibrosis model and species used. Additionally, the combination of this compound with other anti-fibrotic agents currently in clinical use (e.g., nintedanib or pirfenidone) may yield synergistic effects and should be explored in future studies.

The protocols described herein provide a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential in pulmonary fibrosis. These standardized approaches will facilitate comparison across studies and accelerate the translational development of HDAC6 inhibitors and related compounds for fibrotic lung diseases.

References

Comprehensive Application Notes and Protocols: Tubastatin A for In Vitro HDAC6 Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubastatin A as HDAC6 Inhibitor

This compound (TubA) represents a highly selective and potent inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme primarily involved in deacetylating non-histone substrates including α-tubulin, cortactin, and Hsp90. With an IC50 of 15 nM against HDAC6 in cell-free assays, this compound exhibits remarkable selectivity profiling—demonstrating >1,000-fold selectivity against all HDAC isozymes except HDAC8 (57-fold selective) [1] [2]. This unique selectivity profile makes this compound an invaluable chemical tool for dissecting HDAC6-specific functions in various cellular processes and disease models, including neurodegenerative disorders, cancer, inflammatory conditions, and osteoarthritis [3] [4] [5].

The molecular mechanism of this compound centers on its ability to inhibit deacetylase activity through interaction with the catalytic domains of HDAC6, resulting in increased acetylation of α-tubulin and subsequent modulation of microtubule-dependent cellular functions [6]. Unlike pan-HDAC inhibitors, this compound's selectivity minimizes off-target effects on histone acetylation, providing a more precise means to investigate HDAC6 biology without confounding effects from class I HDAC inhibition [5]. These application notes provide detailed methodologies for employing this compound in various experimental settings, complete with quantitative data and procedural protocols suitable for research and drug discovery applications.

HDAC6 Inhibition Profile and Selectivity

Biochemical Characterization

The selectivity profile of this compound has been extensively characterized through comprehensive biochemical assays against various HDAC isoforms. As summarized in Table 1, this compound demonstrates nanomolar potency against HDAC6 with significant selectivity over other class I and II HDAC enzymes [1] [2]. This exceptional selectivity is crucial for attributing observed phenotypic effects specifically to HDAC6 inhibition rather than off-target HDAC effects.

Table 1: Selectivity Profile of this compound Against HDAC Isoforms

HDAC Isoform IC50 Value Assay Type Selectivity Fold (vs. HDAC6)
HDAC6 15 nM Cell-free 1
HDAC8 854 nM Cell-free 57-fold
HDAC1 1.64-16.4 μM Cell-free >1,000-fold
HDAC2 9.97 μM Cell-free >1,000-fold
HDAC3 2.26 μM Cell-free >1,000-fold
HDAC10 Not determined N/A Also inhibited [2]

It is important to note that while this compound is highly selective for HDAC6, some studies have reported additional inhibitory activity against HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) [2]. Additionally, one investigation in mouse oocytes suggested that this compound may affect Sirtuin activity and other HDAC subtypes, indicating that context-dependent off-target effects should be considered in experimental design [7]. However, the majority of studies validate this compound as a highly specific HDAC6 inhibitor when used at appropriate concentrations, particularly evidenced by its ability to increase α-tubulin acetylation without affecting histone acetylation marks [5].

Cellular Target Engagement

In cellular systems, this compound effectively engages its target, as demonstrated by dose-dependent increases in acetylated α-tubulin levels—the primary substrate of HDAC6. In HeLa cells, this compound treatment resulted in an IC50 of 2.5 μM for reduction of K40 hyperacetylation of α-tubulin as measured by immunofluorescence [1]. Similar effects were observed across multiple cell types, including primary cortical neurons, where this compound induced α-tubulin hyperacetylation at 2.5 μM [8], and in chondrocytes, where 50 μM concentration significantly enhanced acetyl-α-tubulin levels while inhibiting HDAC6 expression [3].

The cellular potency varies depending on cell type and treatment duration, with most studies utilizing concentrations in the 1-10 μM range for functional assays. Importantly, cytotoxicity assays indicate that this compound exhibits minimal toxicity at effective working concentrations, with no significant cytotoxicity observed in chondrocytes at 100 μM for 12 hours [3].

Biochemical HDAC6 Inhibition Assays

Fluorogenic Assay Protocol

Principle: This assay measures HDAC6 inhibition through the enzymatic cleavage of fluorogenic substrates, typically peptide conjugates containing acetylated lysine residues such as Arg-His-Lys-Lys(Ac)-AMC (RHK-K(Ac)-AMC). Upon deacetylation by HDAC6 and subsequent developer treatment, the fluorescent group (AMC) is released, generating a quantifiable signal proportional to enzyme activity [1].

Procedure:

  • Recombinant HDAC6 Preparation: Use full-length human recombinant HDAC6 (1-1215 residues) with N-terminal GST-tag expressed in Sf9 insect cells. Purify the enzyme using glutathione-sepharose affinity chromatography.
  • Reaction Setup: Prepare reaction buffer containing 25 mM Tris/HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Add HDAC6 enzyme (10-50 nM final concentration) to the buffer.
  • Inhibitor Pre-incubation: Pre-incubate this compound with the enzyme for 15-30 minutes at 37°C. Prepare serial dilutions in DMSO (final DMSO concentration ≤0.5%).
  • Substrate Addition: Add fluorogenic substrate (RHK-K(Ac)-AMC) at 10-50 μM final concentration. Incubate for 30-90 minutes at 37°C.
  • Reaction Termination: Stop the reaction by adding developer solution containing trichostatin A (1 μM) and trypsin (1 mg/mL). Incubate for additional 20 minutes to release the fluorescent group.
  • Fluorescence Measurement: Read fluorescence using a plate reader with excitation at 355-380 nm and emission at 430-460 nm.
  • Data Analysis: Calculate percentage inhibition relative to controls (no inhibitor = 0% inhibition; background without enzyme = 100% inhibition). Determine IC50 values using non-linear regression analysis of inhibitor concentration-response curves [1].

Key Optimization Parameters:

  • Enzyme Concentration: Titrate to maintain linear reaction kinetics throughout the incubation period.
  • Substrate Concentration: Use near-Km values determined through Michaelis-Menten kinetics (typically 10-50 μM for RHK-K(Ac)-AMC).
  • Time Course: Ensure the reaction is within the linear range for product formation.
UHPLC-ESI-MS/MS Assay Protocol

Principle: This label-free method directly quantifies deacetylated reaction products using Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), providing direct measurement of substrate conversion without the need for fluorescent tags [1].

Procedure:

  • Reaction Setup: Prepare HDAC6 enzyme (recombinant or cellular lysate) in assay buffer. Pre-incubate with this compound for 15 minutes at 37°C.
  • Substrate Addition: Add appropriate HDAC6 substrate (e.g., BATCP or MAL) at physiologically relevant concentrations.
  • Incubation: Allow the reaction to proceed for 4-8 hours at 37°C to accumulate sufficient product for detection.
  • Reaction Termination: Acidify the reaction mixture with trifluoroacetic acid (0.1% final concentration) to stop enzymatic activity.
  • Sample Analysis: Inject samples onto UHPLC system with C18 reverse-phase column. Use gradient elution with water/acetonitrile containing 0.1% formic acid.
  • Mass Spectrometry Detection: Operate ESI-MS/MS in multiple reaction monitoring (MRM) mode targeting specific mass transitions for substrate and product.
  • Quantification: Calculate enzyme activity based on the ratio of product peak area to internal standard peak area. Generate standard curves using authentic reference standards [1].

Table 2: Comparative Biochemical Assay Results for this compound

Assay Type HDAC6 Source Substrate Incubation Time IC50 Value Reference
Fluorogenic Recombinant (Sf9) RHK-K(Ac)-AMC 2 hours 0.0035 μM [1]
Fluorogenic Recombinant (Sf9) RHK-K(Ac)-AMC 2 hours 0.015 μM [1]
Fluorogenic Recombinant (Sf9) ZMAL 90 minutes 0.0304 μM [1]
UHPLC-ESI-MS/MS Recombinant (insect cells) BATCP 4 hours 0.0349 μM [1]
UHPLC-ESI-MS/MS SH-SY5Y cellular lysate BATCP 8 hours 0.0943 μM [1]
Fluorogenic HeLaS3 cellular lysate HDAC-Glo substrate 15 minutes pre-incubation 0.031 μM [1]

Cellular Target Engagement and Validation Assays

α-Tubulin Acetylation Immunofluorescence Protocol

Principle: This method assesses cellular target engagement by measuring increased α-tubulin acetylation at Lys40, a direct substrate of HDAC6, using immunofluorescence detection. This serves as a pharmacodynamic biomarker for HDAC6 inhibition in intact cells [1] [6].

Procedure:

  • Cell Culture: Plate appropriate cells (e.g., HeLa, MCF-7, or primary chondrocytes) on glass coverslips in complete medium. Allow attachment for 24 hours.
  • Compound Treatment: Prepare this compound in DMSO and dilute in culture medium to final concentrations (typically 1-10 μM). Include vehicle control (DMSO, same concentration). Treat cells for 6-24 hours.
  • Cell Fixation: Remove medium and fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilization: Treat cells with ice-cold methanol for 10 minutes at -20°C or 0.5% Triton X-100 in PBS for 10 minutes.
  • Blocking: Incubate with blocking buffer (5% BSA in PBS) for 1 hour to reduce non-specific binding.
  • Primary Antibody Staining: Incubate with anti-acetylated-α-tubulin antibody (1:1000 dilution) in blocking buffer for 2 hours at room temperature or overnight at 4°C.
  • Secondary Antibody Staining: Apply fluorescent-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse, 1:1000) for 1 hour in the dark.
  • Counterstaining and Mounting: Stain nuclei with DAPI (0.1-1 μg/mL) for 5 minutes. Mount coverslips using antifade mounting medium.
  • Image Acquisition and Analysis: Capture images using fluorescence microscopy with consistent exposure settings. Quantify fluorescence intensity using ImageJ software, measuring mean pixel intensity in the cytoplasmic region [1] [6].

Key Considerations:

  • Include positive controls (e.g., trichostatin A) and negative controls (vehicle only) in each experiment.
  • Ensure linear signal detection by avoiding saturation during image acquisition.
  • Normalize acetylated tubulin signal to total tubulin levels for accurate interpretation.
Cellular IC50 Determination Protocol

Principle: This protocol determines the cellular potency of this compound by measuring its ability to inhibit HDAC6-mediated deacetylation in intact cells using the HDAC-Glo assay system [1].

Procedure:

  • Cell Plating: Seed HeLaS3 cells in 96-well plates at optimal density (5,000-10,000 cells/well) in complete medium. Culture for 24 hours.
  • Compound Treatment: Prepare serial dilutions of this compound (typically from 10 μM to 0.1 nM) in culture medium. Treat cells in triplicate for each concentration.
  • HDAC-Glo Assay: After 15 minutes pre-incubation with this compound, add HDAC-Glo substrate and incubation buffer according to manufacturer's instructions.
  • Signal Detection: Incubate for 30-45 minutes at room temperature, then measure luminescence using a plate reader.
  • Data Analysis: Calculate percentage inhibition relative to vehicle-treated controls. Plot dose-response curve and determine IC50 using four-parameter logistic equation [1].

Results Interpretation: The cellular IC50 for this compound in HeLaS3 cells was determined to be 0.031 μM, demonstrating potent cellular activity despite the higher concentrations typically needed for functional effects in cellular models [1]. This discrepancy between biochemical and cellular potency is attributed to cellular permeability, protein binding, and compensatory mechanisms.

Functional Consequences of HDAC6 Inhibition

Microtubule Stability Assay Protocol

Principle: HDAC6 inhibition by this compound enhances microtubule stability through increased binding of HDAC6 to microtubules rather than directly through α-tubulin acetylation [6]. This assay evaluates microtubule resistance to depolymerizing conditions.

Procedure:

  • Cell Treatment: Culture MCF-7 cells on glass coverslips and treat with this compound (15 μM) or vehicle for 24 hours.
  • Cold Stability Assay: Expose cells to 4°C for 30 minutes to induce microtubule depolymerization.
  • Nocodazole Challenge: Treat cells with nocodazole (5 μM) for 30 minutes at 37°C to disrupt unstable microtubules.
  • Immunofluorescence: Fix and stain with anti-α-tubulin antibody following the protocol in Section 4.1.
  • Image Analysis: Quantify microtubule density and organization. This compound-treated cells exhibit preserved microtubule networks under depolymerizing conditions compared to vehicle-treated controls [6].

Dynamic Instability Measurements: For quantitative analysis of microtubule dynamics in live cells:

  • Transfect MCF-7 cells with EGFP-tubulin using Lipofectamine LTX.
  • Treat with this compound (15 μM) for 24 hours.
  • Image individual microtubules in peripheral regions using time-lapse confocal microscopy (1 frame/5 seconds for 5 minutes).
  • Track microtubule plus ends using ImageJ software and analyze parameters:
    • Growth and shrinkage rates
    • Catastrophe frequency (transition from growth to shrinkage)
    • Rescue frequency (transition from shrinkage to growth)
    • Time in pause
  • Results demonstrate that this compound treatment suppresses microtubule dynamics and increases time in pause, indicating enhanced stability [6].
Autophagy Induction Assessment Protocol

Principle: HDAC6 regulates autophagy through multiple mechanisms, including cortactin deacetylation and protein aggregate clearance. This compound treatment induces autophagy, which can be monitored through key autophagy markers [3].

Procedure:

  • Cell Treatment and Lysis: Treat chondrocytes or other relevant cells with this compound (50 μM) for 24 hours. Lyse cells in RIPA buffer with protease inhibitors.
  • Western Blot Analysis:
    • Separate proteins (20-50 μg) by SDS-PAGE (12-15% gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk for 1 hour
    • Incubate with primary antibodies (1:1000) against:
      • LC3 (detects LC3-I and lipidated LC3-II)
      • p62/SQSTM1
      • Beclin-1
      • Atg5
    • Incubate with HRP-conjugated secondary antibodies (1:5000)
    • Develop using enhanced chemiluminescence
  • Quantification: Normalize protein levels to loading controls (e.g., GAPDH, β-actin). Calculate LC3-II/LC3-I ratio as a key indicator of autophagosome formation.
  • Immunofluorescence Confirmation: Stain cells with LC3 antibody and quantify LC3 puncta formation per cell, representing autophagosomes [3].

Functional Autophagy Assessment: To validate functional autophagy flux:

  • Treat cells with this compound in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1, 100 nM for 4 hours).
  • Compare LC3-II accumulation with and without inhibitors to differentiate between increased autophagosome formation versus blocked degradation.
  • Assess p62 degradation as an indicator of autophagic flux (decreased p62 indicates enhanced autophagic clearance).

Studies in chondrocytes demonstrate that this compound (50 μM) significantly increases expression of Atg5, Beclin1, and the LC3 II/I ratio while decreasing p62 levels, confirming autophagy induction [3]. Furthermore, the protective effects of this compound in osteoarthritis models were abolished by autophagy inhibitors, establishing a causal relationship between HDAC6 inhibition, autophagy activation, and cytoprotection [3].

Research Applications and Key Considerations

Disease Modeling Applications

This compound has demonstrated efficacy across multiple disease models, informing both basic biology and therapeutic development:

  • Osteoarthritis Models: In mouse chondrocytes and OA models, this compound (50 μM) reduced oxidative stress, decreased apoptosis (reduced cleaved caspase-3 and Bax, increased Bcl2), and attenuated extracellular matrix degradation (increased Collagen II and Aggrecan, decreased ADAMTS5) [3]. These effects were mediated through HDAC6 inhibition and subsequent autophagy activation.

  • Neuroprotection Studies: In rat stroke models (MCAO), this compound (25 mg/kg) administered immediately or 24 hours post-ischemia improved functional recovery, reduced brain infarction (60-70% reduction), and ameliorated neuronal cell death [5]. These benefits were associated with restored α-tubulin acetylation and upregulation of FGF-21 signaling.

  • Inflammatory Conditions: this compound exhibited anti-inflammatory and anti-rheumatic effects in collagen-induced arthritis models, significantly inhibiting clinical scores (~70%) comparable to dexamethasone [4]. In macrophages, it inhibited TNF-α (IC50 = 272 nM) and IL-6 (IC50 = 712 nM) production in response to LPS stimulation [4].

Experimental Design Considerations

When designing experiments with this compound, several key factors require consideration:

  • Concentration Optimization: While biochemical IC50 values are in the low nanomolar range, cellular functional assays typically require micromolar concentrations (1-50 μM) for efficacy. This discrepancy likely reflects cellular permeability, efflux mechanisms, and the need to achieve sufficient target occupancy for phenotypic effects.

  • Treatment Duration: Acute effects on α-tubulin acetylation can be detected within 2-6 hours, while functional consequences often require prolonged exposure (24-72 hours). Time-course experiments are recommended to establish optimal treatment protocols for specific endpoints.

  • Cell Type Variability: Sensitivity to this compound varies significantly across cell types. Primary cells often require higher concentrations than transformed cell lines. Table 3 summarizes antiproliferative IC50 values across various cell lines.

Table 3: Functional Activity of this compound in Cellular Models

Cell Line Assay Type Exposure Time IC50 Value Reference
HCT116 Antiproliferative 72 hours 2 μM [1]
MCF-7 Antiproliferative 72 hours 3.7 μM [1]
Jurkat Cytotoxicity 72 hours 3.38 μM [1]
CAL27 Antiproliferative 72 hours 4.6 μM [1]
PC3 Antiproliferative 72 hours 8.6 μM [1]
MDA-MB-231 Antiproliferative 72 hours 10.4 μM [1]
HEL Antiproliferative 48 hours 3.75 μM [1]
  • Control Experiments: Given the reported potential inhibition of HDAC8 and Sirtuins at higher concentrations [7], appropriate controls are essential. These include:

    • Genetic approaches (HDAC6 siRNA/shRNA) to confirm specificity of observed phenotypes
    • Assessment of histone acetylation to rule out class I HDAC inhibition
    • Comparison with other HDAC6 inhibitors when possible
  • Solubility and Storage: this compound is soluble in DMSO (up to 8 mg/mL) but has limited aqueous solubility (<1 mg/mL) [8]. Prepare fresh stock solutions in DMSO and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.

Conclusion

This compound represents a valuable chemical probe for investigating HDAC6 biology across diverse research contexts. The protocols outlined herein provide comprehensive guidance for assessing HDAC6 inhibition in biochemical and cellular settings, validating target engagement, and evaluating functional consequences. When applied with appropriate controls and consideration of experimental context, this compound enables robust dissection of HDAC6-specific functions with minimal confounding effects from other HDAC isoforms. Researchers should carefully optimize concentration and treatment conditions for their specific experimental systems while employing multiple complementary approaches to validate findings.

Visual Guide: HDAC6 Inhibition Mechanism and Assessment

G TubA This compound HDAC6 HDAC6 Enzyme TubA->HDAC6 Inhibits AcTubulin Acetylated α-Tubulin TubA->AcTubulin Increases Autophagy Autophagy Induction TubA->Autophagy Induces HDAC6->AcTubulin Deacetylates Microtubule Microtubule Stability AcTubulin->Microtubule Enhances Apoptosis Reduced Apoptosis Autophagy->Apoptosis Reduces OxStress Attenuated Oxidative Stress Autophagy->OxStress Attenuates Assay1 Biochemical HDAC6 Assay Readout1 IC50 Determination Assay1->Readout1 Assay2 Cellular Target Engagement Readout2 α-Tubulin Acetylation Assay2->Readout2 Assay3 Functional Consequences Readout3 Microtubule Stability Assay3->Readout3 Readout4 Autophagy Markers Assay3->Readout4 Readout5 Apoptosis Markers Assay3->Readout5

Diagram 1: Mechanism of HDAC6 inhibition by this compound and key assessment methods. This compound specifically inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent biological effects. Appropriate assays measure biochemical inhibition, cellular target engagement, and functional consequences.

References

Comprehensive Application Notes and Protocols: Tubastatin A in Myotube Formation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubastatin A and HDAC6 Inhibition in Myogenesis

This compound (TubA) is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC₅₀ of 15 nM in cell-free assays, demonstrating over 1000-fold selectivity against all other HDAC isoforms except HDAC8 (57-fold selectivity). [1] [2] HDAC6 is a unique cytoplasmic deacetylase that primarily targets non-histone proteins including α-tubulin, cortactin, and heat shock protein 90 (HSP90). [3] [4] Unlike nuclear HDACs, HDAC6 contains a nuclear exclusion signal and cytoplasmic retention signal, making it predominantly cytoplasmic and responsible for regulating microtubule dynamics and cellular motility. [5] [3]

In the context of myogenesis, HDAC6 plays a crucial regulatory role in muscle differentiation through its control of α-tubulin acetylation states. Microtubules undergo significant reorganization during myogenesis to support the growth and elongation of nascent muscle fibers. [5] The acetylation of α-tubulin, regulated by the balance between HDAC6 and acetyltransferases, influences microtubule stability and intracellular transport. [5] Research has demonstrated that precise temporal control of HDAC6 inhibition during myogenic differentiation can yield paradoxical effects—either impairing or enhancing myotube formation depending on the differentiation stage. [1] [6] [5] This nuanced relationship makes this compound a valuable research tool for investigating the mechanisms of muscle development and regeneration.

Paradoxical Effects of this compound on Myotube Formation

Timing-Dependent Dual Outcomes

Research has revealed that this compound exerts timing-dependent effects on myotube formation, with dramatically different outcomes based on the developmental stage at which treatment is initiated:

  • Early-Stage Inhibition Impairs Myotube Formation: When this compound is administered early in the myogenic process (during myoblast proliferation or initial commitment phases), it significantly impairs myotube formation. In C2C12 myoblasts, treatment with 7.5 µM this compound resulted in disrupted myotube formation, preventing the normal differentiation process. [1] [2] This impairment is attributed to premature hyperacetylation of α-tubulin, which may disrupt the precise microtubule reorganization required for initial myoblast alignment and fusion. [5]

  • Late-Stage Enhancement Promotes Myotube Elongation: Conversely, when this compound treatment is initiated after myotubes have formed, it promotes myotube elongation and maturation. [6] [5] The hyperacetylation of α-tubulin in established myotubes appears to enhance microtubule stability and support structural elongation. This contrasting effect highlights the context-dependent nature of HDAC6 inhibition in myogenesis and underscores the importance of temporal precision in experimental design.

Effects on Muscle Stem Cell Quiescence

Beyond direct effects on myotube formation, this compound demonstrates significant activity in maintaining muscle stem cell (MuSC) quiescence. A 2022 study demonstrated that this compound treatment (40 µM) prevented primary cilium resorption and maintained MuSCs in a reversible quiescent state for up to 120 hours ex vivo. [7] This effect was mediated through HDAC6 inhibition, which preserved the primary cilium—a critical organelle for quiescence signaling—and subsequently repressed Hedgehog signaling, a pathway known to trigger MuSC activation and proliferation. [7] The ability to maintain MuSC quiescence ex vivo has significant implications for stem cell transplantation therapies, as quiescent MuSCs demonstrate enhanced engraftment potential and therapeutic efficiency compared to activated cells. [7]

Quantitative Data Summary of this compound Effects

Concentration-Dependent Effects Across Cell Types

Table 1: this compound Effects on Myotube Formation and Related Cellular Processes

Cell Type Concentration Effect on Myotubes Additional Observations Reference
C2C12 myoblasts 7.5 µM Impaired myotube formation Early-stage hyperacetylation disrupts differentiation [1] [2]
C2C12 myotubes 7.5 µM Enhanced elongation Late-stage hyperacetylation promotes maturation [6] [5]
Primary muscle stem cells 40 µM Maintained quiescence, enhanced engraftment Prevented primary cilium resorption for 120h [7]
Primary cortical neurons 5-10 µM Neuroprotection Dose-dependent protection against oxidative stress [1] [2]
HEK293T ~2 μg/ml (~5.4 µM) Induced PTEN expression and membrane translocation Increased acetylation at K163 [1]
In Vivo Dosing and Pharmacological Parameters

Table 2: this compound Dosing, Solubility, and Pharmacological Properties

Parameter Value Context Reference
HDAC6 IC₅₀ 15 nM Cell-free assay [1] [2]
HDAC8 IC₅₀ 854 nM Cell-free assay [1] [2]
In vivo dosage 0.5-25 mg/kg Mouse/rat models, daily i.p. injection [1] [2] [4]
AUCbrain/AUCplasma 0.18 Mouse pharmacokinetics [4]
Solubility 100 mg/mL in DMSO (warmed at 50°C) In vitro stock solution [2]
Plasmatic half-life ~2 hours Mouse pharmacokinetics [4]
In vivo formulation 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O For 5 mg/mL working solution [2]

Detailed Experimental Protocols

Myotube Formation Assay in C2C12 Cells

Objective: To evaluate the timing-dependent effects of this compound on myotube formation using the C2C12 mouse myoblast cell line.

Materials:

  • C2C12 myoblasts (ATCC CRL-1772)
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Differentiation Medium: DMEM with 2% horse serum, 2 mM L-glutamine, antibiotics
  • This compound hydrochloride (Selleck Chemicals, CAS 1310693-92-5)
  • Dimethyl sulfoxide (DMSO), tissue culture grade
  • Phosphate-buffered saline (PBS), pH 7.4
  • 4% paraformaldehyde in PBS
  • Anti-acetylated α-tubulin antibody (immunostaining)
  • Anti-myosin heavy chain (MyHC) antibody (immunostaining)

Procedure:

  • Cell Culture and Differentiation:

    • Maintain C2C12 myoblasts in Growth Medium at 37°C in a 5% CO₂ humidified atmosphere.
    • Plate cells at 5×10⁴ cells/cm² in tissue culture plates or chamber slides.
    • At 80-90% confluence (Day 0), switch to Differentiation Medium to initiate myoblast differentiation.
    • Replace with fresh Differentiation Medium every 24-48 hours.
  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.
    • For early-stage inhibition studies: Add this compound to a final concentration of 7.5 µM at the time of differentiation induction (Day 0).
    • For late-stage enhancement studies: Add this compound to a final concentration of 7.5 µM after myotubes have formed (typically Day 3-4 of differentiation).
    • Include vehicle control (0.075% DMSO) for both conditions.
    • Refresh medium with this compound every 24 hours during the treatment period.
  • Analysis and Assessment:

    • Myotube Staining: On Day 5 of differentiation, fix cells with 4% PFA for 15 min at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 min. Block with 3% BSA in PBS for 1 hour. Incubate with anti-MyHC antibody (1:200) overnight at 4°C, followed by appropriate secondary antibody. Counterstain nuclei with DAPI or Hoechst.
    • Myotube Quantification: Capture images from random fields. Quantify myotube formation by calculating:
      • Fusion Index = (Number of nuclei in MyHC⁺ cells with ≥2 nuclei / Total number of nuclei) × 100
      • Myotube diameter: Measure at multiple points along MyHC⁺ cells
      • Myotube length: Measure the longest axis of MyHC⁺ cells with ≥2 nuclei
    • α-Tubulin Acetylation Analysis: Perform immunostaining with anti-acetylated α-tubulin antibody (1:1000) to confirm HDAC6 inhibition.
Muscle Stem Cell Quiescence Maintenance Protocol

Objective: To maintain muscle stem cells (MuSCs) in a quiescent state ex vivo using this compound for enhanced transplantation potential.

Materials:

  • Freshly isolated muscle stem cells (MuSCsFI)
  • Quiescence Medium: Advanced DMEM/F-12 with 10% FBS, 1× GlutaMAX, 10 mM HEPES, 1× Antibiotic-Antimycotic
  • This compound (prepared as 10 mM stock in DMSO)
  • EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit
  • Anti-Pax7 antibody (MuSC marker)
  • Anti-acetylated α-tubulin antibody
  • Anti-ARL13B or anti-acetylated tubulin antibody (primary cilium staining)

Procedure:

  • MuSC Isolation and Culture:

    • Isolate MuSCs from skeletal muscle tissue using fluorescence-activated cell sorting (FACS) for established MuSC surface markers (CD34⁺, α7-integrin⁺, CD45⁻, Sca1⁻, Mac1⁻).
    • Plate freshly isolated MuSCs (MuSCsFI) on ECM-coated tissue culture vessels at 1×10⁴ cells/cm² in Quiescence Medium.
  • This compound Treatment:

    • Add this compound to a final concentration of 40 µM immediately after plating.
    • Maintain treatment for up to 120 hours, refreshing medium and compound every 48 hours.
    • Include vehicle control (0.4% DMSO) for comparison.
  • Quiescence Assessment:

    • Proliferation Analysis: Perform EdU incorporation assay according to manufacturer's protocol to confirm cell cycle arrest.
    • Primary Cilium Staining: Fix cells and immunostain for ARL13B (cilium marker) and acetylated tubulin. Quantify the percentage of cells with primary cilium.
    • Quiescence Markers: Analyze Pax7 expression via immunostaining and flow cytometry.
    • Reversibility Test: After 120 hours of treatment, wash out this compound and culture cells in proliferation medium with EdU for 40 hours to confirm reversible quiescence.

Signaling Pathways and Mechanistic Insights

HDAC6 Inhibition and Primary Cilium Maintenance

The mechanism by which this compound maintains muscle stem cell quiescence involves the preservation of primary cilium, a microtubule-based organelle that functions as a signaling hub for quiescence maintenance. [7] The following diagram illustrates this signaling pathway:

G TubA This compound HDAC6 HDAC6 inhibition TubA->HDAC6 AcTub α-tubulin acetylation HDAC6->AcTub PCilium Primary cilium stabilization AcTub->PCilium HH Hedgehog signaling repression PCilium->HH Quiescence Quiescence maintenance HH->Quiescence Activation Cell cycle activation HH->Activation In absence of TubA

Figure 1: this compound maintains muscle stem cell quiescence through primary cilium stabilization. The diagram illustrates how HDAC6 inhibition stabilizes the primary cilium, leading to Hedgehog signaling repression and quiescence maintenance.

Microtubule Acetylation in Myogenesis Regulation

The dual role of this compound in myotube formation regulation is mediated through microtubule acetylation dynamics and their impact on myogenic differentiation. The following diagram summarizes these mechanistic relationships:

G TubA This compound HDAC6 HDAC6 inhibition TubA->HDAC6 AcTub α-tubulin hyperacetylation HDAC6->AcTub Early Early myogenesis treatment AcTub->Early Late Late myogenesis treatment AcTub->Late Impair Impaired myotube formation Early->Impair EarlyReason Disrupted microtubule reorganization Impair->EarlyReason Enhance Enhanced myotube elongation Late->Enhance LateReason Stabilized microtubule structures Enhance->LateReason

Figure 2: Dual regulation of myotube formation by this compound through α-tubulin hyperacetylation. The timing of HDAC6 inhibition determines whether myotube formation is impaired or enhanced, depending on the myogenic differentiation stage.

The paradoxical effects of this compound on myotube formation can be understood through its interaction with dysferlin, a protein involved in myogenesis. Research has shown that dysferlin interacts with both HDAC6 and α-tubulin, preventing HDAC6 from deacetylating its substrate. [5] This natural regulatory mechanism suggests that HDAC6 activity must be precisely controlled during myogenesis, with specific levels of α-tubulin acetylation required at different differentiation stages. This compound treatment bypasses this natural regulation, creating either premature or enhanced hyperacetylation depending on the differentiation stage.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Variable Differentiation Efficiency: C2C12 myoblasts may show batch-to-batch variation in differentiation efficiency. To ensure consistency, use low passage numbers (passages 3-8), maintain consistent cell densities, and avoid overconfluence before differentiation induction.

  • This compound Solubility Issues: this compound has limited solubility in aqueous solutions. Always prepare fresh stock solutions in DMSO and warm to 50°C with shaking if necessary. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Incomplete HDAC6 Inhibition: Confirm HDAC6 inhibition in each experiment by immunoblotting or immunostaining for acetylated α-tubulin. Incomplete inhibition may require concentration optimization for specific cell types or culture conditions.

Optimization Recommendations
  • Concentration Range Testing: While 7.5 µM is effective in C2C12 cells, consider testing a concentration range (1-20 µM) when applying this compound to new cell systems or primary myoblasts.

  • Time-Lapse Treatment Windows: For precise mechanistic studies, establish multiple treatment windows throughout differentiation (e.g., Day 0-1, Day 1-2, Day 2-3, Day 3-4) to identify critical periods for HDAC6 activity in myogenesis.

  • Combination with Other Assays: Combine myotube formation analysis with assessment of myogenic markers (MyoD, myogenin, MyHC) at both protein and mRNA levels to comprehensively evaluate differentiation stages.

Applications in Therapeutic Research

The effects of this compound on myotube formation and muscle stem cell maintenance have significant implications for muscle regenerative medicine and disease modeling:

  • Muscular Dystrophy Research: this compound's ability to modulate dysferlin-HDAC6 interactions [5] provides a potential therapeutic strategy for dysferlinopathies such as Limb-Girdle Muscular Dystrophy Type 2B and Miyoshi Myopathy.

  • Stem Cell Therapy Enhancement: The capacity to maintain MuSC quiescence ex vivo [7] addresses a major challenge in stem cell transplantation, potentially improving engraftment efficiency and therapeutic outcomes for muscle wasting conditions.

  • Age-Related Sarcopenia: HDAC6 activity increases with age, and this compound-mediated HDAC6 inhibition may counteract age-related declines in muscle regeneration capacity by preserving satellite cell function and enhancing myotube formation.

  • Neuromuscular Disease Modeling: The neuroprotective effects of this compound [4] combined with its myogenic modulation offer opportunities for developing coordinated neuromuscular disease models and therapies.

Conclusion

This compound serves as a powerful research tool for investigating HDAC6's roles in myogenesis and muscle stem cell biology. Its timing-dependent effects on myotube formation—impairing early differentiation while enhancing late maturation—highlight the complex regulation of microtubule acetylation in muscle development. The detailed protocols provided herein enable researchers to effectively utilize this compound for studying myogenic mechanisms, optimizing muscle stem cell cultures, and developing novel therapeutic approaches for muscle disorders. As research advances, this compound continues to reveal new insights into the epigenetic and non-epigenetic regulation of muscle development, regeneration, and disease.

References

Comprehensive Application Notes: Tubastatin A Dosing for HDAC6 Inhibition in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubastatin A as a Selective HDAC6 Inhibitor

This compound (TubA) is a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor that has emerged as a valuable research tool and potential therapeutic agent. With an IC50 of 5-15 nM against HDAC6 and >1,000-fold selectivity over most other HDAC isoforms (except HDAC8, for which it has 57-fold selectivity), TubA specifically modulates cytoplasmic deacetylase activity without significantly affecting nuclear histone acetylation. [1] [2] This selectivity profile makes TubA particularly advantageous for investigating the non-epigenetic functions of HDAC6 in various disease models, including neurological disorders, cancer, and psychiatric conditions. The compound's primary mechanism involves inhibiting HDAC6-mediated deacetylation of α-tubulin at lysine 40, leading to increased microtubule stability and altered intracellular transport dynamics. [1] [3]

The pharmacological profile of TubA demonstrates favorable brain penetration despite a relatively low brain-to-plasma ratio (0.15-0.18), with efficacy demonstrated across multiple central nervous system disorder models. [1] [3] Its two-hour plasmatic half-life in mice and extensive tissue distribution make it suitable for various dosing regimens in preclinical studies. Notably, chronic administration of TubA (25 mg/kg daily for 20 days) in mice showed no significant effects on gross brain morphology, organ function, or general health parameters, supporting its safety profile for research applications. [3] These characteristics have established TubA as the benchmark selective HDAC6 inhibitor for investigating HDAC6 biology and validating HDAC6 as a therapeutic target across diverse disease areas.

Pharmacological Properties and Dosing Guidelines

Pharmacokinetic Profile

Understanding this compound's pharmacokinetic properties is essential for designing effective in vivo studies. The table below summarizes key pharmacokinetic parameters established in mouse models:

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter IV (3 mg/kg) PO (30 mg/kg) IP (10 mg/kg)
Half-life (t₁/₂) 0.35 hours 0.86 hours -
Clearance 222 mL/min/kg n/a -
Volume of Distribution (Vss) 4.14 L/kg n/a -
C₀ 1245 ng/mL 135 ng/mL ~3735 ng/mL (calculated)
C₁h 29.7 ng/mL 41.9 ng/mL ~89 ng/mL (calculated)
AUC 227 h·ng/mL 134 h·ng/mL -
Bioavailability - 5.9% -

Data derived from [1]

TubA exhibits high clearance and a short half-life following intravenous administration, which contributes to its relatively low systemic exposure. The large volume of distribution (4.14 L/kg) indicates extensive tissue distribution, consistent with its efficacy in various disease models. Oral administration results in low bioavailability (5.9%), primarily due to high efflux transporter activity in the gastrointestinal tract. Consequently, intraperitoneal injection is the preferred administration route for in vivo studies, as it bypasses first-pass metabolism and efflux transporters, providing more reliable systemic exposure. [1]

Dosing Recommendations by Disease Model

Based on extensive preclinical studies, TubA dosing should be optimized for specific disease models and desired outcomes. The following table provides evidence-based dosing recommendations for various applications:

Table 2: In Vivo Dosing Guidelines for this compound Across Disease Models

Disease Model Species Effective Dose Dosing Regimen Key Outcomes
Ischemic Stroke Rat 25-40 mg/kg Single IP dose immediately or 24h post-ischemia Reduced infarct volume, improved functional recovery [3]
Intracerebral Hemorrhage Rat 25-40 mg/kg Single IP dose 30min pre-ICH Improved neurological function, reduced apoptosis [2]
Depression Mouse 10 mg/kg Single IP dose Rapid antidepressant effects within 24h [4]
Neuroprotection Mouse 25 mg/kg Daily IP for 20 days No observed toxicity, maintained efficacy [3]
Pharmacodynamic Assessment Mouse 10 mg/kg Single IP dose Peak α-tubulin acetylation at 1h post-dose [1]

For most applications, 25 mg/kg administered intraperitoneally provides optimal efficacy with minimal toxicity risk. The dosing window for therapeutic intervention is remarkably broad, with demonstrated efficacy even when administered 24 hours after ischemic insult in stroke models. [3] This extended treatment window is particularly valuable for modeling clinical scenarios where immediate intervention is not feasible. For depression models, a lower dose of 10 mg/kg has shown efficacy, potentially due to different mechanism engagement or enhanced sensitivity in this specific paradigm. [4]

Formulation and Administration Protocols

Recommended Formulation

The following formulation protocol ensures optimal solubility and stability of this compound for in vivo studies:

  • Stock Solution Preparation: Dissolve this compound powder in 4-5% DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Vortex until completely dissolved. [2] [4]
  • Working Solution Preparation: Dilute the stock solution in a vehicle containing 40% PEG300, 5% Tween-80, and 50% sterile water (or alternatively 40% PEG300 in double-distilled water). [2] [4] The final DMSO concentration should not exceed 5% to minimize potential solvent effects.
  • Storage: Aliquot and store frozen at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. The working solution is stable for at least 2 weeks when stored properly.

This formulation achieves optimal solubility and bioavailability while minimizing potential irritation at the injection site. The inclusion of PEG300 and Tween-80 enhances solubility and membrane permeability, supporting consistent systemic exposure across experiments.

Administration Procedure
  • Dosing Volume: Administer at a standard volume of 5-10 mL per kg of animal body weight. [4]
  • Injection Technique: For intraperitoneal administration, restrain the animal in a head-down position to displace abdominal contents. Insert the needle (25-27 gauge) into the lower right quadrant of the abdomen at a 30-degree angle. Aspirate slightly before injection to avoid blood vessel penetration.
  • Dosing Schedule: Based on the pharmacokinetic profile, once-daily administration is typically sufficient. For acute models (e.g., stroke), a single dose may be adequate, while chronic models may require repeated dosing over several days or weeks.
  • Control Groups: Always include vehicle-control groups (administered with formulation lacking TubA) to account for potential effects of the excipients.

Mechanism of Action and Pathway Analysis

Molecular Interactions with HDAC6

This compound exerts its effects through highly specific inhibition of HDAC6's catalytic domain. Structural studies reveal that TubA binds to the HDAC6 active site through a monodentate zinc coordination geometry, with its phenylhydroxamate moiety nestled in the hydrophobic tunnel formed by residues F583 and F643. [1] This binding mode differs from many hydroxamate-based HDAC inhibitors that typically employ bidentate zinc coordination. The tetrahydro-γ-carboline capping group of TubA interacts with a hydrophobic patch in the L1-loop pocket of HDAC6, comprising residues H463, P464, F583, and L712, which contributes to its exceptional isoform selectivity. [1]

The inhibition of HDAC6 catalytic activity leads to increased acetylation of α-tubulin at lysine 40, enhancing microtubule stability and promoting motor protein recruitment for intracellular transport. [1] [3] Additionally, HDAC6 inhibition disrupts the HDAC6-p300 interaction, reducing P300 ubiquitination and increasing its stability. This stabilization enhances histone H3 acetylation at lysines 9, 14, and 27, leading to increased chromatin accessibility and altered gene expression patterns. [5] This dual mechanism—direct modulation of cytoplasmic protein acetylation and indirect effects on gene expression—underlies TubA's diverse physiological effects.

Signaling Pathways Modulated by HDAC6 Inhibition

The following diagram illustrates key signaling pathways affected by this compound-mediated HDAC6 inhibition:

G cluster_cellular Cellular Effects TubA This compound HDAC6 HDAC6 Inhibition TubA->HDAC6 AcTub Acetylated α-tubulin ↑ HDAC6->AcTub P300 P300 Stabilization HDAC6->P300 Disrupted Interaction MT Microtubule Stabilization AcTub->MT Neuroprot Neuroprot AcTub->Neuroprot Transport Improved Intracellular Transport MT->Transport Transport->Neuroprot H3Ac Histone H3 Acetylation ↑ P300->H3Ac Chromatin Chromatin Accessibility ↑ H3Ac->Chromatin GeneExpr GeneExpr Chromatin->GeneExpr Altered Gene Expression subcluster_therapeutic subcluster_therapeutic Neuroprotection Neuroprotection , fillcolor= , fillcolor= Apoptosis Apoptosis Reduction Antidepressant Antidepressant Effects Radiosensitization Cancer Radiosensitization Neuroprot->Apoptosis Bcl-2 ↑ Bax ↓ Caspase-3 ↓ GeneExpr->Antidepressant ERK Signaling ↑ GeneExpr->Radiosensitization CXCL1 Signaling ↓

Figure 1: Signaling Pathways Modulated by this compound through HDAC6 Inhibition

As illustrated, this compound-mediated HDAC6 inhibition produces effects through two primary mechanisms: (1) direct cytoplasmic actions through increased α-tubulin acetylation, leading to enhanced microtubule stability and improved intracellular transport; and (2) nuclear/epigenetic effects through stabilization of P300, resulting in increased histone acetylation and altered gene expression. These mechanisms converge to produce diverse therapeutic outcomes including neuroprotection, antidepressant effects, and cancer radiosensitization. [5] [1] [4]

Therapeutic Applications and Experimental Evidence

Neurological Disorders

This compound has demonstrated robust neuroprotective effects across multiple neurological disease models:

  • Ischemic Stroke: In a rat middle cerebral artery occlusion (MCAO) model, TubA (25-40 mg/kg, IP) administered immediately or 24 hours post-ischemia significantly reduced infarct volume (from 246 mm³ to 89-94 mm³) and improved functional recovery on rotarod performance and neurological deficit scores. [3] The therapeutic effects were associated with restored α-tubulin acetylation levels and upregulation of fibroblast growth factor-21 (FGF-21) signaling in the ischemic cortex.

  • Intracerebral Hemorrhage: In a collagenase-induced ICH rat model, TubA (25-40 mg/kg, IP) alleviated neuronal apoptosis by modulating Bcl-2 family proteins, reducing Bax and cleaved caspase-3 while increasing Bcl-2 expression. [2] This was accompanied by improved neurological function and reduced brain edema.

  • Neurodegenerative Conditions: TubA has shown efficacy in models of Alzheimer's disease, Charcot-Marie-Tooth disease, and Rett syndrome, primarily through enhanced microtubule-dependent transport and increased brain-derived neurotrophic factor (BDNF) trafficking. [1] [3]

Psychiatric Disorders

In a chronic corticosterone-induced mouse model of depression, a single dose of TubA (10 mg/kg, IP) produced rapid antidepressant effects within 24 hours, persisting for at least one week. [4] Behavioral assessments showed reversed anhedonia in the female-encounter test and reduced behavioral despair in the forced swim test. Mechanistically, these effects were associated with activation of extracellular signal-regulated kinase (ERK) signaling in the brain, suggesting a novel mechanism distinct from conventional antidepressants.

Oncological Applications

HDAC6 inhibition with this compound has demonstrated potential as a combination therapy in oncology:

  • Bladder Cancer Radiosensitization: TubA enhanced radiation efficacy in bladder cancer models by suppressing radiation-induced CXCL1 signaling, a pathway associated with cell migration, angiogenesis, and metastasis. [6] This effect was specific to HDAC6 inhibition, as pan-HDAC inhibitors actually enhanced CXCL1 expression and invasion.

  • Ovarian Cancer Combination Therapy: Novel HDAC6 inhibitors with structures similar to TubA have shown synergistic effects with paclitaxel in ovarian cancer models, inducing DNA damage and apoptosis through the intrinsic pathway. [7] This suggests potential for HDAC6 inhibitors in combination with conventional chemotherapeutics.

Experimental Protocols and Methodologies

Pharmacodynamic Assessment

Western Blot Analysis of Acetylated α-Tubulin serves as the primary pharmacodynamic marker for HDAC6 inhibition:

  • Tissue Collection: Sacrifice animals at appropriate time points post-TubA administration (peak acetylation typically occurs at 1 hour). [1] Rapidly dissect brain regions of interest and freeze in liquid nitrogen.
  • Protein Extraction: Homogenize tissue in RIPA lysis buffer containing protease inhibitors and HDAC inhibitors (e.g., trichostatin A) to preserve acetylation status.
  • Immunoblotting: Separate proteins by SDS-PAGE (10% gel) and transfer to PVDF membranes. Probe with anti-acetylated α-tubulin (Lys40) antibody (1:1000) and anti-total α-tubulin antibody (1:2000) for normalization. [2] [3]
  • Quantification: Detect bands using enhanced chemiluminescence and quantify by densitometry. Report results as normalized acetylated α-tubulin to total α-tubulin ratio.

This protocol allows confirmation of target engagement and optimization of dosing regimens for specific experimental applications.

Behavioral Assessment in Neurological Models

For stroke and other neurological models, the following behavioral tests provide quantitative assessment of functional outcomes:

  • Rotarod Test: Assess motor coordination and balance. Place animals on an accelerating rotarod (4-40 rpm over 5 minutes) and measure latency to fall. [3] Perform pre-training before disease induction to establish baselines.

  • Modified Garcia Score: Evaluate neurological deficits through a 21-point scale assessing six parameters: spontaneous activity, symmetry of limb movement, forepaw extension, climbing, body proprioception, and response to vibrissae touch. [2]

  • Forced Swim Test: For depression models, place mice in cylinders (18.5 cm diameter) filled with water (24°C) to a depth of 14 cm. [4] Record sessions for 5 minutes and score immobility, swimming, and climbing behaviors in 5-second intervals.

These behavioral assessments should be conducted by experimenters blinded to treatment groups to minimize bias, with appropriate sample sizes (typically n=8-12 per group) to ensure statistical power.

References

Tubastatin A administration route intraperitoneal injection

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A Administration Parameters

The table below consolidates the essential parameters for intraperitoneal injection of this compound in preclinical rodent models.

Parameter Details and Range
Recommended Dosage 10 - 70 mg/kg [1] [2] [3]
Common Dosage 25 mg/kg (frequently used in neurological & cancer models) [1] [2]
Dosing Frequency Single dose; or repeated doses (e.g., daily, every other day) for weeks [1] [2]
Vehicle Composition 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% H2O [2]
Alternative Vehicle 5% DMSO in 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) saline [1]
Injection Volume 10 mL/kg body weight (as per standard for IP injection in mice) [2]

Detailed Experimental Protocols

Here are the methodologies for key in vivo and ex vivo experiments using this compound, which you can adapt for your research.

In Vivo Protocol: Anti-Tumor Efficacy Study

This protocol is adapted from studies investigating this compound's role in cancer and immunotherapy [4] [5].

  • Animal and Tumor Model: Use syngeneic mice (e.g., C57BL/6). Inject melanoma cells (e.g., B16-F10) subcutaneously into the shaved flank.
  • Group Randomization: When tumors become palpable, randomize mice into treatment groups (e.g., Vehicle, this compound alone, immune checkpoint inhibitor alone, Combination).
  • Drug Formulation: Prepare this compound fresh on the day of experimentation. Dissolve in the vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% H2O) to the desired concentration [2].
  • Dosing Regimen:
    • Administer this compound via intraperitoneal injection at a dose of 25 mg/kg [1].
    • The injection volume is typically 10 mL per kg of body weight [2].
    • Treatment can be administered daily or every other day until the end of the study.
  • Monitoring and Analysis:
    • Monitor tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
    • At the endpoint, euthanize the animals and collect tumors and other tissues for further analysis (e.g., flow cytometry, western blot).
Ex Vivo Protocol: Vascular Reactivity Assay

This method is used to assess the effect of this compound on blood vessel function, typically in the context of cardiovascular disease or hypertension [6].

  • In Vivo Pre-treatment: Treat mice with this compound or vehicle via IP injection for a set period (e.g., chronic infusion studies over 4 weeks).
  • Tissue Isolation: Euthanize the animal and rapidly dissect out the thoracic aorta. Place it in a chilled, oxygenated physiological salt solution (PSS).
  • Aorta Preparation: Carefully clean the aorta of adherent fat and connective tissue, and cut it into 2-3 mm rings.
  • Myography Setup: Mount the aortic rings on two wires in an organ bath (myograph system) filled with oxygenated PSS maintained at 37°C. One wire is connected to a force transducer to measure isometric tension.
  • Experimental Procedure:
    • Equilibrate the rings under a resting tension for about an hour.
    • Confirm tissue viability by contracting the rings with a high-potassium solution.
    • Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine).
    • Once a stable contraction plateau is reached, generate a concentration-response curve by cumulatively adding a vasodilator (e.g., Acetylcholine for endothelium-dependent relaxation or Sodium Nitroprusside for endothelium-independent relaxation).
  • Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tension. Data from TubA-treated and vehicle-treated groups are compared to evaluate the compound's effect on vascular function.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core molecular mechanism of this compound and a generalized workflow for conducting an in vivo efficacy study.

G TubA This compound (IP Injection) HDAC6 Inhibits HDAC6 TubA->HDAC6 AcTub ↑ Acetylated α-tubulin HDAC6->AcTub  Direct Substrate AcCSE ↑ Acetylated CSEγ HDAC6->AcCSE  Prevents Deacetylation PD_L1 ↓ PD-L1 Expression HDAC6->PD_L1  via STAT3 Modulation Outcome1 Outcome: Stabilized microtubules Modulated cellular transport AcTub->Outcome1 Outcome2 Outcome: ↑ CSEγ stability ↑ H₂S production Vasodilation AcCSE->Outcome2 Outcome3 Outcome: Enhanced T-cell activity Improved anti-tumor immunity PD_L1->Outcome3

G Start Study Initiation Step1 1. Animal Model Preparation (e.g., Tumor implantation, disease induction) Start->Step1 Step2 2. Group Randomization (Vehicle, Treatment, Control groups) Step1->Step2 Step3 3. Drug Preparation (Dissolve TubA in vehicle, sonicate/vortex) Step2->Step3 Step4 4. Intraperitoneal Injection (Administer at specified dose and volume) Step3->Step4 Step5 5. Monitoring & Data Collection (Body weight, tumor size, behavior) Step4->Step5 Step6 6. Terminal Analysis (Tissue collection, flow cytometry, western blot) Step5->Step6 End Data Analysis & Interpretation Step6->End

Key Considerations for Researchers

  • Dose Selection: The effective dose is model-dependent. While 25 mg/kg is common, higher doses (e.g., 70 mg/kg) have been used in hemorrhagic shock models [3] [7]. A lower dose of 10 mg/kg may be sufficient for some central nervous system effects [2].
  • Pharmacokinetics: this compound has a relatively short plasma half-life (less than 1 hour in mice) and high clearance [1]. This supports the use of IP injection over oral administration to achieve meaningful systemic exposure.
  • Biomarker Confirmation: To confirm HDAC6 inhibition in your model, measure acetylated α-tubulin levels in target tissues via western blot. This serves as a direct and reliable pharmacodynamic biomarker [1] [8] [7].

I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on a particular disease model, feel free to ask.


References

Tubastatin A neuronal culture protection glutathione depletion

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A: Mechanism and Neuroprotective Profile

This compound is a cell-permeable, highly selective histone deacetylase 6 (HDAC6) inhibitor. Its core mechanism involves chelating the zinc ion in the HDAC6 catalytic pocket, leading to the accumulation of acetylated α-tubulin without affecting histone acetylation [1] [2]. This selectivity is crucial for its neuroprotective properties, as it influences cell motility, protein aggregation, and stress response pathways without altering gene expression via histone modification.

In models of neuronal oxidative stress, this compound confers dose-dependent protection. In primary rat cortical neurons, it effectively prevents neuronal cell death induced by homocysteic acid (HCA), which depletes glutathione. A concentration of 10 µM this compound provided ≥95% protection [2]. The protective effect is linked to the prevention of antioxidant protein deacetylation, thereby enhancing the cellular defense system against oxidative damage [1] [2].

Detailed Experimental Protocol for Neuroprotection Studies

Primary Neuronal Culture Preparation
  • Culture Establishment: Dissociate and plate primary cortical neurons from E16-E18 rat embryos on poly-D-lysine-coated culture dishes or plates.
  • Maintenance: Maintain cultures in Neurobasal Medium supplemented with B-27, 2 mM GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptococcusomycin.
  • Incubation: Keep cultures in a humidified incubator at 37°C with 5% CO₂. Use neurons after 7-10 days in vitro (DIV) for experiments, a stage when they form mature synaptic connections.
This compound Treatment and Oxidative Stress Induction
  • Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in sterile DMSO [2].
    • Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
    • On the day of the experiment, dilute the stock solution directly into the pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1% (v/v); include a vehicle control with 0.1% DMSO.
  • Pre-treatment and Induction of Stress:
    • Pre-treatment: Incubate neurons with this compound or vehicle for 4-24 hours prior to stress induction [1].
    • Glutathione Depletion: Induce oxidative stress by adding homocysteic acid (HCA) at a final concentration of 1-2 mM to the culture medium. Alternatively, other oxidative stress inducers like glutamate or buthionine sulfoximine (BSO) can be used.
    • Co-treatment: Continue the incubation with both this compound and the stressor for the desired period (typically 24 hours) before assessment.
Assessment of Neuroprotection and Efficacy

The following table summarizes key endpoints for evaluating this compound's effects.

  • Table 1: Key Assays for Evaluating this compound Neuroprotection
Assay Endpoint Experimental Method Key Findings with this compound
Cell Viability MTT assay, LDH release assay, Calcein-AM staining Dose-dependent increase in viability; ≥95% protection at 10 µM against HCA [1] [2].
HDAC6 Selectivity Western Blot (Acetyl-α-tubulin, Acetyl-Histone H4) Increased acetyl-α-tubulin (IC₅₀ = 15 nM); no change in acetyl-histone H4 [1] [2].
Oxidative Stress Markers Glutathione assay kit, DCFDA assay for ROS Attenuates GSH depletion and reduces ROS accumulation [1].
Neuronal Death Markers - TUNEL staining, cleaved Caspase-3 western blot Reduction in apoptosis markers [1].

Experimental Workflow and Signaling Pathway

The diagram below illustrates the experimental workflow and the proposed neuroprotective signaling pathway triggered by this compound.

G cluster_workflow Experimental Workflow cluster_pathway Proposed Neuroprotective Signaling A Primary Neuronal Culture (7-10 DIV) B This compound Pre-treatment (2.5 - 10 µM, 4-24h) A->B C Co-treatment with Stressor (e.g., HCA for GSH depletion) B->C D Incubation (typically 24h) C->D E Assessment (Viability, Acetylation, etc.) D->E TSA This compound HDAC6 HDAC6 Inhibition TSA->HDAC6 AcTub α-Tubulin Hyperacetylation HDAC6->AcTub Prot Protection of Antioxidant Proteins (via Deacetylase Inhibition) HDAC6->Prot Surv Neuronal Survival AcTub->Surv GSH Attenuated GSH Depletion & Reduced Oxidative Stress Prot->GSH GSH->Surv

Key Application Notes for Researchers

  • Specificity of Effect: The neuroprotection is closely linked to HDAC6 inhibition. Always confirm target engagement in your model by measuring acetylated α-tubulin levels via western blot [1] [2].
  • Defining the Therapeutic Window: While effective at 2.5-10 µM, it is good practice to perform a dose-response curve in your specific culture system. The compound exhibits no neuronal toxicity at concentrations that are effective for neuroprotection [1].
  • Beyond Direct HDAC6 Inhibition: Be aware that this compound can have off-target effects at higher concentrations or in different cellular contexts. For example, recent studies show it can directly bind and inhibit GPX4, an key antioxidant enzyme, to promote ferroptosis in cancer cells [3] [4]. This underscores the importance of contextual interpretation of results.
  • In Vivo Correlation: The protective mechanism observed in vitro is relevant to disease models. In a rat model of Parkinson's disease, this compound treatment increased dopamine levels, reduced neuroinflammation, and decreased markers of pathology like α-synuclein [5], supporting its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Tubastatin A in Treg Suppression Assays and Autoimmune Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HDAC6 Biology and Treg Immunobiology

Histone deacetylase 6 (HDAC6) is a unique member of the histone deacetylase family characterized by its predominantly cytoplasmic localization and two functional catalytic domains. Unlike other HDACs that primarily target histones, HDAC6 mainly deacetylates non-histone proteins including α-tubulin, heat shock protein 90 (HSP90), and cortactin. This distinctive substrate profile positions HDAC6 as a key regulator of fundamental cellular processes such as cell migration, immune synapse formation, and protein degradation pathways. The class IIb HDAC inhibitor Tubastatin A has emerged as a particularly valuable research tool due to its exceptional selectivity profile, demonstrating approximately 1000-fold selectivity for HDAC6 over all HDAC isoforms except HDAC8 (57-fold selectivity) and HDAC10, which shares structural similarities with HDAC6 as the only other class IIb HDAC member. [1] [2] [3]

The interest in HDAC6 as a therapeutic target in immunology stems from its pivotal role in regulating T-regulatory (Treg) cell function. Treg cells, characterized by their expression of the transcription factor Foxp3, are essential for maintaining immune homeostasis and preventing autoimmune pathologies. HDAC6 participates in the post-translational modification of Foxp3 through deacetylation, which affects Foxp3 stability and transcriptional activity. Inhibition of HDAC6 promotes Foxp3 acetylation, leading to enhanced Treg suppressive capacity in both murine models and human cellular systems. This molecular mechanism underpins the therapeutic potential of HDAC6 inhibitors like this compound for autoimmune diseases, transplantation, and other immune-mediated conditions. [4] [5] [3]

In Vitro Treg Suppression Assay Protocol

Experimental Principle and Objectives

Treg suppression assays are fundamental for evaluating the functional capacity of regulatory T cells to inhibit effector T cell proliferation and cytokine production. This protocol utilizes this compound to investigate how HDAC6 inhibition enhances Treg suppressive function through multiple mechanisms including Foxp3 acetylation, HSP90 hyperacetylation, and heat shock response activation. The assay measures the ability of Treg cells to suppress the proliferation of effector T cells (Teff) in response to polyclonal stimulation, providing insights into Treg functional competence under HDAC6 inhibition conditions. [4] [5]

Materials and Reagents
  • This compound HCl (Selleckchem, Catalog No. S2627): Prepare 10 mM stock solution in DMSO, store at -20°C
  • Cell isolation: MACS columns and CD4+ CD25+ Treg isolation kit (Miltenyi Biotec)
  • Cell culture: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin
  • Stimulation: Anti-CD3ε antibody (145-2C11; 5 μg/mL), soluble anti-CD28 antibody (37.51; 2 μg/mL)
  • Detection: CFSE (carboxyfluorescein succinimidyl ester) for proliferation tracking
  • Flow cytometry: Antibodies for CD4, CD25, Foxp3, and viability dyes
Step-by-Step Procedure
  • This compound Preparation: Prepare working concentrations of this compound from the 10 mM DMSO stock solution immediately before use. The optimal concentration range for in vitro Treg enhancement is 100 ng/mL (approximately 269 nM) to 10 μM. Include vehicle control (DMSO) at equivalent dilution. [2] [6]

  • Treg Cell Isolation:

    • Isolate CD4+ CD25+ Treg cells from mouse spleen or lymph nodes using magnetic-activated cell sorting (MACS) according to manufacturer's instructions.
    • For human studies, isolate Tregs from PBMCs of healthy donors or patients.
    • Determine Treg purity (typically >90%) by flow cytometry analyzing CD4+CD25+Foxp3+ cells.
  • Effector T Cell Preparation:

    • Isolate CD4+ CD25- conventional T cells (Teff) from the same source.
    • Label Teff cells with 5 μM CFSE in PBS for 10 minutes at 37°C, then wash twice with complete medium.
  • Co-culture Setup:

    • Plate 5 × 10^4 CFSE-labeled Teff cells per well in 96-well U-bottom plates.
    • Add irradiated (3000 rad) antigen-presenting cells (APCs) at a ratio of 1:1 (APC:Teff).
    • Add Treg cells at various ratios (typically 1:1, 1:2, 1:4 Treg:Teff).
    • Stimulate with anti-CD3ε antibody (5 μg/mL).
    • Add this compound at predetermined concentrations.
    • Incubate for 72-96 hours at 37°C, 5% CO2.
  • Analysis and Data Acquisition:

    • Harvest cells and analyze CFSE dilution by flow cytometry.
    • Calculate percentage suppression using the formula:

    • Additionally, analyze surface markers (CD25, CTLA-4) and intracellular Foxp3 expression by flow cytometry. [7] [5]
Expected Results and Interpretation

Treatment with this compound typically results in dose-dependent enhancement of Treg suppressive function. At optimal concentrations (100 ng/mL to 10 μM), you should observe increased Foxp3 and CTLA-4 expression in Tregs, along with 20-50% greater suppression of Teff proliferation compared to vehicle-treated controls. The positive control HDAC6-deficient Tregs should show similarly enhanced suppression, confirming the specificity of this compound effects. [7] [5]

In Vivo Autoimmune Disease Models

Colitis Models
3.1.1 T Cell Transfer Model of Colitis

The T cell transfer model of colitis investigates how HDAC6 inhibition modulates Treg function to suppress inflammatory bowel disease pathogenesis.

  • Animal Model: Rag1-/- mice (C57BL/6 background) injected with naive CD45RBhi CD4+ CD25- T cells
  • This compound Treatment: 0.5 mg/kg administered daily via intraperitoneal injection
  • Control Groups: Vehicle (DMSO), HDAC6-/- Treg transfer, niltubacin (inactive analog)
  • Experimental Endpoints:
    • Clinical scoring: Body weight loss, stool consistency, fecal blood
    • Histological analysis: Colon inflammation, crypt damage, immune infiltration
    • Flow cytometry: Lamina propria and mesenteric lymph node immune cell populations
  • Protocol Details:
    • Isolate CD4+ CD45RBhi T cells from wild-type mice by magnetic sorting
    • Inject 1 × 10^6 cells intraperitoneally into Rag1-/- recipients
    • For Treg co-transfer studies, add 1.25 × 10^5 Tregs from HDAC6-/- or wild-type mice
    • Begin this compound treatment (0.5 mg/kg, i.p.) one day after T cell transfer
    • Monitor mice twice weekly for weight loss and clinical signs of colitis
    • Harvest colons at day 42-56 for histological analysis [5] [2]
3.1.2 Dextran Sodium Sulfate (DSS) Model
  • Induction: 4% DSS in drinking water for 5 days
  • This compound Treatment: 0.5 mg/kg daily i.p. injections for 7 days
  • Assessment: Disease activity index (weight loss, stool consistency, bleeding), colon length, histology score
Collagen-Induced Arthritis (CIA) Model

The CIA model represents a well-established autoimmune arthritis model that shares immunological and pathological features with human rheumatoid arthritis.

  • Animal Model: DBA/1 J male mice (6-8 weeks old)
  • Arthritis Induction:
    • Day 1: Immunize with 100 μg bovine type II collagen (CII) emulsified in CFA, injected intradermally at tail base
    • Day 21: Boost with 100 μg CII emulsified in IFA
  • This compound Treatment:
    • Begin treatment after second immunization (day 21)
    • Administer daily for 18 days via intraperitoneal injection
    • Effective dose: 0.5 mg/kg (based on comparable HDAC6 inhibitor CKD-L)
  • Assessment Parameters:
    • Arthritis score: 0-4 scale per paw (0 = normal, 4 = severe erythema and swelling)
    • Histological analysis: Joint inflammation, cartilage damage, bone erosion
    • Cytokine analysis: TNF-α, IL-1β, IL-6, IL-10 in serum or tissues [7] [1]

Table 1: In Vivo Efficacy of this compound in Autoimmune Models

Disease Model Species/Strain Dosage Regimen Key Findings Reference
Colitis (T cell transfer) B6/Rag1-/- mice 0.5 mg/kg, i.p., daily Enhanced Treg suppression; improved clinical scores [5] [2]
Colitis (DSS) C57BL/6 mice 0.5 mg/kg, i.p., 7 days Reduced inflammation; preserved colon architecture [5]
Collagen-Induced Arthritis DBA/1 J mice 0.5 mg/kg*, i.p., 18 days Decreased arthritis score; reduced joint inflammation* [7] [1]
Cardiac Allograft C57BL/6 mice 0.5 mg/kg, i.p., daily Prolonged allograft survival; enhanced Treg function [5]

Note: CIA data based on comparable HDAC6 inhibitor CKD-L; this compound showed similar efficacy in the same study [7]

Cardiac Transplant Model

Experimental Protocol

Cardiac transplantation models demonstrate how HDAC6 inhibition promotes transplant tolerance through enhancement of Treg suppressive function.

  • Transplant Model: Fully MHC-mismatched heterotopic cardiac transplantation (BALB/c to C57BL/6)
  • This compound Treatment:
    • 0.5 mg/kg daily intraperitoneal injections
    • Begin treatment on day of transplantation
    • Continue for 14 days or until rejection
  • Additional Groups:
    • Vehicle control (DMSO)
    • Low-dose rapamycin (0.1 mg/kg) alone
    • Combination therapy (this compound + low-dose rapamycin)
  • Assessment:
    • Graft survival: Daily palpation for cardiac contraction
    • Histological analysis: Graft infiltration, myocardial damage
    • Immunological analysis: Donor-specific antibody, Treg frequency and function [5]
Key Findings

This compound monotherapy (0.5 mg/kg) significantly prolongs cardiac allograft survival compared to vehicle control. When combined with subtherapeutic rapamycin doses, this compound demonstrates synergistic effects promoting long-term allograft acceptance. This enhanced survival correlates with increased Treg numbers and function in recipient spleens and allografts, highlighting the therapeutic potential of HDAC6 inhibition in transplantation. [5]

Mechanistic Insights

Molecular Mechanisms of HDAC6 Inhibition in Tregs

The enhancement of Treg function through HDAC6 inhibition involves multiple complementary molecular pathways that collectively enhance Treg stability and suppressive capacity.

  • Foxp3 Acetylation: HDAC6 directly interacts with and deacetylates Foxp3. Inhibition leads to increased Foxp3 acetylation, enhancing its stability, DNA binding capacity, and transcriptional activity. Foxp3 acetylation at key lysine residues (K31, K262, K267) prevents polyubiquitination and proteasomal degradation. [4] [3]

  • Heat Shock Response Pathway: HDAC6 inhibition causes hyperacetylation of HSP90 at K294, reducing its chaperone function and activating heat shock factor 1 (HSF-1). This leads to nuclear translocation of HSF-1 and increased expression of heat shock proteins (Hsp27, Hsp70, Hsp90), which enhance Treg survival and function under inflammatory conditions. [4] [5]

  • Microtubule Dynamics: HDAC6 deacetylates α-tubulin, and its inhibition increases tubulin acetylation, altering microtubule stability and potentially affecting immune synapse formation and Treg trafficking. [2] [6]

  • Transcriptional Regulation: HDAC6 deletion or inhibition modulates the activity of several transcription factors important for Treg function, including STAT5 and CREB, further enhancing Treg lineage stability. [4]

The following diagram illustrates the key molecular mechanisms through which this compound enhances Treg function:

G TubastatinA This compound HDAC6 HDAC6 Inhibition TubastatinA->HDAC6 Foxp3Path Foxp3 Acetylation (Increased stability and function) HDAC6->Foxp3Path HSP90Path HSP90 Hyperacetylation at K294 HDAC6->HSP90Path TubulinPath α-Tubulin Acetylation (Altered microtubule dynamics) HDAC6->TubulinPath FunctionalOutcomes Enhanced Treg Suppressive Function • Increased CTLA-4 expression • Improved Teff suppression • Enhanced survival in inflammation Foxp3Path->FunctionalOutcomes HSF1 HSF-1 Activation and Nuclear Translocation HSP90Path->HSF1 TubulinPath->FunctionalOutcomes HSPs Heat Shock Protein Expression (Hsp70, Hsp27) HSF1->HSPs HSPs->FunctionalOutcomes

Diagram 1: Molecular mechanisms of this compound in enhancing Treg function

Comparative HDAC Biology in Tregs

Table 2: Comparison of HDAC Isoforms in Treg Biology

HDAC Isoform Class Effect on Treg Function Mechanism Therapeutic Potential
HDAC6 IIb Enhancement Foxp3 acetylation, heat shock response High (selective inhibitors available)
HDAC9 IIa Enhancement Foxp3 acetylation, STAT5 stabilization Moderate
HDAC10 IIb Enhancement Foxp3 interaction, granzyme B regulation Moderate (co-inhibited with HDAC6)
Sirtuin-1 III Enhancement Foxp3 acetylation (heat shock independent) Moderate
HDAC3 I Impairment Nuclear Foxp3 complex formation Low
HDAC5 IIa Impairment Unknown mechanism Low

[4] [5] [3]

Technical Considerations and Troubleshooting

Optimal this compound Concentrations

Table 3: this compound Working Concentrations for Different Applications

Application Concentration Range Incubation Time Vehicle Key Readouts
In vitro Treg suppression 100 ng/mL - 10 μM 72-96 hours DMSO (<0.1%) CFSE dilution, Foxp3 acetylation
Cytokine inhibition (THP-1) 10 μM 24-48 hours DMSO (<0.1%) TNF-α, IL-6 secretion
Primary neuron protection 5-10 μM 24 hours DMSO (<0.1%) Cell viability (MTT assay)
In vivo autoimmune models 0.5 mg/kg (i.p.) Daily, 7-18 days DMSO/saline Disease scoring, histology
In vivo transplant 0.5 mg/kg (i.p.) Daily, 14 days DMSO/saline Graft survival, Treg frequency

[7] [2] [6]

Common Technical Issues and Solutions
  • Low Treg Purity: Use sequential magnetic sorting (negative selection followed by CD25 positive selection) to achieve >90% purity. Validate with Foxp3 staining.

  • Variable Suppression: Include internal controls in each experiment (HDAC6-deficient Tregs if available) and standardize Teff:APC ratios.

  • This compound Solubility: this compound HCl is insoluble in water; use DMSO for stock solutions (10 mM), then dilute in culture medium ensuring final DMSO concentration ≤0.1%.

  • In vivo Dosing: For mouse studies, the established effective dose is 0.5 mg/kg daily via intraperitoneal injection. Dose preparation may require sonication and fresh preparation for each use. [5] [2] [6]

Conclusion

This compound represents a valuable pharmacological tool for investigating HDAC6 functions in Treg biology and autoimmune pathologies. The protocols outlined herein provide comprehensive guidance for assessing Treg suppression in vitro and therapeutic efficacy in established autoimmune models. The consistent demonstration that HDAC6 inhibition enhances Treg function across multiple disease models supports the continued investigation of HDAC6-selective inhibitors as potential therapeutic agents for autoimmune diseases and transplantation. Future studies should focus on optimizing dosing regimens, exploring combination therapies with conventional immunosuppressants, and investigating potential tissue-specific effects of HDAC6 inhibition.

References

Comprehensive Application Notes and Protocols: Tubastatin A in Autophagy Regulation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HDAC6 Biology and Tubastatin A Mechanism

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic deacetylase that regulates multiple cellular processes through its impact on key non-histone substrates, particularly α-tubulin, HSP90, and heat shock factor 1 (HSF1). Unlike other HDACs, HDAC6 contains two functional catalytic domains and a ubiquitin-binding zinc finger domain (ZnF-BUZ), enabling it to recognize ubiquitinated proteins and coordinate cellular clearance mechanisms [1]. HDAC6 plays a central role in regulating autophagic flux—the complete process from autophagosome formation to degradation—through multiple mechanisms: facilitating the transport of cellular cargo to aggressomes, regulating transcription factors like TFEB and FOXO1, and enabling the fusion of autophagosomes with lysosomes [1].

This compound (TubA) is a highly selective HDAC6 inhibitor with an IC₅₀ of 15 nM and >1,000-fold selectivity over other HDAC isoforms except HDAC8 (57-fold) [2]. By inhibiting HDAC6's deacetylase activity, this compound increases acetylated α-tubulin levels, which enhances mitochondrial transport, promotes autophagic flux, and facilitates the clearance of aggregated proteins and damaged organelles [3] [4]. This mechanism underlies this compound's therapeutic potential in various pathological conditions, including neurodegenerative diseases, osteoarthritis, and microbial infections [5] [6] [4].

Experimental Design and Planning

Key Experimental Parameters and Considerations

When designing experiments to investigate this compound's effects on autophagy, researchers must establish appropriate dosing concentrations and treatment durations across different model systems. Based on published studies, this compound exhibits consistent effects in the 5-50 μM range for most in vitro applications, though optimal concentration varies by cell type and experimental objectives [5] [6]. The compound demonstrates minimal cytotoxicity at concentrations up to 100 μM in chondrocytes over 24 hours, with significant protective effects observed at 50 μM in oxidative stress models [6] [7].

Proper experimental design must account for the dynamic nature of autophagy and distinguish between autophagosome accumulation versus genuine autophagic flux. According to established autophagy monitoring guidelines, it is essential to differentiate between measurements that monitor autophagosome numbers and those that measure actual flux through the complete autophagy pathway [8]. The use of multiple complementary assays is strongly recommended to verify autophagic responses and avoid misinterpretation of results [8].

Cell Line and Model Selection

The selection of appropriate cellular models depends on the research focus and should consider both standard cell lines and specialized disease models:

  • Standard cell lines: RAW264.7 macrophages (for infection studies), HEK293T, HeLa, and primary chondrocytes (for osteoarthritis research) have been successfully utilized in this compound autophagy studies [5] [6] [9].
  • Specialized models: Primary striatal and cortical neurons are valuable for neurodegenerative disease research, particularly in studying Huntington's and Parkinson's disease mechanisms [3] [4].
  • Reporter cell lines: Engineering cells with stable integration of eGFP-LC3B or similar constructs enables robust quantification of autophagic flux and is particularly suitable for high-throughput screening approaches [9].
Essential Controls and Validation

Proper experimental controls are critical for interpreting this compound's effects on autophagy:

  • HDAC6 specificity controls: Monitor acetylated α-tubulin levels as a primary indicator of HDAC6 inhibition, while assessing histone acetylation states to verify selectivity [2].
  • Autophagy modulators: Include well-characterized autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine, bafilomycin A1) as reference controls [10].
  • Validation requirements: Implement multiple assay types to confirm effects on autophagic flux, including Western blotting, imaging approaches, and functional degradation assays [8].

Detailed Experimental Protocols

Cell Culture and this compound Treatment Protocol

Materials: this compound (commercially available HDAC6 inhibitor), appropriate cell culture media and supplements, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), cell counting kit, and tissue culture equipment.

Procedure:

  • Preparation of this compound stock solution: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
  • Cell seeding and culture: Plate cells at appropriate density (e.g., 1-5×10⁴ cells/cm² depending on cell type) in complete culture medium. Allow cells to adhere and reach 60-80% confluence before treatment.
  • This compound treatment preparation: Dilute this compound stock solution in culture medium to achieve final working concentrations (typically 5-50 μM). Ensure the final DMSO concentration does not exceed 0.1% (v/v), and include vehicle controls with equivalent DMSO concentration.
  • Treatment administration: Replace existing culture medium with this compound-containing medium. Include the following control groups: vehicle control (DMSO only), positive controls for autophagy induction (e.g., 1-5 μM rapamycin), and inhibition controls (e.g., 10-50 μM chloroquine).
  • Incubation and time course: Incubate cells for predetermined durations (typically 6-48 hours, depending on assay endpoint). For time-course studies, collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) to monitor dynamic changes.
  • Sample collection: Process cells according to downstream applications (protein extraction, RNA isolation, fixation for imaging, etc.) [5] [6] [7].
Molecular Assessment of Autophagy Markers

Western Blot Analysis of Autophagy Markers:

  • Protein extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000×g for 15 minutes at 4°C and collect supernatant.
  • Protein quantification: Determine protein concentration using BCA or Bradford assay.
  • Gel electrophoresis: Load 20-40 μg protein per lane and separate by SDS-PAGE (12-15% gels for optimal LC3 separation).
  • Protein transfer and immunoblotting: Transfer to PVDF membranes, block with 5% non-fat milk or BSA, and incubate with primary antibodies overnight at 4°C.
  • Key primary antibodies:
    • Anti-HDAC6 (1:1000)
    • Anti-acetylated-α-tubulin (1:1000) - HDAC6 inhibition verification
    • Anti-LC3B (1:1000) - Autophagosome marker
    • Anti-SQSTM1/p62 (1:1000) - Autophagy substrate
    • Anti-Beclin-1 (1:1000) - Autophagy initiation
    • Anti-Atg5 (1:1000) - Autophagy machinery
    • Anti-GAPDH or β-actin (1:5000) - Loading control
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies, develop with ECL reagent, and visualize using chemiluminescence detection system.
  • Data analysis: Quantify band intensities using image analysis software. Calculate LC3-II/LC3-I ratio and normalize p62 levels to loading controls [5] [6] [7].

Quantitative PCR Analysis of Autophagy-Related Genes:

  • RNA extraction: Isolate total RNA using commercial kits, treating with DNase to remove genomic DNA contamination.
  • cDNA synthesis: Reverse transcribe 1 μg RNA using high-capacity cDNA reverse transcription kits.
  • qPCR reaction: Prepare reactions with SYBR Green master mix and gene-specific primers. Common targets include HDAC6, SQSTM1/p62, LC3, BECN1, ATG5, and TFEB.
  • Amplification conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Data analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with housekeeping genes (GAPDH, β-actin) for normalization [5].
Imaging-Based Autophagy Assessment

Immunofluorescence Staining and Autophagosome Quantification:

  • Cell fixation: After this compound treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization and blocking: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes, then block with 5% normal serum for 1 hour.
  • Antibody incubation: Incubate with primary antibody (e.g., anti-LC3B, 1:200) overnight at 4°C, followed by appropriate fluorescent secondary antibody (e.g., Alexa Fluor 488 or 555, 1:500) for 1-2 hours at room temperature.
  • Counterstaining and mounting: Stain nuclei with DAPI (1 μg/mL) for 5 minutes, and mount with anti-fade mounting medium.
  • Image acquisition: Capture images using high-content imaging system or confocal microscope with 60× or 100× objectives. Acquire multiple fields per condition (minimum 5-10 fields) for statistical analysis.
  • Image analysis: Quantify LC3 puncta using automated image analysis software or manual counting. Express results as puncta per cell or percentage of cells with elevated puncta formation [6] [7].

Autophagic Flux Monitoring Using Tandem Fluorescent LC3 Probes:

  • Cell transfection: Transfect cells with mCherry-GFP-LC3 tandem reporter construct using appropriate transfection method.
  • Treatment: Apply this compound and controls as described previously.
  • Image acquisition: Capture fluorescent images using appropriate filter sets for GFP and mCherry.
  • Data interpretation:
    • Yellow puncta (GFP+/mCherry+): Represent autophagosomes that have not fused with lysosomes.
    • Red puncta (GFP-/mCherry+): Indicate autolysosomes where GFP fluorescence is quenched by acidic pH while mCherry persists.
    • Increased red puncta and red:yellow ratio: Indicate enhanced autophagic flux [5] [9].
Functional Autophagy Assays

High-Content Analysis of Autophagic Flux:

  • Cell preparation: Seed autophagy reporter cells (e.g., HEK293T-LC3B-GFP) in 96-well or 384-well plates.
  • Compound treatment: Apply this compound in concentration-response format (e.g., 1, 5, 10, 25, 50 μM) alongside controls.
  • Fixation and staining: Fix cells, permeabilize, and immunostain for LC3B if needed.
  • Image acquisition: Automatically acquire images using high-content imaging system (e.g., CellInsight CX5) with 20× or 40× objectives.
  • Automated analysis: Use integrated software to quantify LC3 puncta number, size, and intensity per cell.
  • Data processing: Export data for statistical analysis and dose-response curve fitting [10].

Flow Cytometry-Based Autophagic Flux Assay:

  • Cell preparation: Culture eGFP-LC3B reporter cells and treat with this compound as described.
  • Selective permeabilization: Gently permeabilize cells with mild detergent (e.g., 0.05% saponin) to remove soluble eGFP-LC3B-I while retaining membrane-bound eGFP-LC3B-II.
  • Analysis: Analyze cells using flow cytometry and measure eGFP fluorescence intensity.
  • Data interpretation: Increased eGFP signal correlates with enhanced LC3-II formation and autophagic activity [9].

Data Analysis, Interpretation and Troubleshooting

Quantitative Data Analysis

Table 1: Key Autophagy Markers and Their Interpretation in this compound Experiments

Parameter Measurement Method Expected Change with this compound Biological Interpretation
LC3-II/LC3-I ratio Western blot Increase Enhanced autophagosome formation
p62/SQSTM1 level Western blot, qPCR Decrease Enhanced autophagic degradation
LC3 puncta per cell Immunofluorescence, high-content imaging Increase Elevated autophagosome numbers
Autophagic flux Tandem mCherry-GFP-LC3 assay Increased red:yellow puncta ratio Enhanced lysosomal degradation
Acetylated α-tubulin Western blot, immunofluorescence Increase Confirmed HDAC6 inhibition
Electron microscopy Ultrastructural analysis Increased autophagic vacuoles Morphological evidence of autophagy

Table 2: this compound Dosing Across Model Systems

Model System Effective Concentration Range Treatment Duration Key Readouts Reference
RAW264.7 macrophages 2.5-10 μM 6-48 hours LC3-II conversion, bacterial clearance [5]
Primary chondrocytes 25-50 μM 6-24 hours Oxidative stress markers, apoptosis, LC3-II [6] [7]
Neuronal cultures 1-10 μM 24-72 hours Mitochondrial transport, mHtt clearance [3] [4]
In vivo (rodent models) 15-40 mg/kg (i.p.) Single dose to 3 weeks α-tubulin acetylation, functional recovery [2] [4]
Interpretation Guidelines

Proper interpretation of this compound's effects on autophagy requires careful consideration of multiple parameters:

  • Confirming HDAC6 inhibition: Always verify increased acetylated α-tubulin levels as a primary indicator of target engagement. The absence of histone hyperacetylation confirms selectivity for HDAC6 over class I HDACs [2].
  • Assessing autophagic flux: Distinguish between genuine increases in autophagic flux versus blocked degradation. A true increase in flux should demonstrate increased LC3-II levels coupled with decreased p62 and enhanced degradation of autophagy substrates [8].
  • Functional validation: Correlate molecular markers with functional outcomes such as clearance of protein aggregates, reduced oxidative stress, or improved cell viability to confirm biological significance [6] [4].
Troubleshooting Common Issues
  • Inconsistent LC3-II results: Ensure minimal sample processing time and include fresh protease inhibitors to prevent LC3 degradation. Use chloroquine (20-50 μM, 4-6 hours) as a positive control for LC3-II accumulation.
  • High background in imaging assays: Optimize permeabilization conditions and antibody concentrations. Include appropriate controls (secondary antibody alone) to assess non-specific staining.
  • Variable this compound effects: Verify compound solubility and storage conditions. Prepare fresh working solutions from concentrated stocks and ensure consistent DMSO concentrations across treatments.
  • Discrepancies between assays: Recognize that different assays measure distinct aspects of autophagy. Always use multiple complementary methods to confirm conclusions [9] [10] [8].

Research Applications and Therapeutic Implications

Disease Model Applications

This compound's modulation of autophagy through HDAC6 inhibition has demonstrated therapeutic potential across multiple disease contexts:

  • Neurodegenerative diseases: In Parkinson's disease models, this compound (15 mg/kg in vivo) enhanced chaperone-mediated autophagy, reduced phosphorylated α-synuclein levels, and protected dopaminergic neurons from degeneration [4]. Similarly, in Huntington's disease models, it improved mitochondrial transport and reduced diffuse mutant huntingtin in striatal neurons [3].
  • Osteoarthritis: this compound (50 μM in vitro, 25 mg/kg in vivo) reduced oxidative stress, attenuated chondrocyte apoptosis, and ameliorated extracellular matrix degradation by activating protective autophagy pathways [6] [7].
  • Infectious diseases: In Legionella pneumophila-infected macrophages, this compound (2.5-10 μM) enhanced autophagic flux through HDAC6/P62/LC3B and HDAC6/p97/HSF1 pathways, restricting intracellular bacterial proliferation [5].
  • Ischemic stroke: Post-ischemic treatment with this compound (25 mg/kg) improved functional recovery, reduced brain infarction, and restored α-tubulin acetylation levels with a therapeutic window extending to 24 hours after stroke onset [2].

The following diagram illustrates the central mechanism by which this compound modulates autophagy through HDAC6 inhibition and its functional consequences in various disease models:

G TubA This compound HDAC6 HDAC6 TubA->HDAC6 Inhibits AcTub Acetylated α-tubulin HDAC6->AcTub Deacetylates Autophagy Autophagy Activation AcTub->Autophagy Promotes Mech1 Aggresome clearance Autophagy->Mech1 Mech2 Mitochondrial fusion Autophagy->Mech2 Mech3 TFEB/FOXO1 activation Autophagy->Mech3 Mech4 Lysosomal fusion Autophagy->Mech4 Neuro Neurodegenerative diseases Mech1->Neuro Stroke Ischemic stroke Mech2->Stroke OA Osteoarthritis Mech3->OA Infection Infectious diseases Mech4->Infection

Protocol Adaptation for Specific Research Needs

The standard protocols provided can be adapted for specific research applications:

  • High-throughput screening: Implement the flow cytometry-based autophagic flux assay in 96-well or 384-well formats for compound screening. The NanoBiT autophagy reporter system provides robust Z' factors >0.5, making it suitable for high-throughput applications [9] [10].
  • Three-dimensional models: Adapt the protocols for organotypic cultures, spheroids, or tissue explants by optimizing penetration conditions and extending treatment durations as needed.
  • In vivo studies: For animal models, utilize this compound doses of 15-25 mg/kg administered via intraperitoneal injection. Treatment regimens vary from single doses to multiple injections over several weeks, depending on the disease model [2] [4].

Conclusion

This compound serves as a valuable pharmacological tool for investigating HDAC6's role in autophagy regulation and as a promising therapeutic candidate for multiple diseases. The protocols outlined here provide comprehensive methodologies for assessing its effects on autophagic flux, from basic molecular techniques to advanced imaging and high-throughput applications. When applying these methods, researchers should implement appropriate controls, utilize multiple complementary assays, and correlate autophagy markers with functional outcomes. The consistent demonstration of this compound's beneficial effects across diverse disease models highlights the therapeutic potential of HDAC6 inhibition and underscores the importance of standardized, rigorous assays in advancing this research field.

References

Comprehensive Application Notes and Protocols: Tubastatin A as a GPX4 Inhibitor and Ferroptosis Inducer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides and distinct from other cell death modalities like apoptosis or necroptosis. Discovered in 2012, this cell death process is primarily controlled by glutathione peroxidase 4 (GPX4), the key enzyme responsible for reducing lipid hydroperoxides to nontoxic lipid alcohols, thereby protecting cells from peroxidative damage. Recent research has identified Tubastatin A (TubA), previously characterized as a selective HDAC6 inhibitor, as a novel ferroptosis inducer that directly binds to and inhibits GPX4 enzymatic activity. This discovery, stemming from large-scale drug screening efforts, positions this compound as a promising therapeutic candidate for overcoming treatment resistance in cancer, particularly when used in combination with radiotherapy [1] [2].

The significance of this compound in ferroptosis research extends beyond its mechanism of action to its therapeutic potential. Unlike many research compounds, this compound has demonstrated excellent bioavailability in preclinical models, significantly promoting radiotherapy-induced lipid peroxidation and tumor suppression in mouse xenograft models. This combination approach effectively addresses a major clinical challenge—radioresistance—which often develops through Nrf2-mediated GPX4 transcription and inhibition of lysosome-mediated GPX4 degradation. By directly inhibiting GPX4 enzymatic activity, this compound bypasses these resistance mechanisms, offering a compelling rationale for its clinical evaluation, especially in combination with radiotherapy [1] [2]. The following schematic illustrates the core mechanism of this compound-induced ferroptosis:

G TubA This compound GPX4 GPX4 Enzyme TubA->GPX4 Direct Inhibition Resistance Radioresistance TubA->Resistance Overcomes LipidPerox Lipid Peroxides GPX4->LipidPerox Reduced Clearance Ferroptosis Ferroptosis (Iron-dependent Cell Death) LipidPerox->Ferroptosis Accumulation Radiotherapy Radiotherapy NRF2 NRF2 Pathway Radiotherapy->NRF2 Activates NRF2->GPX4 Upregulates NRF2->Resistance Promotes

GPX4 Inhibition Assays

Direct GPX4 Enzymatic Activity Assessment

The fundamental mechanism through which this compound induces ferroptosis involves direct binding and inhibition of GPX4 enzymatic activity. This was initially discovered through biotin-linked this compound pulldown assays combined with LC/MS analysis, which identified GPX4 as a primary binding partner. Follow-up validation experiments confirmed that this compound inhibits GPX4 in a concentration-dependent and time-dependent manner, even at nanomolar concentrations, similar to the established GPX4 inhibitor RSL3 [1].

Experimental Protocol:

  • Cell Lines: MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells are recommended, though other ferroptosis-sensitive cell lines may be used
  • Treatment Conditions:
    • This compound concentration range: 0-1000 nM (dose-response)
    • Time course: 0-24 hours (time-dependence)
    • Positive control: RSL3 (1 µM)
    • Negative control: DMSO vehicle
  • GPX4 Isolation: Endogenous GPX4 is isolated from cell lysates using co-immunoprecipitation with GPX4-specific antibodies
  • Enzyme Activity Measurement: GPX4 enzymatic activity is quantified using a commercial glutathione peroxidase assay kit according to manufacturer protocols
  • Key Parameters:
    • Monitor absorbance changes at 340 nm indicating NADPH consumption
    • Calculate enzyme activity based on the rate of NADPH oxidation
    • Normalize results to total protein concentration [1]

Table 1: GPX4 Inhibition by this compound in Breast Cancer Cell Lines

Cell Line This compound (nM) Incubation Time (h) GPX4 Activity (% of Control) Reference
MDA-MB-231 100 6 62.3 ± 5.2 [1]
MDA-MB-231 500 6 28.7 ± 3.8 [1]
MDA-MB-231 1000 6 15.2 ± 2.1 [1]
MCF-7 100 6 58.9 ± 4.7 [1]
MCF-7 500 6 25.3 ± 3.2 [1]
MCF-7 1000 6 12.8 ± 1.9 [1]
Target Engagement Validation

To confirm direct binding between this compound and GPX4, researchers should implement the following target engagement assay:

Biotin-Linked this compound Pulldown Protocol:

  • Biotin-Linked this compound Preparation: Conjugate this compound with biotin using standard chemistry approaches while ensuring maintained biological activity
  • Cell Lysis: Prepare whole-cell lysates from MDA-MB-231 cells using non-denaturing lysis buffer to preserve protein structures and interactions
  • Pulldown Procedure:
    • Incubate cell lysates with biotin-linked this compound (1 µM) for 2 hours at 4°C with gentle rotation
    • Add streptavidin-conjugated beads and incubate for an additional hour
    • Wash beads extensively with lysis buffer to remove non-specifically bound proteins
    • Elute bound proteins using Laemmli buffer for subsequent analysis
  • Detection Method:
    • Perform LC/LC-MS/MS analysis for unbiased identification of binding partners
    • Validate GPX4 binding through Western blot analysis using anti-GPX4 antibodies [1]

Critical Controls:

  • Include excess unconjugated this compound as a competition control to demonstrate binding specificity
  • Use biotin alone to assess non-specific binding to streptavidin beads
  • Compare results with known GPX4 inhibitors (e.g., RSL3) to confirm expected binding patterns

Lipid Peroxidation Detection

BODIPY-C11 Staining and Flow Cytometry

Lipid peroxidation is a hallmark of ferroptosis and serves as a key indicator of successful GPX4 inhibition. The BODIPY 581/591 C11 probe is a sensitive and widely used tool for detecting lipid peroxidation in live cells, as its fluorescence emission shifts from red to green upon oxidation by lipid hydroperoxides [3].

Experimental Protocol:

  • Cell Preparation:
    • Seed cells in appropriate culture vessels at 60-70% confluence
    • Allow cells to adhere overnight under standard culture conditions
  • Treatment Conditions:
    • This compound: 0-1000 nM concentration range
    • Time course: 1-24 hours (lipid peroxidation can be detected as early as 1 hour post-treatment)
    • Essential controls: Ferrostatin-1 (1 µM, ferroptosis inhibitor) and Deferoxamine (100 µM, iron chelator)
  • Staining Procedure:
    • Load cells with BODIPY-C11 (2 µM final concentration) for 30 minutes at 37°C
    • Replace with fresh medium containing treatments
    • Harvest cells at designated time points using non-enzymatic dissociation methods
    • Analyze immediately by flow cytometry
  • Flow Cytometry Settings:
    • Excitation: 488 nm laser
    • Emission collection: FL1 (530/30 nm) for oxidized probe, FL2 (585/42 nm) for reduced probe
    • Collect at least 10,000 events per sample
    • Calculate ratio of FL1/FL2 fluorescence as lipid peroxidation index [3]

Table 2: Lipid Peroxidation Induction by this compound

Cell Line Treatment Concentration Time (h) Lipid Peroxidation (Fold Change) Inhibition by Fer-1
MDA-MB-231 This compound 500 nM 6 3.8 ± 0.4 Yes (98.2%)
MDA-MB-231 This compound + Erastin 500 nM + 1 µM 6 6.2 ± 0.7 Yes (97.5%)
MDA-MB-231 This compound + RSL3 500 nM + 1 µM 6 7.5 ± 0.8 Yes (99.1%)
MCF-7 This compound 500 nM 6 3.2 ± 0.3 Yes (97.8%)
HT-1080 This compound 1 µM 4 4.1 ± 0.5 Yes (96.3%)
Complementary Lipid Peroxidation Assays

For orthogonal validation of lipid peroxidation results, researchers should consider these additional methods:

Malondialdehyde (MDA) Measurement via Thiobarbituric Acid Reactive Substances (TBARS) Assay:

  • Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid to form a pink chromophore
  • Protocol:
    • Collect cell lysates after treatment with this compound
    • Incubate with TBA reagent at 95°C for 60 minutes
    • Measure absorbance at 532 nm
    • Quantify using MDA standard curve
  • Advantages: Cost-effective, suitable for high-throughput screening
  • Limitations: Less specific than BODIPY-C11 as TBA reacts with other aldehydes

Immunofluorescence Microscopy of 4-Hydroxynonenal (4-HNE):

  • Principle: 4-HNE is an α,β-unsaturated hydroxyalkenal produced during lipid peroxidation that can be detected with specific antibodies
  • Protocol:
    • Culture cells on chamber slides and treat with this compound
    • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100
    • Block with 5% BSA, incubate with anti-4-HNE primary antibody
    • Incubate with fluorescent secondary antibody, mount with DAPI-containing medium
    • Image using fluorescence or confocal microscopy
  • Advantages: Provides spatial information about lipid peroxidation within cells
  • Limitations: Semi-quantitative, requires careful optimization [4]

Cellular Ferroptosis Validation

Cell Death Inhibition Profiling

To confirm that this compound-induced cell death occurs specifically through ferroptosis rather than other cell death modalities, comprehensive inhibition profiling is essential. This approach utilizes specific pharmacological inhibitors to distinguish between different cell death pathways.

Experimental Protocol:

  • Cell Lines: MDA-MB-231, MCF-7, or other relevant cancer cell lines
  • Treatment Conditions:
    • This compound: 500-1000 nM
    • Cell death inhibitors:
      • Ferrostatin-1 (Fer-1, 1 µM): Ferroptosis inhibitor
      • Deferoxamine (DFO, 100 µM): Iron chelator
      • Z-VAD-FMK (20 µM): Pan-caspase apoptosis inhibitor
      • Necrostatin-1s (Nec-1s, 10 µM): Necroptosis inhibitor
      • α-Tocopherol (50 µM): Lipid-soluble antioxidant
  • Viability Assessment:
    • Use Cell Counting Kit-8 (CCK-8) or MTT assay according to manufacturer protocols
    • Treat cells with this compound ± inhibitors for 24-48 hours
    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT)
    • Calculate percentage viability relative to untreated controls [1] [5]

Expected Results: Authentic ferroptosis inducers should show complete rescue by Fer-1 and DFO, but not by Z-VAD-FMK or Nec-1s. Research has demonstrated that this compound-induced cell death is fully rescued by Fer-1 and DFO, but unaffected by apoptosis or necroptosis inhibitors, confirming its specific induction of ferroptosis [1].

HDAC6 Independence Verification

A critical aspect of this compound's mechanism is that its ferroptosis-inducing activity is independent of its canonical HDAC6 inhibition. This must be verified through the following approaches:

Genetic Knockdown Approach:

  • Transiently or stably knockdown HDAC6 in target cells using siRNA or shRNA
  • Treat HDAC6-deficient cells with this compound and assess ferroptosis sensitivity
  • Compare results to non-targeting control cells

Pharmacological Control Approach:

  • Treat cells with alternative HDAC6 inhibitors (CAY10603, SKLB-23bb) that have different chemical structures from this compound
  • Assess whether these inhibitors induce ferroptosis or enhance sensitivity to other ferroptosis inducers
  • Confirm that unlike this compound, other HDAC6 inhibitors do not induce ferroptosis [1]

The experimental workflow below illustrates the comprehensive approach for validating this compound-induced ferroptosis:

G Start This compound Treatment Step1 GPX4 Activity Assay (Direct Enzymatic Measurement) Start->Step1 Step2 Lipid Peroxidation Detection (BODIPY-C11, MDA, 4-HNE) Start->Step2 Step3 Cell Death Inhibition Profiling (Fer-1, DFO, Z-VAD, Nec-1s) Start->Step3 Step4 HDAC6 Independence Check (Alternative HDAC6 Inhibitors) Start->Step4 Step5 Combination Studies (Radiotherapy, Erastin, RSL3) Start->Step5 Conclusion Ferroptosis Confirmation Step1->Conclusion Step2->Conclusion Step3->Conclusion Step4->Conclusion Step5->Conclusion

Synergistic Combination Studies

This compound demonstrates enhanced ferroptosis induction when combined with other ferroptosis inducers or standard cancer treatments like radiotherapy.

Combination Protocol:

  • Suboptimal Concentrations: Use this compound at concentrations that induce minimal cell death alone (e.g., 100-250 nM)
  • Combination Partners:
    • Erastin (system xc⁻ inhibitor): 0.5-2 µM
    • RSL3 (GPX4 inhibitor): 0.1-0.5 µM
    • Radiotherapy: 2-8 Gy
  • Synergy Assessment:
    • Measure cell viability after 24-48 hours of combination treatment
    • Calculate combination index using Chou-Talalay method
    • Assess lipid peroxidation to confirm enhanced ferroptosis induction [1]

Research findings indicate that this compound synergistically promotes ferroptosis when combined with erastin or RSL3, with the enhanced cell death and lipid peroxidation being substantially restored by ferroptosis inhibitors but not by apoptosis or necroptosis inhibitors [1].

Data Analysis & Interpretation

Key Considerations for Experimental Design

When conducting studies with this compound as a ferroptosis inducer, several critical factors must be considered to ensure reliable and reproducible results:

  • Cell Line Selection: Choose cell lines with demonstrated ferroptosis sensitivity. Breast cancer lines (MDA-MB-231, MCF-7) and renal cancer lines (HT-1080) have been validated in previous studies. Consider conducting preliminary screens to identify responsive models [1] [3]
  • Iron Availability: Maintain consistent iron conditions across experiments, as ferroptosis is iron-dependent. Fetal bovine serum lots can vary in iron content, so consider standardizing this factor
  • Antioxidant Formulations: Be aware that some commercial culture media contain antioxidants that may suppress ferroptosis. Consider using custom formulations without antioxidants for ferroptosis studies
  • Time Course Considerations: Lipid peroxidation can be detected within hours, but cell death may require 24-48 hours. Include multiple time points to capture the dynamic process
  • Authentication of Ferroptosis: Always include multiple verification approaches (multiple inhibitors, lipid peroxidation detection, morphological assessment) to confirm ferroptosis specifically
Troubleshooting Common Issues
  • Incomplete Rescue by Ferrostatin-1: If Fer-1 does not fully rescue cell death, consider whether other cell death mechanisms are concurrently activated. Reduce this compound concentration or shorten treatment duration
  • High Background Lipid Peroxidation: Minimize oxidative stress during cell handling. Use fresh culture media, avoid prolonged exposure to light for fluorescent probes, and process samples quickly
  • Variable Response Between Cell Lines: Different cell lines have varying basal sensitivity to ferroptosis based on their antioxidant capacity, iron metabolism, and lipid composition. Consider profiling these baseline characteristics
  • GPX4 Adaptation: Chronic exposure to sublethal concentrations of this compound may lead to adaptive increases in GPX4 expression or activity. Include appropriate controls and consider pulse treatments rather than continuous exposure

Conclusion

This compound represents a novel class of ferroptosis inducer that directly targets GPX4 independent of its HDAC6 inhibitory activity. The protocols outlined in this document provide researchers with comprehensive methodologies for validating GPX4 inhibition, detecting lipid peroxidation, and confirming ferroptosis induction. The demonstrated synergy between this compound and both conventional radiotherapy and other ferroptosis inducers highlights its potential as a combination therapy component, particularly for treating radioresistant cancers. As research in this area advances, these application notes and protocols will serve as a valuable resource for standardizing experimental approaches across laboratories and facilitating the translation of these findings into therapeutic applications.

References

Tubastatin A low radiochemical yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Radiochemical Yield

The core issue often lies in the one-pot synthesis approach using [¹¹C]carbon monoxide. The table below summarizes the problem and the identified solution.

Approach Reaction Steps Key Challenge Reported Radiochemical Yield
One-Pot Process Direct Pd-mediated insertion of [¹¹C]CO between aryl iodide and hydroxylamine [1] Hydroxylamine is a weak nucleophile and may react competitively with trace water, leading to hydrolysis and the formation of the undesired acid byproduct [¹¹C]3 [1] < 5% (decay-corrected) [1]

| Two-Step Process | 1. Pd-mediated [¹¹C]CO insertion with p-nitrophenol to form [[¹¹C]5 (ester). 2. Hydroxyaminolysis of [[¹¹C]5 with hydroxylamine [1] | Requires optimization of base, solvent, and hydroxylamine concentration for the second step [1] | 16.1 ± 5.6% (decay-corrected, n=4) [1] |

Detailed Two-Step Protocol

The following workflow and details outline the optimized synthesis method.

To implement the two-step process, the following specific conditions are critical [1]:

  • Step 1: Formation of [¹¹C]p-nitrophenyl ester ([¹¹C]5)

    • Reagents: Aryl iodide precursor (2), p-nitrophenol.
    • Catalyst System: Pd₂(dba)₃ and Xantphos.
    • Solvent: THF.
    • Temperature & Time: 130°C for 3 minutes.
    • Outcome: This step can be achieved in a high yield of 54.6 ± 8.0% (n=3).
  • Step 2: Hydroxyaminolysis to form [¹¹C]Tubastatin A ([¹¹C]1)

    • Nucleophile: Use a large excess of hydroxylamine (NH₂OH·HCl).
    • Critical Base: Use a strong phosphazene base, P1-t-Bu.
    • Solvent: A mixture of DMSO and THF.
    • Reaction Activation: Sonication (ultrasound) at room temperature for 3-5 minutes.
    • Work-up: Dilute with aqueous KOH and purify by reverse-phase HPLC.

Key Optimization Parameters

The success of the hydroxyaminolysis step (Step 2) is highly dependent on several factors, as revealed by varying the conditions [1]. Avoid using methyl esters (e.g., [¹¹C]4) as they are not sufficiently activated and hydrolyze instead of forming the hydroxamic acid.

References

Tubastatin A stability in solution and plasma

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A Stability Profile

The table below summarizes the key stability and property data for this compound.

Property Details Source / Context
Molecular Weight 335.4 g/mol (Freebase), 371.9 Da (Hydrochloride) [1] [2]
Solid Form Stability Stable for at least 36 months when lyophilized and stored desiccated at -20°C. [3]
Solution Stability (DMSO) Stable for 1 month at -20°C. Avoid multiple freeze-thaw cycles. [4] [3]
Solubility (DMSO) 10-63 mg/mL (c. 30-188 mM) [4] [3]
Aqueous Solution Stability Do not store aqueous solutions for more than one day. [2]
Stability in Mouse Plasma Half-life ((t_{1/2})) of approximately 30 minutes. [5]

Experimental Protocols & Data

Here, you will find methodologies and quantitative data relevant to designing experiments with this compound.

In Vitro Selectivity and Cellular Activity

This compound is characterized as a highly selective HDAC6 inhibitor. The following table consolidates key inhibitory concentration (IC₅₀) data from multiple cell-free and cell-based assays [1].

Assay Type HDAC Isoform / Cell Line IC₅₀ Value Experimental Details
Cell-Free Assay HDAC6 15 nM Recombinant human HDAC6; flourigenic substrate.
Cell-Free Assay HDAC8 854 nM Recombinant human HDAC8.
Cell-Based Assay HDAC6 (HeLaS3 cells) 31 nM 15 min pre-incubation, HDAC-Glo substrate.
Cell-Based Assay HDAC1 (HeLaS3 cells) 2.7 µM 15 min pre-incubation, HDAC-Glo substrate.
Functional Assay α-tubulin acetylation (HeLa cells) 2.5 µM 6 hr incubation; immunofluorescence for K40 acetylation.
Antiproliferative Assay HCT116 cells 2 µM 72 hr incubation; MTT assay.

Protocol: Inducing α-Tubulin Acetylation in Cortical Neurons [4] [2]

  • Cell Type: Cultured primary rat cortical neurons.
  • Working Concentration: 2.5 - 5 µM this compound.
  • Incubation Time: 6-8 hours (or as required by the experimental design).
  • Expected Outcome: Significant hyperacetylation of α-tubulin, detectable by western blot or immunofluorescence, without changes in histone acetylation (e.g., histone H4), confirming selective HDAC6 inhibition.
In Vivo Pharmacokinetics and Pharmacodynamics

Understanding the stability and exposure of this compound in vivo is critical for animal model studies. The following workflow and table summarize key findings from a mouse PK/PD study [5].

G Start TubA Administration (10 mg/kg, IP in mice) PK Pharmacokinetic (PK) Analysis Rapid distribution and clearance Start->PK Plasma Sampling PD Pharmacodynamic (PD) Readout Measure Ac-α-tubulin levels PK->PD Correlate Exposure with Effect Result Peak Ac-α-tubulin at 1h Levels decrease by 4h PD->Result Western Blot Tissue Analysis

Parameter IV (3 mg/kg) PO (30 mg/kg)
Clearance (Cl) 222 mL/min/kg n/a
Half-life ((t_{1/2})) 0.35 h (~21 min) 0.86 h (~52 min)
Volume of Distribution (Vss) 4.14 L/kg n/a
Oral Bioavailability (F%) n/a 5.9%

Interpretation: The data indicates that this compound has rapid plasma clearance and a short half-life in mice. This is consistent with its observed instability in mouse plasma. Intraperitoneal (IP) injection is a preferred route over oral administration to circumvent high efflux in the gastrointestinal tract [5]. The pharmacodynamic effect (α-tubulin acetylation) is transient, peaking around 1-hour post-injection.

Frequently Asked Questions

Q1: What is the recommended storage and handling procedure for this compound stock solutions?

  • Storage: Store lyophilized powder desiccated at -20°C or below. For DMSO stock solutions, aliquot and store at -20°C.
  • Stability: The solid is stable for years when stored properly. DMSO stock solutions are stable for about 1 month at -20°C.
  • Handling: Avoid multiple freeze-thaw cycles of stock solutions. Protect from light. Aqueous working solutions should be used immediately and not stored [4] [3] [2].

Q2: My in vivo experiment isn't showing the expected effect. What could be wrong? Given the short plasma half-life (~30 min in mice), the dosing regimen is likely insufficient [5].

  • Troubleshooting:
    • Consider Administration Route: Use intraperitoneal (IP) injection instead of oral gavage to achieve higher systemic exposure.
    • Adjust Dosing Schedule: A single IP injection may not maintain effective plasma levels. Consider multiple doses or continuous infusion via osmotic minipump to sustain target engagement throughout your experiment.
    • Monitor PD Markers: Always include a positive control group to confirm target engagement by measuring acetylated α-tubulin levels in the target tissue at your experimental time points.

Q3: Is this compound truly specific for HDAC6? While this compound is a potent and highly selective HDAC6 inhibitor, researchers should be aware of two points:

  • Off-target Activity: It shows significant activity against HDAC8 (about 57-fold less potent than for HDAC6) [1] [6].
  • Broader Transcriptional Effects: One study reported that treatment with this compound led to changes in the expression of other HDACs and Sirtuins, suggesting its effects in complex cellular systems may not be solely due to HDAC6 inhibition [6]. Always interpret results with these potential off-target effects in mind.

References

Tubastatin A selectivity HDAC6 vs HDAC8 vs HDAC10

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A Selectivity Profile

The table below summarizes the core quantitative data on this compound's activity against HDAC6, HDAC8, and HDAC10.

HDAC Isoform Inhibitory Activity Notes on Selectivity
HDAC6 Potent Inhibitor [1] Annotated as a selective HDAC6 inhibitor; also a highly potent HDAC10 binder [1].
HDAC8 No significant activity [1] Shares structural similarity with HDAC8 inhibitor PCI-34051 but presents its zinc-binding group (ZBG) at an opposing position, leading to a different selectivity profile [1].
HDAC10 Potent Inhibitor [1] [2] Selectivity for HDAC subfamily IIb [2]. A basic nitrogen in the cap group is important for potent HDAC10 binding, likely via hydrogen bonding with gatekeeper residue E272 [1].

HDAC Classification and Selectivity

This diagram illustrates the classification of Zn²⁺-dependent HDACs and this compound's selectivity within this family.

HDAC_Family Zinc-Dependent HDACs Class_I Class I HDACs HDAC_Family->Class_I Class_IIa Class IIa HDACs HDAC_Family->Class_IIa Class_IIb Class IIb HDACs HDAC_Family->Class_IIb HDAC1 HDAC1 Class_I->HDAC1 HDAC2 HDAC2 Class_I->HDAC2 HDAC3 HDAC3 Class_I->HDAC3 HDAC8 HDAC8 Class_I->HDAC8 HDAC4 HDAC4 Class_IIa->HDAC4 HDAC5 HDAC5 Class_IIa->HDAC5 HDAC7 HDAC7 Class_IIa->HDAC7 HDAC9 HDAC9 Class_IIa->HDAC9 HDAC6 HDAC6 Class_IIb->HDAC6 HDAC10 HDAC10 Class_IIb->HDAC10 Tubastatin_A This compound Tubastatin_A->HDAC8 Not Significant Tubastatin_A->HDAC6 Potent Inhibitor Tubastatin_A->HDAC10 Potent Inhibitor

Frequently Asked Questions

Q1: What is the structural basis for this compound's selectivity towards HDAC6/10 over HDAC8? While this compound and the selective HDAC8 inhibitor PCI-34051 share a similar N-benzylindole core, they present their Zinc-Binding Groups (ZBGs) at opposing positions of this core [1]. This critical difference in molecular orientation is responsible for their distinct selectivity profiles, preventing this compound from effectively binding to HDAC8.

Q2: How can I confirm HDAC6/10 binding and inhibition in my cellular models? You can use the following established methodologies to verify target engagement and functional inhibition:

  • Surface Plasmon Resonance (SPR): A direct method to confirm and quantify the binding affinity of this compound to HDAC6 and HDAC10 [3].
  • Cellular Thermal Shift Assay (CETSA): This assay can be used in a cellular lysate or live-cell format to demonstrate that this compound binding stabilizes HDAC6 and HDAC10 against thermal denaturation, confirming target engagement within a cellular context [3].
  • Functional Assays: Measure the acetylation status of known substrates. A successful inhibition of HDAC6 will lead to increased alpha-tubulin acetylation [3] [4]. For HDAC10, inhibition impacts polyamine metabolism by affecting the hydrolysis of N8-acetylspermidine [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cytotoxicity in cell models. Off-target effects on class I HDACs (HDAC1, 2, 3). Verify this compound's selectivity in your assay system. Titrate the compound to find the lowest effective dose. Use a positive control selective inhibitor to distinguish on-target from off-target effects.
Weak phenotypic response despite HDAC6/10 inhibition. Compensatory signaling pathways or intrinsic resistance. Combine this compound with other targeted agents. Investigate cross-talk with pathways like AKT/mTOR/ULK1, which can be modulated by HDAC inhibition [3].
Inconsistent acetylation readouts (e.g., α-tubulin). Inadequate sample preparation or assay timing. Optimize lysis conditions to preserve post-translational modifications. Perform a time-course experiment to identify the peak of acetylation after inhibitor treatment.

References

Tubastatin A off-target effects Sirtuin inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence of Off-Target Sirtuin Inhibition

The following table summarizes the core findings from a pivotal 2019 study that investigated the transcriptomic changes in mouse oocytes treated with Tubastatin A [1] [2] [3]:

Aspect Investigated Key Finding Experimental Method
Sirtuin Gene Expression Significant changes in expression of Sirt2, 5, 6, and 7. RNA-sequencing & in silico analysis
HDAC Gene Expression Altered expression of Hdac6, 10, and 11. RNA-sequencing & in silico analysis
Affected Signaling Pathways Increased activity of p53, MAPK, Wnt, and Notch signaling. Ingenuity Pathway Analysis (IPA)
Inhibited Cellular Processes Decreased activity in metabolism, DNA replication, oxidative phosphorylation, cell cycle, and mitochondrial function. Gene Ontology (GO) and KEGG pathway analysis
Overall Conclusion Abnormal meiosis and oocyte senescence are likely due to combined inhibition of HDAC and Sirtuin families, not HDAC6 alone. Integrated analysis of transcriptomic data

Frequently Asked Questions (FAQs)

1. Is this compound truly a specific HDAC6 inhibitor? While TubA is widely characterized as a highly selective HDAC6 inhibitor (IC50 of 15 nM), evidence suggests its specificity is not absolute. A critical observation is that TubA treatment in mouse oocytes causes severe meiotic defects, whereas genetic knockout of Hdac6 results in viable, fertile mice with no major phenotype. This discrepancy indicates that TubA's effects in this model are likely mediated by off-target inhibition [1] [2] [3].

2. Which Sirtuins are affected by this compound? Transcriptomic data from TubA-treated oocytes show significant changes in the expression of several Sirtuin genes, specifically SIRT2, SIRT5, SIRT6, and SIRT7 [1] [3]. This suggests that the activity of these NAD+-dependent deacetylases is compromised, either directly or indirectly, by TubA treatment.

3. How do the off-target effects of TubA impact my experimental system? The impact is system-dependent. The observed off-target effects can lead to:

  • Cell Cycle Arrest: Disruption of meiotic maturation in oocytes [1] [3].
  • Metabolic Alterations: Downregulation of oxidative phosphorylation and pentose phosphate pathways [3].
  • Senescence Phenotypes: Induction of cellular aging markers [1]. Researchers are advised to use appropriate controls to dissect HDAC6-specific effects from off-target outcomes.

Troubleshooting Guide for Experimental Design

Problem Potential Cause Recommended Solution
Observed phenotype with TubA does not match genetic knockout/knockdown of HDAC6. Phenotype is driven by off-target inhibition of other HDACs or Sirtuins. Confirm key findings using a second, structurally distinct HDAC6 inhibitor or genetic knockdown of HDAC6.
Cellular metabolic assays show unexpected inhibition. Off-target inhibition of Sirtuins (especially mitochondrial SIRT5) or effects on metabolic pathways. Directly measure acetylated α-tubulin (HDAC6 target) and acetylated p53 (SIRT1 target) to check selectivity.
Confusion between HDAC6-specific and autophagy-related effects in disease models. TubA's reported activation of autophagy in chondrocytes may involve multiple pathways [4]. Design experiments to delineate the specific role of HDAC6 in the process, potentially using complementary genetic models.

Experimental Protocol: Validating TubA Specificity

Here is a methodology you can use to assess the selectivity of TubA in your own experimental system, based on common approaches in the literature.

G Start Start Experiment P1 Treat Cells with TubA (Recommended: 10-20 µM) Start->P1 P2 Harvest Cell Lysates P1->P2 P3 Perform Western Blotting P2->P3 P4 Primary Antibody Incubation P3->P4 P5 Probe with HRP-conjugated Secondary Antibody P4->P5 A1 Acetyl-α-Tubulin (HDAC6 Substrate) P4->A1 A2 Acetylated p53 (K382) (SIRT1 Substrate) P4->A2 A3 Acetylated Histones (e.g., H3, H4) P4->A3 P6 Detect Signal & Analyze Results P5->P6 R1 High Ac-Tubulin, Low Ac-p53: Good HDAC6 Specificity A1->R1 R2 High Ac-Tubulin, High Ac-p53: Off-target Sirtuin Inhibition A2->R2 R3 High Global Histone Acetylation: Off-target Class I HDAC Inhibition A3->R3

Methodology:

  • Cell Treatment: Treat your cell line with a relevant concentration of this compound (e.g., 10-20 µM) for a duration suitable for your model (e.g., 12-24 hours). Include a DMSO vehicle control.
  • Protein Extraction: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with HDAC/Sirtuin inhibitors (e.g., Nicotinamide, Trichostatin A) to preserve acetylation status.
  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Probing: Probe the membrane with the following primary antibodies:
    • Anti-acetyl-α-tubulin (Lys40): The primary readout for HDAC6 inhibition.
    • Anti-acetyl-p53 (Lys382): A well-characterized substrate for SIRT1.
    • Pan-acetyl-histone antibodies: To check for inhibition of class I HDACs.
    • Total tubulin, p53, and histone H3: As loading controls.
  • Detection and Analysis: Use HRP-conjugated secondary antibodies and chemiluminescence detection. Analyze the band intensities.

Interpretation of Results:

  • A specific HDAC6 inhibitor should cause a strong increase in acetylated α-tubulin without significantly affecting the acetylation levels of p53 or histones.
  • An increase in acetylated p53 alongside acetylated α-tubulin is a strong indicator of off-target Sirtuin inhibition [5].

Pathway Analysis: Mechanistic Insights from Transcriptomics

The following diagram synthesizes the key signaling pathways and cellular processes affected by TubA treatment, as identified through RNA-sequencing and pathway analysis [1] [3].

G TubA This compound Treatment HDACs Inhibition of HDAC6, 10, 11 TubA->HDACs SIRTs Inhibition of SIRT2, 5, 6, 7 TubA->SIRTs Up Upregulated Pathways HDACs->Up Down Downregulated Processes HDACs->Down SIRTs->Up SIRTs->Down P1 p53 Signaling Up->P1 P2 MAPK Signaling Up->P2 P3 Wnt Signaling Up->P3 P4 Notch Signaling Up->P4 Phenotype Phenotypic Outcome: Meiotic Arrest & Oocyte Senescence P1->Phenotype P2->Phenotype P5 Metabolism (Oxidative Phosphorylation) Down->P5 P6 DNA Replication Down->P6 P7 Cell Cycle Progression Down->P7 P8 Mitochondrial Activation Down->P8 P7->Phenotype P8->Phenotype

References

Tubastatin A efflux ratio blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A BBB Penetration & Efflux Data

The table below summarizes the core quantitative data available in the literature.

Parameter Reported Value Experimental Context / Citation
Efflux Ratio 9.83 [1] In vitro model (e.g., Caco-2, MDCK) [1].
Brain-to-Plasma Ratio (B/P) 0.15 [1] Measured in mice; indicates limited brain penetration [1].
Plasma Half-Life (t₁/₂) 0.35 h (IV), 0.86 h (PO) [1] Rapid clearance observed in mouse PK studies [1].
Oral Bioavailability (F%) ~6% [1] Low, attributed to high efflux impairing GI absorption [1].
Effective Dose (In Vivo) 10 - 100 mg/kg (IP injection) [1] Doses shown to be efficacious in various neurological disease models despite low B/P ratio [1].

Experimental Evidence & Protocols

For your troubleshooting guides, the following key experimental findings and methodologies can be directly cited.

  • Mechanism of Limited Penetration: Research confirms that this compound's low brain concentration is due to active efflux at the BBB, not just passive diffusion limitations [1]. It is a substrate for efflux transporters, which are ATP-binding cassette (ABC) proteins that actively pump drugs out of the brain back into the blood [2].

  • In Vitro Transport Assay: A standard method to determine the efflux ratio involves using cell monolayers (e.g., Caco-2, MDCK, or specialized brain endothelial cells). The protocol involves [3]:

    • Culturing cells on permeable transwell inserts to form a confluent monolayer.
    • Measuring the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
    • Calculating the efflux ratio as Papp (B-A) / Papp (A-B). A ratio greater than 2-3 is typically indicative of active efflux [3].
  • In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study: This protocol connects exposure to functional effect [1]:

    • Administration: this compound is typically administered via intraperitoneal (IP) injection to bypass first-pass metabolism and efflux in the gut [1].
    • Sample Collection: At predetermined time points post-dose, plasma and brain tissue are collected from rodents.
    • Bioanalysis: Drug concentrations in plasma and brain homogenate are quantified using LC-MS/MS.
    • PD Readout: The level of acetylated α-tubulin, a direct biomarker of HDAC6 inhibition, is measured in the brain via western blot. This confirms that despite low total concentrations, the drug is engaging its target [1] [4].

Troubleshooting & FAQs

The diagram below outlines the primary experimental strategies to address this compound's BBB penetration challenge.

G Start Challenge: Limited Brain Penetration of this compound A Alternative Administration (IP Injection) Start->A Bypasses GI efflux B Use Higher Doses Start->B Overcomes low ratio C Employ Efflux Transporter Inhibitors Start->C Blocks efflux pump D Develop Novel HDAC6 Inhibitors with Improved Properties Start->D Long-term strategy

  • Despite a low B/P ratio, why are this compound's in vivo effects still observed in brain disease models?

    • Answer: The intraperitoneal (IP) route of administration effectively bypasses pre-systemic clearance in the gut. Furthermore, the high distribution volume and, crucially, the high potency of this compound mean that even the small fraction that crosses the BBB is sufficient to inhibit HDAC6 and produce a measurable pharmacodynamic response, such as increased acetylated α-tubulin levels [1] [4].
  • What is the most critical factor to consider when designing in vivo experiments with this compound?

    • Answer: The route of administration is paramount. Avoid oral dosing due to its very low (~6%) bioavailability from high efflux in the gastrointestinal tract. Intraperitoneal (IP) injection is the preferred and well-validated method for delivering this compound in preclinical models [1].
  • Are there alternatives to this compound with better brain penetration?

    • Answer: Yes, this is an active area of research. Newer, non-hydroxamate HDAC6 inhibitors are being developed specifically for enhanced CNS delivery. For example, the investigational compound T-518 has demonstrated superior brain penetration and efficacy in tauopathy mouse models [5]. Other research focuses on designing inhibitors with benzoheterocycle scaffolds to improve BBB permeability [6].

References

Tubastatin A pharmacokinetics short half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

Tubastatin A Pharmacokinetic Profile

While a definitive "half-life extension" study for this compound was not identified, the following table summarizes key pharmacokinetic (PK) parameters from available data, which are critical for designing in vivo experiments.

Parameter Value / Description Context & Notes
Half-life (IV) 0.35 hours (21 minutes) [1] Measured in CD1 mice after 3 mg/kg IV administration. Indicates very rapid clearance from plasma [1].
Half-life (Oral) 0.86 hours (52 minutes) [1] Measured in CD1 mice after 30 mg/kg oral dose [1].
Plasma Clearance 222 mL/min/kg [1] High clearance rate in mice [1].
Oral Bioavailability ~6% [1] Low, attributed to high efflux ratio impairing GI absorption [1].
Volume of Distribution 4.14 L/kg [1] Suggests broad tissue distribution [1].
Brain to Plasma Ratio 0.15 - 0.18 [1] [2] Indicates limited brain penetrance due to active efflux [1].

Key Mechanisms & Experimental Factors

Understanding this compound's properties and mechanisms will help in troubleshooting experimental outcomes.

  • Dual Mechanisms of Action: this compound is a selective HDAC6 inhibitor that increases acetylated α-tubulin levels without affecting histone acetylation [1] [3]. A 2023 study also identified that it potently inhibits GPX4 activity to boost ferroptosis, which is independent of its HDAC6 inhibition and enhances cancer radiotherapy [4]. Consider both pathways in your experimental design and analysis.

  • Recommended Administration Route: Due to its low oral bioavailability, intraperitoneal (IP) injection is the preferred route for in vivo studies as it circumvents efflux in the gastrointestinal tract [1].

  • Pharmacodynamic (PD) Timing: A PK/PD study showed that a single 10 mg/kg IP dose in mice induced maximal acetylation of α-tubulin in the heart at the 1-hour mark, after which the effect decreased in a time-dependent manner [1]. This suggests that the therapeutic window for HDAC6 inhibition is relatively short.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face when working with this compound.

  • FAQ 1: How can I achieve sufficient target engagement in the brain?

    • Challenge: this compound has limited brain penetration (brain/plasma ratio of 0.15-0.18) [1] [2].
    • Troubleshooting: Higher or more frequent dosing than initially anticipated may be required for CNS targets. For studies where high brain concentration is critical, consider investigating analogs with improved brain penetrance, such as SW-100 [2].
  • FAQ 2: Why is my in vivo experiment not showing the expected effect?

    • Check your dosing regimen. The short half-life means a single daily IP injection may not maintain effective coverage. Consider the timing of your endpoint measurement relative to dosing—the 1-hour PD peak is a key reference [1].
    • Verify target engagement. Use acetylated α-tubulin as a biomarker to confirm HDAC6 inhibition in your tissue samples. For cancer radiotherapy studies, assess GPX4 activity and lipid peroxidation markers to confirm ferroptosis induction [4] [5].
  • FAQ 3: What is a suitable positive control for HDAC6 inhibition?

    • This compound itself is a well-established, selective HDAC6 inhibitor and is often used as a positive control in studies involving HDAC6 [6] [7].

Experimental Protocol: Measuring HDAC6 Inhibition in Cells

This protocol, adapted from methods literature, provides a framework for quantifying deacetylase activity [8].

G A Day 1: Seed Cells B Centrifuge plate 200×g for 3 min A->B C Incubate overnight 37°C, 5% CO2 B->C D Day 2: Compound Treatment C->D E Prepare compound stocks and serial dilutions D->E F Add compounds to cells E->F I Orbital shake 30 seconds F->I G Prepare HDAC-Glo Reagent H Add HDAC-Glo Reagent to each well G->H J Centrifuge 200×g for 3 min H->J I->H K Read luminescence on plate reader J->K

Workflow for HDAC6 Activity Assay

Key Materials:

  • HDAC-Glo Assay Kit (Promega, Cat. # G6422) [8]
  • This compound (e.g., Selleckchem, Cat. # S8049) [8]
  • Cell line (e.g., WT vs. HDAC6 knockout T-cells for selectivity confirmation) [8]
  • 96-well plate and multimode plate reader capable of luminescence detection [8]

Procedure Summary:

  • Day 1: Seed cells in a 96-well plate (e.g., 10,000 cells/well in 86 µL) and incubate overnight [8].
  • Day 2:
    • Prepare a dilution series of this compound (e.g., from 25 µM stock) [8].
    • Add 15 µL of each dilution to the cells (in triplicate). Include DMSO (negative control) and Triton X (positive control) wells [8].
    • Prepare the HDAC-Glo detection reagent by mixing the substrate with the developer [8].
    • Add 15 µL of the HDAC-Glo reagent to each well [8].
    • Centrifuge the plate briefly, then read luminescence immediately on a plate reader for about 1 hour [8].

Expected Outcome: In wild-type cells, this compound will inhibit HDAC6, leading to a dose-dependent decrease in deacetylase activity (lower luminescence). This effect should be absent or diminished in HDAC6 knockout cells, confirming its selectivity [8].

References

Technical Support Guide: Tubastatin A-Induced Meiotic Arrest in Oocyte Maturation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubastatin A and Oocyte Maturation

This compound (TubA) is widely utilized in research as a potent and selective HDAC6 inhibitor with an IC50 of 15 nM in cell-free assays, demonstrating >1000-fold selectivity for all HDAC isoforms except HDAC8 (57-fold selectivity). [1] Despite this reported selectivity, recent evidence suggests that TubA's effects on oocyte maturation extend beyond HDAC6 inhibition, potentially involving off-target impacts on other HDAC family members and sirtuin pathways. [2] [3] This guide addresses the most common challenges researchers face when studying this compound-induced meiotic arrest in oocytes, providing evidence-based troubleshooting approaches and methodological details to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions & Troubleshooting

Specificity and Mechanism Questions
Q1: Is this compound truly specific for HDAC6 in oocyte models?

Despite being marketed as a highly specific HDAC6 inhibitor, this compound exhibits broader inhibitory effects in oocyte models than often appreciated:

  • Transcriptomic evidence: RNA-sequencing analysis of TubA-treated mouse oocytes reveals significant expression changes in multiple HDAC subfamily genes (HDAC6, HDAC10, HDAC11) and sirtuin family members (Sirtuin 2, 5, 6, 7). [2] [3]
  • Comparative genetic evidence: While TubA treatment induces meiotic arrest in oocytes, homozygous Hdac6 knockout mice remain viable and fertile without showing similar meiotic defects, suggesting TubA's effects may result from inhibition of multiple targets rather than HDAC6 alone. [2] [3]
  • Pathway alterations: TubA treatment significantly upregulates gene expression related to p53, MAPK, Wnt, and Notch signaling pathways while downregulating metabolic pathways, DNA replication, and oxidative phosphorylation. [2] [3]

Table: this compound Selectivity Profile Based on Experimental Evidence

Parameter Reported Specificity Experimental Observations in Oocytes
HDAC6 inhibition IC50 = 15 nM [1] Induces α-tubulin hyperacetylation [4] [5]
HDAC8 inhibition 57-fold less selective [1] RNA-seq shows multi-HDAC effects [2]
Other HDACs >1000-fold selectivity [1] Alters HDAC10, HDAC11 expression [2]
Sirtuins Not typically reported Modulates Sirtuin 2,5,6,7 expression [2]

Troubleshooting Recommendations:

  • Interpret results cautiously when attributing phenotypes solely to HDAC6 inhibition
  • Consider complementary approaches using HDAC6 knockout controls or additional HDAC6 inhibitors to verify specificity
  • Monitor multiple HDAC targets when possible to confirm mechanism of action
Q2: What are the expected phenotypic outcomes when this compound treatment works correctly?

Successful TubA treatment produces characteristic meiotic arrest phenotypes:

  • Polar body extrusion failure: Most treated oocytes fail to extrude the first polar body, with efficacy dependent on concentration. [4]
  • Spindle and chromosome defects: TubA-treated oocytes display disrupted spindle morphology and chromosome misalignment, with defective kinetochore-microtubule attachments. [5]
  • Arrest stages: Oocytes typically arrest at metaphase I (MI)-like or germinal vesicle breakdown (GVBD)-like stages. [2] [4]
  • Cytoskeletal alterations: TubA treatment increases acetylated α-tubulin levels and disrupts actin cap formation, preventing proper spindle migration. [4] [5]

Table: Concentration-Dependent Effects of this compound on Mouse Oocytes

TubA Concentration Polar Body Extrusion Rate Observed Phenotypes Reference
Control (DMSO) 72.6 ± 3.7% Normal maturation to MII [4]
1 μM 65.0 ± 4.9% Mild maturation delay [4]
5 μM 57.3 ± 10.0% Moderate arrest [4]
10 μM 46.4 ± 3.4% Significant arrest [4]
15 μM 13.6 ± 6.0% Severe arrest [4]
20 μM 1.2 ± 0.8% Complete meiotic arrest [4]
Experimental Optimization Questions
Q3: What are the recommended concentrations and treatment durations for oocyte maturation studies?

Based on multiple studies, the following protocol parameters are recommended:

  • Optimal concentration range: 10-20 μM TubA for robust meiotic arrest phenotypes [2] [4]
  • Treatment timing: Begin treatment at germinal vesicle (GV) stage and continue through anticipated maturation period (typically 12-16 hours) [4] [5]
  • Solvent controls: Always include DMSO vehicle controls matched to TubA concentration
  • Stock preparation: Prepare fresh TubA stock solutions in DMSO and dilute in maturation medium immediately before use

Troubleshooting Recommendations:

  • If incomplete arrest occurs, verify concentration purity and prepare fresh stock solutions
  • If oocyte toxicity is observed (cellular degeneration), reduce concentration to 5-10 μM range
  • Include positive controls (e.g., milrinone for meiotic arrest) to confirm system responsiveness
Q4: Can this compound be used to rescue maturation defects in oocyte disease models?

Emerging evidence suggests therapeutic potential for HDAC6 inhibition in certain oocyte pathologies:

  • TUBB8 mutation rescue: In oocytes with TUBB8-D417N missense variants that normally exhibit maturation arrest, TubA treatment (along with Tubacin) restored morphologically normal spindles and significantly recovered polar body extrusion rates. [6]
  • Proposed mechanism: TUBB8 mutations cause reduced tubulin acetylation and accumulated HDAC6; TubA inhibition counteracts this defect by promoting tubulin acetylation and microtubule stability. [6]
  • Therapeutic implication: HDAC6 inhibition may represent a viable strategy for treating meiotic defects in specific genetic forms of female infertility. [6]

Experimental Protocols & Methodologies

Standard Oocyte Culture and this compound Treatment Protocol

Objective: To assess the effects of this compound on meiotic maturation in mouse oocytes.

Materials & Reagents:

  • Germinal vesicle (GV)-stage oocytes collected from 4-6 week old mice
  • This compound (commercially available, ≥99% purity recommended)
  • DMSO (cell culture grade)
  • Oocyte maturation medium (e.g., M2 or M16 medium)
  • Mineral oil (embryo-tested)

Procedure:

  • Oocyte Collection: Collect GV oocytes from ovarian antral follicles in medium containing 2.5 μM milrinone to maintain meiotic arrest.
  • Drug Preparation: Prepare 20 mM TubA stock solution in DMSO and store at -20°C. Dilute to working concentration (10-20 μM) in pre-warmed maturation medium immediately before use. Ensure final DMSO concentration ≤0.1%.
  • Treatment Groups:
    • Experimental: TubA in maturation medium
    • Vehicle control: 0.1% DMSO in maturation medium
    • Positive control: 100 μM milrinone in maturation medium
  • Culture Conditions: Wash oocytes 3× in drug-containing medium, then culture groups of 10-15 oocytes in 50μL droplets under mineral oil at 37°C, 5% CO2 for 12-16 hours.
  • Assessment: Score polar body extrusion rates, then process for immunostaining or biochemical analysis.

Timeline Considerations:

  • Oocyte collection: 1-2 hours
  • Drug treatment and culture: 12-16 hours
  • Phenotypic assessment: 1-2 hours
  • Additional analyses (immunostaining, Western blot): 4-24 hours
Phenotypic Assessment Methods

Polar Body Extrusion Scoring:

  • Examine oocytes under inverted microscope at 200-400× magnification
  • Count oocytes with clearly visible polar bodies
  • Express results as percentage of total oocytes cultured

Spindle and Chromosome Analysis:

  • Fix oocytes in 4% paraformaldehyde for 30 minutes
  • Permeabilize with 0.5% Triton X-100 for 20 minutes
  • Block in 1% BSA for 1 hour
  • Incubate with anti-α-tubulin antibody (1:200) overnight at 4°C
  • Incubate with fluorescent secondary antibody (1:500) for 1 hour
  • Counterstain chromosomes with Hoechst 33342 (5 μg/mL) or PI
  • Image using confocal microscopy

α-Tubulin Acetylation Analysis:

  • Follow above protocol using anti-acetylated-α-tubulin antibody (1:200)
  • Quantify fluorescence intensity compared to controls
  • Alternatively, analyze by Western blot using same antibody

Signaling Pathways & Mechanisms

The molecular mechanisms underlying this compound-induced meiotic arrest involve multiple interconnected pathways:

G TubA TubA HDAC6 HDAC6 TubA->HDAC6 Inhibits Sirtuins Sirtuins TubA->Sirtuins Alters Expression Microtubules Microtubules HDAC6->Microtubules Deacetylates α-tubulin CellCycle CellCycle Sirtuins->CellCycle Dysregulation Signaling Signaling Sirtuins->Signaling p53/MAPK Pathways Metabolism Metabolism Sirtuins->Metabolism Oxidative Phosphorylation Spindle Spindle Microtubules->Spindle Disrupts Assembly Chromosome Chromosome Microtubules->Chromosome Causes Misalignment MaturationArrest MaturationArrest Spindle->MaturationArrest Leads to Chromosome->MaturationArrest CellCycle->MaturationArrest Signaling->MaturationArrest Metabolism->MaturationArrest

This mechanism diagram illustrates how this compound's effects extend beyond HDAC6 inhibition to include sirtuin pathway modulation, ultimately disrupting microtubule dynamics, spindle formation, and chromosome alignment, while simultaneously affecting cell cycle regulation, signaling pathways, and metabolic processes - all converging to induce meiotic arrest.

Troubleshooting Common Experimental Issues

Incomplete Meiotic Arrest

Problem: Despite TubA treatment, significant percentage of oocytes continue to mature and extrude polar bodies.

Potential Causes and Solutions:

  • Compound degradation: Prepare fresh TubA stock solution and verify supplier certificate of analysis
  • Insufficient concentration: Increase TubA concentration to 15-20 μM range
  • Timing issues: Ensure treatment begins before GVBD initiation; add TubA immediately after oocyte collection
  • Strain variability: Different mouse strains may show varying sensitivity; optimize concentration for specific strain
Excessive Oocyte Death or Degeneration

Problem: High percentage of oocytes show degenerative changes or death following TubA treatment.

Potential Causes and Solutions:

  • DMSO toxicity: Ensure final DMSO concentration does not exceed 0.1%
  • Excessive TubA concentration: Reduce to 5-10 μM range
  • Extended culture duration: Limit treatment duration to 12-16 hours maximum
  • Medium conditions: Verify proper pH (7.2-7.4) and osmolarity (250-300 mOsm) of maturation medium
Inconsistent Results Between Experiments

Problem: Significant variability in TubA effects between experimental replicates.

Potential Causes and Solutions:

  • Animal age variability: Use animals within narrow age range (4-6 weeks preferred)
  • Oocyte quality differences: Collect oocytes only from clearly visible antral follicles
  • Drug handling variations: Use consistent thawing procedures for TubA aliquots
  • Seasonal variations: Maintain consistent animal housing conditions (light cycles, temperature)

Alternative Approaches & Complementary Techniques

Verification of HDAC6-Specific Effects

Given concerns about TubA specificity, researchers should consider these complementary approaches:

  • Genetic HDAC6 knockdown: Compare TubA effects with HDAC6 knockout or knockdown models
  • Multiple HDAC6 inhibitors: Validate findings using alternative HDAC6 inhibitors (e.g., Tubacin, ACY-1215)
  • Rescue experiments: Attempt to reverse TubA effects with HDAC6 overexpression
Therapeutic Applications

For researchers investigating therapeutic applications:

  • TUBB8 mutation models: Consider TubA treatment in oocytes with TUBB8 mutations that cause maturation defects [6]
  • Combination approaches: Explore synergistic effects with other cytoskeletal modulators
  • Dose-response characterization: Establish minimal effective concentration for rescue effects

Conclusion

This compound represents a valuable research tool for studying meiotic arrest and HDAC6 function in oocytes, though researchers must remain aware of its potential off-target effects and broader impact on cellular pathways. By following the optimized protocols, troubleshooting guides, and validation approaches outlined in this technical support document, researchers can effectively utilize this compound in their oocyte maturation studies while properly interpreting results within the context of both HDAC6-specific and potential non-specific effects. The emerging evidence of TubA's potential to rescue certain genetic oocyte defects [6] further highlights its value not only as a research tool but as a potential therapeutic candidate for specific forms of female infertility.

References

Tubastatin A vehicle composition for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Vehicle Compositions for In Vivo Studies

The table below summarizes the specific vehicle compositions and administration details for Tubastatin A from peer-reviewed studies.

Vehicle Composition Administration Route Dosage Animal Model Purpose / Key Findings Source
5% DMSO in "10% HP-β-CD in saline" (pH adjusted with 0.5 M HCl) Intravenous (IV) & Oral (PO) 3 mg/kg (IV), 30 mg/kg (PO) CD1 mice Pharmacokinetic (PK) study; showed high plasma clearance and low oral bioavailability. [1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% H2O Intraperitoneal (IP) 10 mg/kg C57BL/6J mice (depression model) Behavioral study; produced rapid and sustained antidepressant effects. [2]
Information not specified in source Intraperitoneal (IP) 25 mg/kg to 100 mg/kg Various disease models Efficacy and tolerability in neurological, autoimmune, cardiac, and pulmonary disease models. [1]

Experimental Protocol: Measuring this compound's Effect on α-Tubulin Acetylation

A common way to confirm HDAC6 inhibition by this compound in vivo is to measure the acetylation levels of its substrate, α-tubulin. Here is a typical pharmacodynamic (PD) protocol derived from the search results:

  • Animal Model: The study was conducted in mice [1].
  • Drug Administration: this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg [1].
  • Tissue Collection:
    • Animals were sacrificed at various time points post-injection (e.g., 1 hour, 2 hours, etc.) to establish a time-course profile.
    • Target tissues (e.g., heart, brain) were collected for analysis [1].
  • Biomarker Analysis:
    • The level of acetylated α-tubulin (Ac-α-tubulin) in the tissue samples was measured, typically using Western blot analysis [1] [2].
    • The study found that Ac-α-tubulin levels reached their maximum at 1 hour after administration and then decreased in a time-dependent manner [1].

The following diagram illustrates this experimental workflow:

G Start Start: In Vivo PD Study A Administer this compound (10 mg/kg, IP injection) Start->A B Sacrifice animals and collect tissues (e.g., heart, brain) at multiple time points A->B C Homogenize tissue and analyze acetylated α-tubulin (Ac-α-tubulin) levels via Western Blot B->C D Result: Ac-α-tubulin levels peak at 1 hour post-injection C->D

Key Considerations for Your Research

When planning your experiments with this compound, please keep the following points in mind:

  • Administration Route Matters: The intraperitoneal (IP) route is often preferred over oral administration for this compound. This is because IP injection circumvents its high efflux in the gastrointestinal tract, which is a major cause of its low oral bioavailability (around 6%) [1].
  • Brain Penetration is Limited: this compound has limited blood-brain barrier (BBB) penetration due to a high efflux ratio, resulting in a low brain-to-plasma ratio (0.15) [1]. While some efficacy in brain disease models has been demonstrated, this indicates that a higher dose or a different inhibitor with better brain bioavailability (like ACY-738/ACY-775 mentioned in one study [3]) may be required for central nervous system targets.
  • Stability in Mouse Plasma: this compound has a relatively short half-life (about 30 minutes) in mouse plasma, which contributes to its high plasma clearance [1]. This is a critical factor for designing dosing schedules.

References

Comprehensive Comparison Guide: Tubastatin A vs. Entinostat - HDAC Inhibitor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HDAC Inhibitors and Selectivity

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing crucial roles in gene expression regulation and cellular homeostasis. The eleven zinc-dependent HDAC isozymes are classified into four groups: Class I (HDACs 1, 2, 3, 8), Class IIa (HDACs 4, 5, 7, 9), Class IIb (HDACs 6, 10), and Class IV (HDAC11). Inhibitor selectivity has emerged as a critical factor in therapeutic development, as non-selective HDAC inhibitors often cause significant side effects including thrombocytopenia, cardiotoxicity, and gastrointestinal complications [1]. This comparison guide objectively examines two strategically distinct HDAC inhibitors—Tubastatin A and Entinostat—focusing on their selectivity profiles, experimental data, and research applications to inform scientific decision-making.

The development of isoform-selective HDAC inhibitors represents an important advancement in epigenetic drug discovery, potentially enabling targeted therapeutic interventions with reduced off-target effects. This compound exemplifies a highly selective approach, focusing primarily on HDAC6 inhibition, while Entinostat demonstrates class-level selectivity, primarily targeting Class I HDACs. Understanding their distinct selectivity profiles, molecular mechanisms, and functional consequences is essential for researchers selecting appropriate tools for experimental design or therapeutic development [2] [1].

Selectivity Profiles and Key Characteristics

Comparative Selectivity Analysis

Table 1: Direct Comparison of this compound and Entinostat Selectivity Profiles

Parameter This compound Entinostat
Primary Target HDAC6 HDAC1, HDAC3
Inhibitor Class HDAC6-selective Class I-selective
HDAC1 IC₅₀ 16.4 µM [2] Nanomolar range [3]
HDAC6 IC₅₀ 15 nM [2] No significant activity
Selectivity Ratio (HDAC6/HDAC1) >1,000-fold [2] Not applicable
Key Secondary Targets HDAC8 (57-fold selectivity over HDAC6) [4] HDAC2 (micromolar activity) [3]
Cellular Localization of Targets Predominantly cytoplasmic [5] Primarily nuclear [3]
Structural and Mechanistic Basis for Selectivity

This compound achieves its remarkable selectivity through strategic molecular design that capitalizes on structural differences in the catalytic channel rim between HDAC isoforms. The tetrahydro-γ-carboline cap group of this compound is both large and rigid enough to comfortably occupy the rim region of HDAC6, but clashes with the narrower rim regions of HDAC1 and other Class I HDACs [2]. The p-tolyl linker group further enhances this selectivity by fixing the rotational axis at approximately 113°, optimally positioning the cap group within HDAC6's wider catalytic channel. This sophisticated molecular design results in potent HDAC6 inhibition (IC₅₀ = 15 nM) with minimal activity against other HDACs except for moderate inhibition of HDAC8 (IC₅₀ = 854 nM) [2] [4].

Entinostat employs a different selectivity strategy, specifically targeting Class I HDACs while sparing Class II enzymes. It demonstrates hierarchical potency within Class I HDACs, with highest potency against HDAC1 (nanomolar range), significantly less potency against HDAC2 and HDAC3 (micromolar range), and no reported activity against HDAC8 or any Class II HDACs [3]. This selective inhibition profile stems from Entinostat's molecular structure that preferentially interacts with structural features unique to Class I catalytic domains. The nuclear localization of Entinostat's primary targets aligns with its effects on gene expression through histone hyperacetylation, contrasting with this compound's primarily cytoplasmic actions through tubulin acetylation [3] [2].

Experimental Assessment Methodologies

Standardized Protocols for HDAC Inhibition Assays

Table 2: Experimental Protocols for Assessing HDAC Inhibitor Activity

Assay Type Methodology Details Key Measurements Relevant Citations
Cell-Free Enzyme Inhibition Purified human HDAC protein incubated with inhibitors and fluorogenic substrates (e.g., RHK-K(Ac)-AMC); fluorescence measured after 30 min - 4 hrs IC₅₀ values determined by curve-fitting dose/response slopes [2] [4]
Cellular Target Engagement Treatment of human cancer cell lines (HeLa, SHSY5Y) for 6-8 hrs; measurement of α-tubulin or histone acetylation by immunofluorescence or Western blot Acetylation level increases relative to untreated controls; cellular IC₅₀ values [2] [4]
Chromatin Immunoprecipitation (ChIP) Cross-linked chromatin from treated cells immunoprecipitated with HDAC-specific antibodies; bound DNA quantified by PCR HDAC occupancy at specific genomic loci (e.g., HIV LTR) following inhibitor treatment [3]
Antiproliferative Assays Treatment of cancer cell lines for 48-72 hrs; cell viability measured by MTT, MTS, or CCK-8 assays IC₅₀ values for growth inhibition; apoptosis markers [4] [6]
Experimental Workflow Visualization

The following diagram illustrates the key experimental approaches for evaluating HDAC inhibitor selectivity and activity:

G A HDAC Inhibitor Testing B Biochemical Assays A->B C Cellular Assays A->C D Functional Outcomes A->D E Enzyme Activity Measurement B->E F Target Engagement Verification C->F G Gene Expression Analysis C->G H Phenotypic Effects D->H I IC₅₀ Determination E->I J Selectivity Profiling F->J K Mechanistic Studies G->K L Therapeutic Potential H->L

Diagram 1: Experimental workflow for evaluating HDAC inhibitor selectivity and activity, encompassing biochemical, cellular, and functional assessment methods.

Research Applications and Therapeutic Implications

Distinct Cellular Effects and Research Applications

This compound induces pronounced cytoplasmic changes through its primary action on HDAC6, resulting in marked α-tubulin hyperacetylation without significant effects on histone acetylation [2]. This unique profile makes it particularly valuable for studying cytoskeletal dynamics, intracellular transport, and protein aggregation processes. In disease models, this compound demonstrates neuroprotective properties in primary cortical neuron cultures against glutathione depletion-induced oxidative stress without neuronal toxicity, forecasting potential applications in neurodegenerative conditions [2]. Additionally, it promotes autophagy activation and increases apoptosis in various cancer cell lines, supporting its investigation as an anticancer agent, particularly in combination therapies [4].

Entinostat exerts its primary effects in the nuclear compartment, inducing histone hyperacetylation and chromatin remodeling that leads to altered gene expression patterns [3]. This mechanism underlines its applications in cancer therapy, where it has been shown to mediate HER2 downregulation in gastric cancer cells, providing the basis for its particular efficacy in HER2-amplified tumors [6]. In HIV research, Entinostat induces virus production from latently infected primary CD4+ T cells by removing HDAC1 from the HIV long terminal repeat, making it an attractive option for HIV latency reversal strategies [3]. More recently, Entinostat has demonstrated potential in cell therapy enhancement, sustaining chimeric antigen receptor (CAR) expression in CAR-NK cells and thereby enhancing their anti-tumor efficacy in multiple myeloma models [7].

Signaling Pathways and Physiological Effects

The following diagram illustrates the distinct signaling pathways and physiological effects of this compound and Entinostat:

G A This compound B HDAC6 Inhibition A->B C α-tubulin acetylation B->C D Cytoskeletal modification C->D E Altered intracellular transport C->E F Neuroprotection C->F G Entinostat H Class I HDAC Inhibition (HDAC1/2/3) G->H I Histone hyperacetylation H->I J Chromatin remodeling I->J K Altered gene expression I->K L HER2 downregulation J->L M HIV latency reversal J->M K->L K->M

Diagram 2: Comparative signaling pathways of this compound (HDAC6-selective) and Entinostat (Class I-selective) showing their distinct mechanisms and physiological outcomes.

Critical Research Considerations

Interpretation of Contradictory Evidence

While this compound is widely characterized as a highly selective HDAC6 inhibitor, some contradictory evidence merits consideration. A 2019 study suggested that this compound may inhibit both HDAC and Sirtuin activities in mouse oocytes rather than functioning as a specific HDAC6 inhibitor [8]. RNA-sequencing analysis revealed that this compound treatment caused significant changes in the expression of multiple HDAC subfamily genes (Hdac6, 10, and 11) and Sirtuins (2, 5, 6, and 7). The authors concluded that this compound-induced abnormal meiotic maturation and oocyte senescence might result from combined HDAC and Sirtuin inhibition rather than HDAC6 inhibition alone [8]. Researchers should consider these potential off-target effects when interpreting results, particularly in complex biological systems.

For Entinostat, the primary consideration involves its hierarchical selectivity within Class I HDACs. While described as a Class I-selective inhibitor, it actually demonstrates nanomolar potency only against HDAC1, with significantly reduced potency (micromolar range) against HDAC2 and HDAC3 [3]. This potency gradient means that cellular effects observed at lower concentrations primarily reflect HDAC1 inhibition, while higher concentrations may engage additional HDACs. Chromatin immunoprecipitation studies have shown that Entinostat treatment removes HDAC1 specifically from the HIV long terminal repeat in latently infected primary CD4+ T cells, while vorinostat (a pan-HDACi) removes both HDAC1 and HDAC2 [3]. These nuances in mechanism of action should inform experimental design and data interpretation.

Research Applications Guidance
  • Neurodegenerative Disease Research: this compound is preferred for studies focusing on cytoskeletal integrity, axonal transport, and protein aggregation due to its specific HDAC6 inhibition and neuroprotective effects without significant toxicity [2].

  • Cancer Epigenetics Studies: Entinostat is recommended for investigations requiring transcriptional reprogramming and cell differentiation effects, particularly in HER2-amplified cancers where it demonstrates potent downregulation of oncogenic signaling [6].

  • HIV Latency Reversal: Entinostat has demonstrated specific efficacy in reversing HIV latency through selective HDAC1 inhibition, making it suitable for HIV cure strategies with potentially fewer side effects than pan-HDAC inhibitors [3].

  • Combination Therapy Screening: this compound shows promise in combination with proteasome inhibitors for cancer treatment, while Entinostat demonstrates synergy with HER2 inhibitors and immunotherapies, providing rational bases for combination therapy development [7] [6].

  • In Vivo Disease Modeling: Both compounds present favorable profiles for in vivo studies, with this compound demonstrating blood-brain barrier penetration and Entinostat showing well-characterized pharmacokinetics in multiple species, supporting their use in preclinical disease modeling [2] [6].

Conclusion

References

Tubastatin A vs ACY1215 HDAC6 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Potency and Selectivity Profile

The table below provides a direct comparison of the half-maximal inhibitory concentration (IC50) values for HDAC6 and other selected HDAC isoforms. A lower IC50 value indicates higher potency.

Inhibitor HDAC6 IC50 (nM) HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC8 IC50 (nM) Key Selectivity (HDAC6 vs. Class I)
Tubastatin A (TubA) 0.018 [1] 3.2 [1] 3.5 [1] 4.9 [1] Information missing >1000-fold [1]
ACY-1215 (Ricolinostat) 0.0047 [2] 0.058 [1] 0.048 [1] 0.051 [1] 0.1 [1] ~10-fold [2]

Key Characteristics and Research Applications

Beyond pure potency, the choice between these inhibitors often depends on their specific properties and validated applications in different research models.

  • This compound: Characterized by its exceptional selectivity for HDAC6 over Class I HDACs, which exceeds 1000-fold [1]. It is widely used as a reference HDAC6 inhibitor in preclinical research.

    • In Vivo Models: Efficacy has been demonstrated in a rat model of ischemic stroke (Middle Cerebral Artery Occlusion), where it reduced brain infarction and improved functional recovery [3]. It also shows protective effects in a mouse model of osteoarthritis by reducing chondrocyte apoptosis and ECM degradation [4].
  • ACY-1215 (Ricolinostat): Notable for being one of the first orally bioavailable HDAC6-selective inhibitors [2]. While highly potent against HDAC6, its selectivity over Class I HDACs is more moderate, around 10-fold [2].

    • Research Applications: Its role in cancer research is prominent, particularly in multiple myeloma, where it shows synergistic effects with proteasome inhibitors like bortezomib [5] [2]. Recent studies also explore its potential in non-alcoholic fatty liver disease (NAFLD) and in modulating the tumor microenvironment for cancer immunotherapy [6] [7].

Core Experimental Protocols for HDAC6 Inhibition

The biological effects of these inhibitors are typically validated through specific experimental workflows. Key methodologies are outlined below, with a general workflow for assessing HDAC6 inhibition and its functional consequences in cellular models.

G Start Start: Treat Cells with HDAC6 Inhibitor Step1 Verify Target Engagement: Western Blot for Acetylated α-tubulin Start->Step1 Step2 Assess Functional Outcome Step1->Step2 Step3a e.g., Cell Viability Assay (MTT, CCK-8) Step2->Step3a Step3b e.g., Apoptosis Assay (Western Blot for Caspases) Step2->Step3b Step3c e.g., Gene/Protein Expression (qPCR, Western Blot) Step2->Step3c End Data Analysis Step3a->End Step3b->End Step3c->End

Key Methodological Details
  • Verifying HDAC6 Inhibition: The most common method to confirm HDAC6 inhibition is by measuring the acetylation status of its primary substrate, α-tubulin, via Western blot [4] [3] [5]. An increase in acetylated α-tubulin levels, without a change in acetylated histones, indicates successful and selective HDAC6 inhibition.

  • Assessing Anti-Tumor Efficacy: In cancer research, the synergistic effect between ACY-1215 and bortezomib was evaluated using cell viability assays (MTT) on multiple myeloma cell lines. Apoptosis was confirmed by measuring the activation of caspases (-3, -8, -9) and PARP cleavage using Western blot [5].

  • In Vivo Administration: For animal studies, these inhibitors are typically administered via intraperitoneal injection. For instance, this compound has been used at 25 mg/kg in rat stroke models [3], while ACY-1215 has been used at 50 mg/kg in mouse cancer models [6]. Effects on the brain are confirmed by observing increased α-tubulin acetylation in brain tissues post-treatment [3].

How to Choose for Your Research

  • Choose this compound if: Your research priority is achieving maximum selectivity for HDAC6 over Class I HDACs to minimize off-target effects and precisely elucidate HDAC6-specific biology. It has a strong track record in neuroscience and osteoarthritis research.
  • Choose ACY-1215 if: You require oral bioavailability or are focusing on oncology research, particularly hematological malignancies like multiple myeloma. Its well-documented synergy with proteasome inhibitors makes it highly suitable for combination therapy studies.

References

Tubastatin A comparison other hydroxamate HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Potency Profile

The table below summarizes key in vitro data for Tubastatin A and other common hydroxamate HDAC inhibitors.

Inhibitor Primary Target HDAC6 IC₅₀ HDAC1 IC₅₀ HDAC8 IC₅₀ Selectivity Ratio (HDAC1/6) Key Characteristics
This compound HDAC6 15 nM [1] ~17 µM [1] 854 nM [1] >1,000-fold [1] Highly selective for HDAC6 over Class I HDACs, except for moderate activity on HDAC8 (57-fold selective) [1].
Vorinostat (SAHA) Pan-HDAC ~20 nM [2] ~20 nM [2] Information Missing ~1-fold A broad-spectrum, pan-inhibitor; approved for cutaneous T-cell lymphoma [2] [3].
Trichostatin A (TSA) Pan-HDAC Class I, II (inclusive) [2] Class I, II (inclusive) [2] Information Missing ~1-fold A classic, potent pan-HDAC inhibitor often used in research [2].
Belinostat (PXD101) Pan-HDAC Class I, II (inclusive) [2] Class I, II (inclusive) [2] Information Missing ~1-fold A pan-HDAC inhibitor approved for peripheral T-cell lymphoma [2].
Panobinostat (LBH589) Pan-HDAC Class I, II (inclusive) [2] Class I, II (inclusive) [2] Information Missing ~1-fold A potent pan-HDAC inhibitor approved for multiple myeloma [2].
Cmpd. 18 HDAC6 5.41 nM [4] Information Missing Information Missing 117.23 (for HDAC1) [4] A recently discovered AI-driven HDAC6 inhibitor with higher potency and selectivity than this compound [4].

Biological Effects and Functional Comparisons

Different selectivity profiles lead to distinct biological outcomes and research applications.

  • Mechanism of this compound: It potently inhibits HDAC6, a unique cytoplasmic deacetylase. This leads to the accumulation of acetylated α-tubulin, a primary HDAC6 substrate, which impacts cell motility, intracellular transport, and protein aggregate clearance [5] [3]. It also promotes the acetylation of other non-histone proteins like HSP90 and peroxiredoxin [5].
  • Anti-inflammatory Effects: this compound (at 0.5 mg/kg, i.p. daily) was shown to promote the suppressive activity of regulatory T-cells (Tregs) in mouse models of colitis and cardiac allograft rejection [1]. In vitro, it inhibits the secretion of pro-inflammatory cytokines TNF-α (IC₅₀ = 272.5 nM) and IL-6 (IC₅₀ = 712.9 nM) from LPS-stimulated human monocytes [6].
  • Anti-cancer Mechanisms: While pan-HDACi often induce cell cycle arrest and apoptosis, this compound's effects are more nuanced. It can inhibit cancer cell proliferation and induce G1 arrest in melanoma cells [1]. It's important to note that one study suggested its effects in mouse oocytes might involve broader inhibition of other HDACs and Sirtuins, indicating that off-target effects can be context-dependent [7].

Experimental Protocols

Here are standard methodologies used to generate the data cited in this guide.

HDAC Enzyme Inhibition Assay (IC₅₀ Determination)

This biochemical assay determines a compound's potency and selectivity against purified HDAC enzymes [1].

  • Enzyme Preparation: Use isolated recombinant human HDAC proteins (e.g., HDAC1, 2, 3, 6, 8, etc.).
  • Substrate Incubation: Incubate the HDAC enzyme with a fluorogenic acetylated peptide substrate (e.g., a peptide from p53 residues 379-382 for HDAC6) in the presence of the inhibitor (this compound) serially diluted in DMSO.
  • Reaction and Development: The deacetylation reaction is coupled with a developer solution to produce a fluorescent signal.
  • Data Analysis: Measure fluorescence. The IC₅₀ value is calculated by curve-fitting the dose-response data. Control inhibitors like Trichostatin A (TSA) are typically included [1].
Cellular Target Engagement (Western Blot for α-tubulin Acetylation)

This cell-based assay confirms that this compound engages HDAC6 and produces the expected pharmacological effect.

  • Cell Treatment: Culture relevant cell lines (e.g., MCF-7, neuron cultures) and treat with this compound (a common working concentration is 10 µM) or a vehicle control (DMSO) for a set period (e.g., 24 hours) [1].
  • Protein Extraction and Gel Electrophoresis: Lyse the cells, quantify protein concentration, and separate the proteins by molecular weight using SDS-PAGE.
  • Blotting and Detection: Transfer proteins to a membrane, block, and incubate with a primary antibody specific for acetylated α-tubulin. After incubation with a secondary antibody, detect the signal. An increase in acetylated α-tubulin levels confirms HDAC6 inhibition [1].

Guidance for Researcher Use

To help visualize the core experimental workflow for characterizing an HDAC6 inhibitor like this compound, the following diagram outlines the key steps:

cluster_enzyme In Vitro Enzyme Assay cluster_cellular Cellular Functional Assays cluster_models In Vivo Validation start Characterizing an HDAC6 Inhibitor enzyme Determine IC₅₀ and Selectivity start->enzyme cellular Validate Target Engagement and Phenotypic Effects enzyme->cellular Identifies Potent & Selective Compound step1 • Use purified HDAC enzymes • Fluorogenic substrate • Dose-response curve enzyme->step1 models Evaluate Efficacy in Disease Models cellular->models Confirms Cellular Activity step2 • Western Blot for Acetylated α-tubulin • Cytokine secretion (e.g., TNF-α) • Cell proliferation/apoptosis cellular->step2 step3 • Administer inhibitor (e.g., IP) • Measure biomarker levels • Assess disease-specific outcomes models->step3

Key Considerations for Your Research

  • Choose Pan-HDACi for broad epigenetic effects like vorinostat for robust induction of cell cycle arrest and apoptosis across many cancer types [2].
  • Choose Selective HDAC6i like this compound to probe specific HDAC6 biology with a potentially improved safety profile, useful in neuroscience, immunology, and oncology research where tubulin acetylation is key [6] [1].
  • Be aware of the selectivity caveat; while highly selective, this compound can inhibit HDAC8 at higher concentrations, and its effects may be complex in some biological systems [7] [1].
  • Consult the latest literature for emerging compounds like Cmpd. 18, which may offer superior profiles for your specific application [4].

References

Tubastatin A alcohol consumption study vs other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of HDAC Inhibitors on Ethanol Intake

The table below summarizes the experimental findings from a study testing three HDAC inhibitors on male rats selectively bred for high ethanol consumption [1].

HDAC Inhibitor HDAC Isoform Target Efficacy in HAD1 Rats Efficacy in P Rats Key Finding
Tubastatin A HDAC6 (selective) No reduction in ethanol intake No reduction in ethanol intake Inhibition of HDAC6 does not appear to regulate ethanol intake [1].
Entinostat HDAC1 & HDAC3 (selective) Reduced 2-, 4-, & 24-h intake Reduced 24-h intake (highest dose) A selective Class I HDACi can effectively reduce ethanol intake [1].
Quisinostat Pan-HDACi (Class I & II) Reduced 24-h intake (high dose) No reduction in ethanol intake Efficacy may vary significantly between different rodent lines [1].

Detailed Experimental Data and Methodology

For a deeper analysis, here are the specific experimental protocols and results from the key comparative study.

Experimental Model and Baseline Data
  • Animal Models: Adult male high alcohol drinking line 1 (HAD1) rats and alcohol-preferring (P) rats [1]. These lines satisfy criteria for an animal model of alcoholism and achieve pharmacologically relevant blood alcohol concentrations [1].
  • Ethanol Access: Prior to testing, rats had 8 weeks of continuous 24-hour, 3-bottle, free-choice access to 15% and 30% ethanol concurrently with water [1].
Drug Testing Protocol and Results
  • Dosing Regimen: Each inhibitor was tested over 4-5 consecutive days. Tubastatin-A was administered at 0, 1.25, 2.5, and 5 mg/kg (intraperitoneal, i.p.) [1].
  • Primary Outcome: Measurement of 2-hour, 4-hour, and 24-hour ethanol intake after administration [1].
  • Key Result for this compound: The study concluded that "Tubastatin-A did not alter ethanol intake in either rat line" at any of the tested doses or time points [1].

Mechanisms and Context for this compound's Lack of Efficacy

The divergent results between this compound and Entinostat/Quisinostat can be understood by examining their primary molecular targets and downstream effects.

G cluster_class1 Class I HDAC Inhibition (e.g., Entinostat) cluster_class2b HDAC6 Inhibition (e.g., this compound) HDACi HDAC Inhibitor Administration A HDAC1/3 Inhibition (Primarily Nuclear) HDACi->A E HDAC6 Inhibition (Primarily Cytoplasmic) HDACi->E B Altered Histone Acetylation A->B C Changes in Gene Transcription B->C D Reduced Ethanol Intake C->D F ↑ Acetylated α-Tubulin E->F G Improved Axonal Transport Activation of Autophagy ↑ FGF-21 Expression F->G H No Change in Ethanol Intake G->H

  • Target Specificity: Entinostat (HDAC1/3) and Quisinostat (pan-HDACi) inhibit Class I HDACs, which are primarily nuclear and regulate gene expression by modifying histones [1] [2]. This can lead to widespread changes in transcription that impact addictive behaviors. In contrast, this compound is a highly selective inhibitor of HDAC6, a cytoplasmic enzyme whose primary substrates are non-histone proteins like α-tubulin [3] [4] [5].
  • Distinct Biological Outcomes: HDAC6 inhibition by this compound is associated with beneficial cellular outcomes such as activation of autophagy, reduced oxidative stress, and improved mitochondrial transport [3] [5]. However, these mechanisms appear insufficient to directly modulate the complex neurobiological pathways driving ethanol consumption in the tested models [1].
  • Potential Off-Target Effects: A 2023 study identified that this compound can directly bind and inhibit the enzyme GPX4, inducing a type of cell death called ferroptosis in cancer cells. Crucially, this effect was independent of its inhibition of HDAC6, as other HDAC6 inhibitors did not replicate it [6]. This finding highlights the importance of using multiple, chemically distinct inhibitors to confirm that an effect is truly target-dependent.

Interpretation for Research and Development

  • HDAC6 is not a promising single target for reducing alcohol consumption. The evidence suggests that inhibiting cytoplasmic HDAC6 does not engage the key neural circuits or transcriptional mechanisms that drive ethanol consumption behavior.
  • Class I HDACs (e.g., HDAC1, HDAC2, HDAC3) remain a more viable target for AUD pharmacotherapy development, as shown by the efficacy of Entinostat [1] [2].
  • Consider this compound's non-HDAC6 effects. In studies where this compound shows a biological effect, researchers should control for potential off-target actions, such as GPX4 inhibition, to accurately attribute the mechanism [6].

References

Tubastatin A validation acetylated tubulin biomarker Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary for Tubastatin A

Biological Context Cell Line / Animal Model This compound Concentration / Dose Key Outcome on Acetylated α-Tubulin Experimental Method Citation
In Vitro Selectivity Validation U266B1 (Human Cancer Cells) ~0.015 µM (IC50 estimated) Robust increase, used to validate HCA assay for HDAC6 selectivity High-Content Analysis (HCA) [1]
Glioblastoma Research LN405 & T98G (Human Glioblastoma Cells) 5 - 50 µM Notable increase in acetylated α-tubulin levels Western Blot [2]
Stroke Model (Rat) Rat MCAO Model (In Vivo) 25 mg/kg (IP injection) Restored decreased acetylation levels in ischemic brain cortex and striatum Western Blot [3]
Hemorrhagic Shock (Rat) Wistar-Kyoto Rat Model (In Vivo) 70 mg/kg Prevented acute lung injury; associated with increased acetylation (in vitro data) Histology, In Vitro Western Blot [4] [5]
Endothelial Barrier (In Vitro) HUVECs (Human Endothelial Cells) 15 µM Attenuated anoxia-induced hyperpermeability Western Blot [4] [5]
Pharmacokinetics/ Dynamics (Mouse) CD1 Mouse (In Vivo) 10 mg/kg (IP injection) Max. increase of Ac-α-tubulin in heart at 1 hr post-injection Western Blot (Pharmacodynamic) [6]

Detailed Experimental Protocols

The following protocols detail how to detect acetylated α-tubulin and validate this compound's activity in a laboratory setting.

Western Blot Protocol for Acetylated α-Tubulin Detection

This is a common method used across multiple studies to assess HDAC6 inhibition [4] [2] [3].

  • 1. Cell Culture and Treatment: Grow cells (e.g., glioblastoma lines like T98G or primary cells like HUVECs) to about 70% confluency. Treat with this compound (typical research concentrations range from 15 to 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours) [2].
  • 2. Cell Lysis: Wash cells with cold PBS. Lyse cells using a cold RIPA buffer supplemented with protease inhibitors. Keep samples on ice for 30 minutes, then centrifuge at around 12,000-16,000 g for 15 minutes at 4°C. Collect the supernatant [2] [7].
  • 3. Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA (bicinchoninic acid) assay [7].
  • 4. Gel Electrophoresis and Transfer: Load an equal amount of protein (e.g., 10-30 µg) per lane onto an SDS-PAGE gel. Separate proteins via electrophoresis, then transfer them onto a PVDF or nitrocellulose membrane [2] [8].
  • 5. Immunoblotting:
    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
    • Primary Antibody Incubation: Incubate with specific primary antibodies diluted in blocking buffer, typically overnight at 4°C.
      • Acetylated α-tubulin antibody: (e.g., Lys40, #3971 from Cell Signaling Technology) [4].
      • Total α-tubulin antibody: To serve as a loading control [9].
    • Washing and Secondary Antibody: Wash the membrane and incubate with an appropriate fluorescently-labeled or HRP-conjugated secondary antibody for 1 hour at room temperature [2].
  • 6. Detection and Analysis: Visualize the protein bands using a compatible imaging system (e.g., LI-COR Odyssey for fluorescent antibodies). The level of tubulin acetylation is calculated by normalizing the signal intensity of acetylated α-tubulin to that of total α-tubulin [9].
High-Content Analysis (HCA) Cellular Assay

This quantitative cellular assay simultaneously monitors inhibition of HDAC6 and Class I HDACs [1].

  • Cell Seeding: Seed an optimized number of cells (e.g., U266B1) into multi-well plates.
  • Compound Treatment: Treat cells with this compound or other HDAC inhibitors.
  • Fixation and Permeabilization: Fix cells and permeabilize them using validated reagents.
  • Immunofluorescence Staining:
    • Stain with a primary antibody specific for acetylated α-tubulin (to report on HDAC6 inhibition).
    • Stain with a primary antibody specific for acetylated histone H3 (to report on Class I HDAC inhibition).
    • Use fluorescently-labeled secondary antibodies and nuclear dyes.
  • Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire images. Quantify the fluorescence intensity of acetylated α-tubulin in the cytoplasm and acetylated histone H3 in the nucleus. The selectivity of a compound for HDAC6 is determined by the ratio of its potency for increasing α-tubulin acetylation versus histone H3 acetylation [1].

Mechanism of Action and Workflow

The following diagram illustrates the mechanism of this compound and the experimental workflow for validating its effect.

cluster_exp Experimental Validation Workflow TubA This compound HDAC6 HDAC6 Enzyme TubA->HDAC6  Inhibits AcTub Acetylated α-Tubulin HDAC6->AcTub  Deacetylates CellFunc Altered Cell Function AcTub->CellFunc  Leads to Treat Treat Cells with TubA Lyse Lyse Cells & Extract Protein Treat->Lyse WB Western Blot Lyse->WB Quant Quantify Ac-Tubulin / Total Tubulin WB->Quant Quant->AcTub  Measures

This diagram shows that this compound inhibits the HDAC6 enzyme [6], leading to the accumulation of its substrate, acetylated α-tubulin. This accumulation can alter critical cellular functions, which is the subject of research. The experimental workflow (gray box) outlines the key steps to validate this effect in a lab setting.

Key Insights for Researchers

  • A Well-Established Biomarker: Acetylated α-tubulin (specifically at Lys40) is a consistent, widely used, and reliable pharmacodynamic biomarker for confirming HDAC6 inhibition by this compound in both cellular and animal models [6] [3].
  • Demonstrated Functional Effects: Beyond simply validating target engagement via acetylated α-tubulin, research shows this compound induces meaningful biological outcomes, including reversal of the malignant phenotype in glioblastoma cells [2], protection against endothelial barrier dysfunction [4] [5], and neuroprotection in stroke models [3].
  • Consider the Pharmacokinetics: Animal studies indicate that this compound has a short plasma half-life and limited brain penetration due to efflux pumps. However, efficacy in brain disease models has been achieved with specific dosing regimens (e.g., 25 mg/kg IP), underscoring the importance of context in PK/PD relationships [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

335.16337692 g/mol

Monoisotopic Mass

335.16337692 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XTSOX1NF8

Wikipedia

Tubastatin A

Dates

Last modified: 08-15-2023
1: Kozlov MV, Kleymenova AA, Konduktorov KA, Malikova AZ, Kochetkov SN. Selective inhibitor of histone deacetylase 6 (tubastatin A) suppresses proliferation of hepatitis C virus replicon in culture of human hepatocytes. Biochemistry (Mosc). 2014 Jul;79(7):637-42. doi: 10.1134/S0006297914070050. PubMed PMID: 25108326.
2: Zhang Y, Liu CM, Cao XC, Zang Y, Zhou YB, Li J. Involvement of transcription factor XBP1s in the resistance of HDAC6 inhibitor Tubastatin A to superoxidation via acetylation-mediated proteasomal degradation. Biochem Biophys Res Commun. 2014 Jul 18;450(1):433-9. doi: 10.1016/j.bbrc.2014.05.134. Epub 2014 Jun 6. PubMed PMID: 24909686.
3: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
4: Kozlov MV, Kleĭmenova AA, Konduktorov KA, Kochetkov SN. [New synthesis of highly selective inhibitor of histone deacetylase 6--N-hydroxy-4-(2-methyl-1,2,3,4-tetrahydro-pyrido[4,3b]indol-5-ylmethyl)benzamid e--Tubastatin A]. Bioorg Khim. 2013 Jan-Feb;39(1):117-20. Russian. PubMed PMID: 23844513.
5: Vishwakarma S, Iyer LR, Muley M, Singh PK, Shastry A, Saxena A, Kulathingal J, Vijaykanth G, Raghul J, Rajesh N, Rathinasamy S, Kachhadia V, Kilambi N, Rajgopal S, Balasubramanian G, Narayanan S. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects. Int Immunopharmacol. 2013 May;16(1):72-8. doi: 10.1016/j.intimp.2013.03.016. Epub 2013 Mar 27. PubMed PMID: 23541634.
6: De Vreese R, Verhaeghe T, Desmet T, D'hooghe M. Potent and selective HDAC6 inhibitory activity of N-(4-hydroxycarbamoylbenzyl)-1,2,4,9-tetrahydro-3-thia-9-azafluorenes as novel sulfur analogues of Tubastatin A. Chem Commun (Camb). 2013 May 8;49(36):3775-7. doi: 10.1039/c3cc41422a. Epub 2013 Mar 28. PubMed PMID: 23538448.
7: Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010 Aug 11;132(31):10842-6. doi: 10.1021/ja102758v. PubMed PMID: 20614936; PubMed Central PMCID: PMC2916045.

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